molecular formula C13H12N4O2 B1675435 Lumiflavin CAS No. 1088-56-8

Lumiflavin

カタログ番号: B1675435
CAS番号: 1088-56-8
分子量: 256.26 g/mol
InChIキー: KPDQZGKJTJRBGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lumiflavin is a compound showing yellow-green fluorescence, formed by a photolysis of riboflavin in alkaline solution.
This compound has been reported in Securidaca longipedunculata with data available.

特性

IUPAC Name

7,8,10-trimethylbenzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDQZGKJTJRBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148745
Record name Lumiflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-56-8
Record name Lumiflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumiflavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumiflavin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumiflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMIFLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Lumiflavin: From Vitamin B2 Degradation to a Key Photochemical Product

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin, a tricyclic heterocyclic molecule of the flavin family, holds a significant place in the history of biochemistry.[1] Its discovery is intrinsically linked to the pioneering research on riboflavin (Vitamin B2), one of the most light-sensitive vitamins.[2] Initially identified as a yellow-green fluorescent product resulting from the photodegradation of riboflavin in alkaline solutions, this compound's elucidation was a critical step in understanding the chemical properties and stability of Vitamin B2.[3][4] This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies related to this compound, tailored for professionals in the scientific and pharmaceutical fields.

The Historical Context: The Race to Isolate and Characterize Vitamin B2

In the early 20th century, the scientific community was actively engaged in identifying and isolating essential food factors, later known as vitamins. The water-soluble "vitamin B2 complex" was a subject of intense investigation. Two figures stand out in this endeavor: Richard Kuhn in Germany and Paul Karrer in Switzerland.[5]

In 1933, Richard Kuhn's research group was the first to isolate and purify riboflavin, which he initially termed "lactoflavin" from milk and "ovoflavin" from egg whites, before realizing they were the same compound.[6] Simultaneously, Paul Karrer was also making significant strides in vitamin research, elucidating the chemical structures of numerous plant pigments and vitamins, including beta-carotene (a precursor to vitamin A) and later, riboflavin.[7][8] Both scientists were awarded the Nobel Prize in Chemistry in consecutive years (Karrer in 1937 and Kuhn in 1938) for their monumental contributions to the field of carotenoids and vitamins.[9][10]

It was during the structural elucidation of riboflavin that its marked instability to light, particularly in alkaline conditions, became apparent. This observation paved the way for the discovery of this compound.

The Pivotal Discovery: Alkaline Photolysis of Riboflavin

The key breakthrough came in 1932 when Warburg and Christian isolated a pure crystalline photodegradation product from the prosthetic group of the "old yellow enzyme," which was later identified as riboflavin-5'-phosphate.[11] By exposing the compound to sunlight in a 0.5 N sodium hydroxide solution, they were able to extract a new yellow, fluorescent substance with chloroform after neutralization.[11] This substance was This compound .

The formation of this compound from riboflavin involves the photochemical cleavage of the ribityl side chain at the N10 position of the isoalloxazine ring system. This reaction is highly dependent on pH, with this compound formation being favored in basic (alkaline) conditions.[2][12] In contrast, under neutral or acidic conditions, the primary photodegradation product is lumichrome.[2][12]

The discovery demonstrated that the core isoalloxazine ring structure of riboflavin was relatively stable, while the ribityl side chain was the point of vulnerability to alkaline photolysis. This was a crucial piece of the puzzle for Kuhn and Karrer in confirming the final structure of riboflavin.

Key Experimental Protocols

The foundational experiment leading to the discovery of this compound is the alkaline photolysis of riboflavin. While the original publications from the 1930s lack the detailed formatting of modern methods sections, the protocol can be reconstructed from various sources.

Protocol: Formation of this compound via Alkaline Photolysis of Riboflavin

Objective: To induce the photochemical conversion of riboflavin to this compound and observe the resulting change in fluorescence.

Materials:

  • Riboflavin (Vitamin B2)

  • Sodium Hydroxide (NaOH), 0.1 N solution

  • Hydrochloric Acid (HCl), 0.1 N solution (for neutralization)

  • Distilled or deionized water

  • Chloroform (for extraction)

  • Glass test tubes or beakers

  • A light source (sunlight or a UV/Visible lamp, e.g., mercury arc lamp)

  • pH meter or pH indicator strips

  • Separatory funnel

  • UV-Vis Spectrophotometer

  • Fluorometer

Methodology:

  • Solution Preparation: Prepare a stock solution of riboflavin (e.g., 100 µM) in distilled water. Riboflavin is sparingly soluble, so gentle heating or stirring may be required. Protect the solution from light.

  • Alkalinization: In a glass test tube, take a known volume of the riboflavin solution. Adjust the pH to approximately 8.5 or higher by adding 0.1 N NaOH dropwise while monitoring with a pH meter.[12][13]

  • Photolysis (Irradiation): Expose the alkaline riboflavin solution to a strong light source. This can be direct sunlight or a laboratory lamp. The duration of exposure will depend on the light intensity; for example, significant conversion can be achieved within 2 hours at 1500 lux.[12][13] A control sample should be kept in the dark to demonstrate that the degradation is light-dependent.[2]

  • Observation: Periodically observe the solution under a UV lamp. The initial yellow-green fluorescence of riboflavin will gradually shift towards the more bluish-green or blue fluorescence characteristic of its photoproducts.[14]

  • Neutralization and Extraction: After sufficient irradiation, neutralize the solution to approximately pH 7.0 with 0.1 N HCl. Transfer the solution to a separatory funnel and add an equal volume of chloroform. Shake vigorously to extract the this compound, which is more soluble in chloroform than riboflavin.[11] Allow the layers to separate.

  • Analysis: Collect the chloroform layer containing the this compound. Analyze the absorption and fluorescence spectra. This compound in chloroform exhibits characteristic absorption maxima around 341 nm and 445 nm.[4]

Quantitative Data and Product Distribution

The photodegradation of riboflavin is a complex process influenced by pH, light intensity, and the presence of other molecules. The yield of this compound is maximized under alkaline conditions.

ParameterConditionResultReference
Initial Riboflavin Conc. 100 µM in solution at pH 8.5-[12]
Light Exposure 1500 lux for 2 hoursMaximum this compound concentration of 30.9 µM[12]
pH Influence Neutral or Acidic pHLumichrome is the major product[2][12]
pH Influence Basic pHThis compound is formed alongside Lumichrome[2][12]
Light vs. Dark Storage under 3,000 lux light98% of riboflavin destroyed[2]
Light vs. Dark Storage in the dark4% of riboflavin destroyed[2]

Visualizing the Discovery and Process

The logical progression from the study of Vitamin B2 to the identification of this compound can be visualized as a historical and experimental workflow.

Discovery_Workflow cluster_0 Vitamin B2 Research (Early 1930s) cluster_1 Key Observation cluster_2 Pivotal Experiment cluster_3 Discovery B2_Isolation Isolation of 'Flavins' from Milk & Eggs (Kuhn, Karrer) B2_Structure Structural Elucidation of Riboflavin (Vitamin B2) B2_Isolation->B2_Structure Characterization Instability Riboflavin shows marked instability to light, especially in alkaline solutions B2_Structure->Instability Property Identified Experiment Alkaline Photolysis (Irradiation of Riboflavin in NaOH) Instability->Experiment Leads to Investigation Extraction Chloroform Extraction of Photoproduct Experiment->Extraction This compound Isolation of this compound (C₁₃H₁₂N₄O₂) Extraction->this compound Yields Pure Compound

Caption: Workflow of the discovery of this compound from early Vitamin B2 research.

The chemical transformation itself is a clear, pH-dependent pathway.

Photodegradation_Pathway cluster_products Photodegradation Products Riboflavin Riboflavin (Vitamin B2) This compound This compound Riboflavin->this compound Light (hν) Alkaline pH (e.g., pH 8.5) Lumichrome Lumichrome Riboflavin->Lumichrome Light (hν) Acidic / Neutral pH

Caption: pH-dependent photodegradation pathways of Riboflavin.

Significance and Conclusion

The discovery of this compound was more than the identification of a degradation product; it was a fundamental contribution to vitamin chemistry. It helped confirm the structure of riboflavin by demonstrating the lability of its side chain, and it highlighted the critical importance of protecting Vitamin B2 from light, a consideration that remains vital in the manufacturing of pharmaceuticals, fortified foods, and dietary supplements. For today's researchers, this history underscores the importance of understanding compound stability under various conditions and provides a classic example of how investigating a degradation pathway can lead to a deeper understanding of the parent molecule's chemistry.

References

Lumiflavin chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lumiflavin: Chemical Structure, Properties, and Biological Interactions

Introduction

This compound, a tricyclic heterocyclic molecule from the flavin family, is primarily known as a photolytic degradation product of riboflavin (Vitamin B2).[1][2] Despite its origins as a breakdown product, this compound has garnered significant interest within the scientific community for its distinct biological activities, particularly its role as a competitive inhibitor of riboflavin uptake.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis protocols, and its mechanism of action in biological systems, with a focus on its implications for cancer therapy.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its core isoalloxazine ring structure.

IUPAC Name: 7,8,10-trimethylbenzo[g]pteridine-2,4-dione.[5][6]

Synonyms: Lumilactoflavin, 7,8,10-Trimethylisoalloxazine.[5][6][7]

Chemical Formula: C₁₃H₁₂N₄O₂.[2][5]

The structure consists of a pteridine ring system fused to a benzene ring, with methyl groups at positions 7, 8, and 10. This substitution pattern is crucial for its chemical properties and biological interactions.

(A visual representation of the chemical structure of this compound would be placed here in a full whitepaper, typically generated by chemical drawing software.)

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. Quantitative data are summarized in the table below for clarity and ease of comparison.

PropertyValueSource
Molecular Weight 256.26 g/mol [5]
Exact Mass 256.09602564 Da[5]
Appearance Light yellow to yellow solid; orange crystals[1][3]
Solubility Freely soluble in Chloroform (CHCl₃).[1] Sparingly soluble in water and most organic solvents.[1] Soluble in 0.1 M NaOH (10 mg/mL).[3][1][3]
Fluorescence Exhibits yellow-green fluorescence in aqueous and chloroform solutions.[1][1]
UV Absorption Maxima (λmax) in 0.1N NaOH: 269, 355, 445 nmin 0.1N HCl: 264, 373, 440 nmin CHCl₃: 270, 312, 341, 360, 420, 445, 470 nm[1]
Elemental Analysis C: 60.93%, H: 4.72%, N: 21.86%, O: 12.49%[6]

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described, which avoids the need for nitrogen protection and can be performed at room temperature.[8]

Methodology:

  • Step 1: Preparation of N-methyl-4,5-dimethyl-2-nitroaniline. 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added dropwise to the solution while maintaining a constant temperature of 60-70°C with stirring. The resulting product is washed with a sodium bicarbonate solution, dried over magnesium sulfate, and recrystallized from acetone.[8]

  • Step 2: Reduction. The N-methyl-4,5-dimethyl-2-nitroaniline synthesized in Step 1 is dissolved in acetic acid. Zinc powder is added to the solution at room temperature with stirring to reduce the nitro group.[8]

  • Step 3: Condensation. The reaction solution from Step 2 is filtered and poured into a solution containing alloxan monohydrate and boric acid. The reaction proceeds at normal pressure and room temperature.[8]

  • Step 4: Purification. The crude product is treated with ether and formic acid. The resulting solid residue is purified via column chromatography using a mobile phase of petroleum ether and ethyl acetate (30:1 v/v) to yield pure this compound as a yellow powder.[8]

In Vitro Assay for Sensitizing Cancer Cells to Cisplatin

This compound has been shown to enhance the cytotoxic effects of cisplatin (DDP) on ovarian cancer stem-like cells (CSCs).

Methodology:

  • Cell Culture: Ovarian cancer cell lines (e.g., OVCAR-3) are cultured under standard conditions.[3] Cancer stem-like cells are isolated and enriched.

  • Treatment: CSCs are treated with varying concentrations of this compound (e.g., 10-40 µM) in combination with cisplatin (e.g., 20 µM) for 48 hours.[3]

  • Analysis: The synergistic cytotoxic effects are evaluated by assessing mitochondrial function, apoptosis rates (e.g., via flow cytometry for Annexin V/PI staining), and clonal formation ability.[3][4] Western blot analysis can be used to detect changes in the expression of apoptosis-related proteins such as cleaved caspase 3, Bax, and Bcl-2.[4]

Biological Activity and Signaling Pathways

This compound acts as a competitive inhibitor of riboflavin, interfering with its uptake and metabolism.[3][4] This inhibition has significant downstream consequences, particularly in cancer cells that exhibit riboflavin enrichment, which is linked to chemotherapy resistance.[4] By depleting intracellular flavins, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.

The mechanism involves several interconnected pathways:

  • Induction of Oxidative Stress: Riboflavin is a precursor to the coenzymes FAD and FMN, which are essential for cellular respiration and antioxidant defense.[4] Riboflavin depletion by this compound leads to reduced antioxidant capacity, enhanced generation of reactive oxygen species (ROS), and increased mitochondrial damage.[4][9]

  • Disruption of Energy Metabolism: The reduction in flavin coenzymes impairs mitochondrial function, leading to a significant decrease in intracellular ATP concentrations.[9]

  • Modulation of Signaling Pathways: this compound treatment has been shown to downregulate the protein expression of the Notch signaling pathway in cisplatin-resistant CSCs.[3][10] The Notch pathway is critical for maintaining cancer stem cell phenotypes and promoting drug resistance.

The logical workflow from this compound treatment to increased chemosensitivity is depicted in the diagram below.

Lumiflavin_Mechanism cluster_input Inhibitors cluster_process Cellular Processes cluster_output Cellular Outcomes cluster_drug Therapeutic Agent This compound This compound Riboflavin_Uptake Riboflavin Uptake This compound->Riboflavin_Uptake Inhibits Flavin_Levels Intracellular Flavin Levels Riboflavin_Uptake->Flavin_Levels Notch_Pathway Notch Signaling Pathway Flavin_Levels->Notch_Pathway Modulates Antioxidant Antioxidant Capacity Flavin_Levels->Antioxidant Maintains Chemoresistance Chemoresistance Notch_Pathway->Chemoresistance Promotes ROS Increased ROS Antioxidant->ROS Reduces Apoptosis Increased Apoptosis ROS->Apoptosis Chemoresistance->Apoptosis Inhibits Cisplatin Cisplatin Cisplatin->Chemoresistance

Caption: this compound's mechanism for enhancing cisplatin sensitivity in cancer cells.

Conclusion

This compound is a well-characterized flavin derivative with significant potential as a chemosensitizing agent. Its ability to competitively inhibit riboflavin uptake disrupts critical cellular processes in cancer cells, including energy metabolism, antioxidant defense, and pro-survival signaling pathways like Notch. The detailed chemical, physical, and biological data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic applications of this compound, particularly in overcoming chemoresistance in oncology. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully realize its clinical potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiflavin (7,8,10-trimethylisoalloxazine) is a yellow, fluorescent compound derived from the photochemical degradation of riboflavin (Vitamin B2) in alkaline solutions.[1][2] As a key member of the flavin family, its unique physicochemical properties, including its redox activity and photosensitivity, make it a molecule of significant interest in various scientific domains, from biochemistry to materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physicochemical Properties

This compound is a tricyclic heterocyclic organic compound with a molecular formula of C₁₃H₁₂N₄O₂.[1] Its structure, consisting of an isoalloxazine ring system with three methyl groups, is fundamental to its chemical behavior and spectroscopic properties.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₃H₁₂N₄O₂[1][3]
Molecular Weight 256.26 g/mol [1][3]
Appearance Dark Yellow to Dark Green powder/Orange crystals[1]
Melting Point 320-330 °C (with decomposition)[1]
Density 1.48 g/cm³[1]
pKa (Predicted) 10.05 ± 0.70[1]
pKa (Strongest Acidic, Predicted) 5.97[4]
pKa (Strongest Basic, Predicted) -0.078[4]
Solubility

This compound exhibits varied solubility depending on the solvent's polarity and pH. It is generally more soluble in organic solvents than in water.

SolventSolubilityReference(s)
Water Not very soluble; Predicted: 0.218 mg/mL[1][4]
Chloroform (CHCl₃) Freely soluble[1]
0.1 M Sodium Hydroxide (NaOH) 10 mg/mL (requires sonication)[5]
Methanol Very slightly soluble (enhanced with heating and sonication)[1]
Trifluoroacetic Acid (TFA) Very slightly soluble; 4 mg/0.8mL[1][6]
Dimethyl Sulfoxide (DMSO) Soluble[7]

Spectroscopic Properties

The extended π-system of the isoalloxazine ring in this compound gives rise to its characteristic absorption and fluorescence spectra.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is sensitive to the solvent and pH. The principal absorption maxima are detailed below.

Solvent/Conditionλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference(s)
0.1 N Hydrochloric Acid (HCl) 264, 373, 44034,700, 11,400, 10,400[1]
0.1 N Sodium Hydroxide (NaOH) 269, 355, 44538,800, 11,700, 11,800[1]
Chloroform (CHCl₃) 270, 312, 341, 360, 420, 445, 470Not specified[1]
Fluorescence Spectroscopy

This compound is known for its yellow-green fluorescence in solution.[1]

PropertyValueReference(s)
Fluorescence Quantum Yield (ΦF) 0.14 - 0.19 (moderate)[8]
Fluorescence Emission Green fluorescence in water and chloroform[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the photochemical degradation of riboflavin in an alkaline solution. A more detailed chemical synthesis is outlined in the patent CN104045641A.

Method Overview (from Patent CN104045641A): [9]

  • Step 1: N-methylation. 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added dropwise at 60-70 °C to yield N-methyl-4,5-dimethyl-2-nitroaniline. The product is purified by washing with sodium bicarbonate solution, drying, and recrystallization from acetone.

  • Step 2: Reduction. The N-methyl-4,5-dimethyl-2-nitroaniline is dissolved in acetic acid, and zinc powder is added to reduce the nitro group to an amine.

  • Step 3: Condensation. The resulting reaction solution is filtered and added to a solution of alloxan monohydrate and boric acid at room temperature to form the isoalloxazine ring system.

  • Step 4: Purification. The crude product is processed with ether and formic acid, followed by column chromatography to yield pure this compound.

UV-Visible Absorption Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., chloroform, 0.1 N HCl, 0.1 N NaOH)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure: [10][11][12]

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-60 minutes to ensure a stable output.

  • Solvent Blank: Fill a clean quartz cuvette with the chosen solvent. This will serve as the blank.

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent of a known concentration. Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

  • Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution, then fill the cuvette with the sample. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the this compound solution over the selected wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a method for the simultaneous analysis of flavin compounds in milk products.[13][14]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., HSS T3, 150 x 2.1 mm, 1.8 µm particle size)

Mobile Phase:

  • Eluent A: 0.1% formic acid in water

  • Eluent B: Acetonitrile

Gradient Elution Program:

  • 0-4 min: 10% B

  • 4-4.1 min: Gradient from 10% to 15% B

  • 4.1-14.1 min: 15% B

  • Followed by a wash with 100% B and re-equilibration.

Flow Rate: 0.45 mL/min Injection Volume: 5 µL Column Temperature: 50 °C Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.

Visualizations

Photochemical Synthesis of this compound from Riboflavin

G Photochemical conversion of Riboflavin to this compound. Riboflavin Riboflavin (Vitamin B2) This compound This compound Riboflavin->this compound Photolysis Light Light (UV/Visible) Light->Riboflavin Alkaline Alkaline Conditions (pH > 9) Alkaline->Riboflavin G Workflow for HPLC analysis of this compound. cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions (Calibration Standards) Standard_Stock->Serial_Dilution Injection Inject into HPLC Serial_Dilution->Injection Sample_Prep Dissolve & Filter Sample Sample_Prep->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification G Simplified overview of this compound's effect on the Notch signaling pathway. cluster_membrane Cell Membrane Notch_Receptor Notch Receptor (e.g., Notch-1, -2, -3) Cleavage Proteolytic Cleavage (S2 and S3) Notch_Receptor->Cleavage Ligand Notch Ligand (e.g., Jagged, Delta-like) Ligand->Notch_Receptor Binding This compound This compound This compound->Notch_Receptor Downregulates Expression NICD Notch Intracellular Domain (NICD) Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Activation

References

An In-Depth Technical Guide to the Absorption and Emission Spectra of Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of lumiflavin, a key flavin derivative. By understanding its absorption and emission characteristics, researchers can better utilize this molecule in various applications, from fundamental biochemical studies to the development of novel photosensitizers and fluorescent probes.

Quantitative Spectroscopic Data

The photophysical properties of this compound are highly dependent on its solvent environment. The following tables summarize key quantitative data for the absorption and emission spectra of this compound in a range of solvents.

Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound in Various Solvents

Solventλmax 1 (nm)ε1 (M-1cm-1)λmax 2 (nm)ε2 (M-1cm-1)
Water (pH 7)~36711,400~44510,400
0.1 N HCl37311,40044010,400
0.1 N NaOH35511,70044511,800
Chloroform341-445-
Dioxane--442-
Acetone--438-
Ethanol--444-

Table 2: Fluorescence Emission Maxima (λem) and Quantum Yields (Φ) of this compound in Various Solvents

SolventExcitation Wavelength (nm)λem (nm)Quantum Yield (Φ)
Water~445~5300.23
Dioxane~442~5180.37
Acetone~438~5220.36
Ethanol~444~5250.30

Experimental Protocols

The following sections detail the methodologies for determining the absorption and emission spectra of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Materials:

  • This compound

  • Spectrophotometer grade solvents (e.g., water, ethanol, chloroform)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ε). To obtain a more accurate value, plot absorbance versus concentration for the series of dilutions and determine ε from the slope of the resulting line.

Fluorescence Emission Spectroscopy

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φ) of this compound.

Materials:

  • This compound solutions of known concentration (prepared as in 2.1)

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 445 nm). Set the emission scan range (e.g., 460-700 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem).

    • To calculate the fluorescence quantum yield (Φ), use the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizations

The following diagrams illustrate the key processes and workflows involved in studying the spectral properties of this compound.

Jablonski Diagram for this compound

This diagram illustrates the electronic and vibrational transitions that occur when this compound absorbs and emits light.

Jablonski cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1->S0_v0 Vibrational Relaxation (ps) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing (ns) S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 v=0 T1_v0->S0_v2 Phosphorescence (µs-s) T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation (ps)

Caption: Jablonski diagram of this compound photophysical processes.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the logical flow of the experimental procedures for characterizing the absorption and emission spectra of this compound.

Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions abs_blank Measure Solvent Blank prep_dilutions->abs_blank em_blank Measure Solvent Blank prep_dilutions->em_blank abs_measure Record Absorption Spectra of Dilutions abs_blank->abs_measure abs_analyze Determine λmax and ε abs_measure->abs_analyze em_measure Record Emission Spectra of Dilutions em_blank->em_measure em_analyze Determine λem and Φ em_measure->em_analyze em_standard Measure Standard em_standard->em_analyze

Caption: Workflow for absorption and emission spectroscopy of this compound.

A Technical Guide to the Fluorescence Quantum Yield of Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin (7,8,10-trimethyl-isoalloxazine) is the core chromophore of the flavin family, which includes essential cofactors like riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). These molecules are integral to a vast array of biochemical redox reactions. Beyond their biological roles, the potent photochemical and fluorescent properties of flavins have made them valuable tools in biomedical research and drug development. They serve as photosensitizers, fluorescent probes, and models for protein-flavin interactions.

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A thorough understanding of this compound's quantum yield is paramount for its application in quantitative fluorescence-based assays, cellular imaging, and the design of flavin-based photosensitizers. This guide provides an in-depth overview of the fluorescence quantum yield of this compound, detailing quantitative data, experimental protocols for its measurement, and the key factors that modulate its fluorescence efficiency.

Quantitative Analysis of this compound's Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Factors such as solvent polarity, viscosity, and particularly pH, can dramatically alter its fluorescence efficiency.

Data Summary

The following tables summarize the reported fluorescence quantum yield (ΦF) of this compound under various experimental conditions.

Table 1: Fluorescence Quantum Yield of this compound in Aqueous Solution at Different pH Values

Molecular FormpH RangeQuantum Yield (ΦF)Lifetime (τF)Reference
Cationic (LFoxH2+)< 0.38≈ 3.6 x 10-5≈ 0.4 ps[1]
Neutral (LFoxH)Neutral≈ 0.29≈ 5.2 ns[1]
Anionic (LFox-)> 10.8≈ 0.0042≈ 90 ps[1]

Table 2: Fluorescence Quantum Yield of this compound in Organic Solvents

SolventQuantum Yield (ΦF)Temperature (°C)Reference
Tetrahydrofuran (THF)0.18 ± 0.0520[1]
Not Specified0.14 - 0.19Not Specified[2]

Note: Data for a comprehensive range of organic solvents is sparse in the literature. The value in THF provides a key reference point for a non-aqueous environment.

Experimental Protocol for Quantum Yield Determination

The most common and reliable method for measuring the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescence standard.

Principle of the Comparative Method

The comparative method relies on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields.[2] Any difference in the refractive index of the solvents used for the standard and the sample must be accounted for.

The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦST is the fluorescence quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Select appropriate fluorescence standard (e.g., Quinine Sulfate) B Prepare a series of dilute solutions of standard and this compound in the chosen solvent A->B Ensure Abs < 0.1 C Measure the UV-Vis absorbance spectrum for each solution at the excitation wavelength B->C D Record the fully corrected fluorescence emission spectrum for each solution C->D Use identical instrument settings E Integrate the area under each fluorescence emission curve D->E F Plot integrated fluorescence intensity vs. absorbance for both standard and this compound E->F G Calculate the gradient (slope) of the linear fit for both plots F->G H Calculate this compound quantum yield using the comparative formula G->H

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Methodology

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the comparative method with a gradient approach for higher accuracy.

1. Materials and Instrumentation:

  • This compound: High purity.

  • Fluorescence Standard: A well-characterized standard with a known quantum yield, such as Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.546) or Rhodamine 6G in ethanol (ΦF = 0.94). The standard's absorption spectrum should overlap with that of this compound.

  • Solvents: Spectroscopic grade solvents are required.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Sample Preparation:

  • Prepare individual stock solutions of this compound and the chosen fluorescence standard in the desired solvent.

  • From the stock solutions, prepare a series of at least five dilutions for both the standard and this compound. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

3. Measurement Procedure:

  • Set Excitation Wavelength: Choose an excitation wavelength where both the this compound and the standard have significant absorbance.

  • Absorbance Measurement: For each prepared solution (including a solvent blank), measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements of the standard and the sample.

    • Record a spectrum for the solvent blank to check for impurities and for potential background subtraction.

4. Data Analysis and Calculation:

  • Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

  • Plot Data: Create two separate plots: one for the standard and one for this compound. In each plot, the y-axis will be the integrated fluorescence intensity and the x-axis will be the absorbance at the excitation wavelength.

  • Determine Gradients: Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad).

  • Calculate Quantum Yield: Use the formula provided in Section 3.1, inserting the known quantum yield of the standard (ΦST), the calculated gradients for the sample (GradX) and standard (GradST), and the refractive indices of the respective solvents (ηX and ηST).

Factors Influencing this compound's Fluorescence Quantum Yield

The efficiency of this compound's fluorescence is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from its first excited singlet state (S1).

Photophysical Pathways (Jablonski Diagram)

The Jablonski diagram provides a visual representation of the electronic transitions involved in fluorescence. Upon absorption of a photon, the this compound molecule is promoted from its ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state through internal conversion and vibrational relaxation. From the S1 state, it can return to the ground state via several pathways.

G S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence (ΦF) S1_v0->S0_v2 Internal Conversion (kIC) T1_v2 S1_v0->T1_v2 Intersystem Crossing (kISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v1 Phosphorescence T1_v1

Caption: Jablonski diagram illustrating the key photophysical pathways for this compound.

The quantum yield is determined by the rate constants of these competing processes: fluorescence (kF), internal conversion (kIC), and intersystem crossing (kISC). Any factor that increases the rate of non-radiative pathways (kIC or kISC) will decrease the quantum yield.

pH Effects

As shown in Table 1, pH has a profound effect on the quantum yield. This is due to the different protonation states of the isoalloxazine ring.

  • Neutral (LFoxH): In neutral solutions, this compound is highly fluorescent (ΦF ≈ 0.29).[1]

  • Anionic (LFox-): At high pH (pKa ≈ 10.8), the molecule is deprotonated, leading to a dramatic quenching of fluorescence (ΦF ≈ 0.0042).[1]

  • Cationic (LFoxH2+): In strongly acidic conditions (pKc ≈ 0.38), the molecule becomes protonated and is rendered virtually non-fluorescent (ΦF ≈ 3.6 x 10-5).[1]

These changes are attributed to alterations in the electronic structure and the availability of efficient non-radiative decay channels in the ionic forms.

Solvent Effects

Solvent polarity and viscosity influence the quantum yield by affecting the energy levels of the excited state and the rates of non-radiative decay. Generally, in more viscous or rigid media, the quantum yield of flavins increases. This is because rotational and vibrational motions, which contribute to non-radiative decay, are restricted.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, quenching can occur through various mechanisms:

  • Collisional (Dynamic) Quenching: An external molecule (quencher) collides with the excited this compound, leading to non-radiative de-excitation. Molecular oxygen is a common collisional quencher.

  • Static Quenching: this compound forms a non-fluorescent complex with a quencher molecule in the ground state.

  • Self-Quenching: At high concentrations, this compound molecules can aggregate, leading to a decrease in fluorescence.

  • Photo-induced Electron Transfer (PET): In the presence of suitable electron donors (e.g., certain amino acids like tryptophan) or acceptors, the excited this compound can engage in electron transfer, which is a highly efficient quenching pathway.

Conclusion

The fluorescence quantum yield of this compound is a highly sensitive parameter that is crucial for its application as a fluorescent probe and photosensitizer. Its strong dependence on pH, with a maximum quantum yield of approximately 0.29 in neutral aqueous solutions, is a key characteristic. The methodologies presented in this guide provide a robust framework for the accurate determination of its quantum yield, enabling researchers to effectively harness the photophysical properties of this fundamental flavin molecule in diverse scientific and developmental applications. Careful control of experimental conditions, particularly pH and solvent choice, is essential for obtaining reliable and reproducible fluorescence data.

References

Lumiflavin: A Comprehensive Technical Guide to its Photophysical and Photochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin (7,8,10-trimethylisoalloxazine) is a key member of the flavin family, serving as a fundamental chromophore and a crucial model compound for understanding the more complex photochemistry of related molecules like riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD).[1] Its rigid, planar isoalloxazine ring system is responsible for its characteristic light absorption and emission properties, making it a subject of extensive research in photophysics, photochemistry, and various biomedical applications. This technical guide provides an in-depth overview of the core photophysical and photochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Photophysical Properties

The interaction of this compound with light is governed by its electronic structure, leading to distinct absorption and emission characteristics. These properties are highly sensitive to the solvent environment.[2][3]

Absorption and Emission Spectra

This compound exhibits strong absorption in the UV-visible region, typically characterized by two main absorption bands. The first, lower-energy band is centered around 444-450 nm, and the second is around 345-373 nm, with the exact position of the former showing little solvent dependence, while the latter is more sensitive to the solvent environment.[2][4] Upon excitation, this compound relaxes to the ground state via fluorescence, emitting light in the green region of the spectrum with a maximum around 530 nm.[2]

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventAbsorption Maxima (nm)Emission Maxima (nm)Reference
Water (pH 7)~373, ~445~530[2][5]
0.1 N HCl264, 373, 440-[4]
0.1 N NaOH269, 355, 445-[4]
Chloroform270, 312, 341, 360, 420, 445, 470Green Fluorescence[4]
Methanol--[6]
Starch Film--[5]
Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) of this compound, which represents the efficiency of the fluorescence process, is significantly higher than that of related alloxazines like lumichrome.[2] This is attributed to a lower non-radiative decay rate.[2] The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is also a key parameter.

Table 2: Photophysical Parameters of this compound

Solvent/MediumFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)Intersystem Crossing Quantum Yield (ΦISC)Triplet Lifetime (τT) (µs)Reference
Water (pH 2.2, aerated)--0.514.6[5]
Methanol----[6]
Starch Film0.234.30.7712000[5]

Photochemical Properties

Upon absorption of light, this compound can undergo various chemical reactions, making it a potent photosensitizer. These reactions are broadly classified as Type I and Type II photochemical processes.

Photoreduction and Photooxidation

This compound can undergo a reversible blue-light induced photoreduction-oxidation cycle.[1] In the presence of an electron donor, the excited this compound can be reduced to its semiquinone and subsequently to its hydroquinone form.[1] In the dark, these reduced forms can be re-oxidized back to the original quinone form.[1]

Photoreduction_Oxidation_Cycle Figure 1. This compound Photoreduction-Oxidation Cycle LF This compound (Oxidized) LF_S1 ¹LF* (Singlet Excited State) LF->LF_S1 Light (hν) LF_T1 ³LF* (Triplet Excited State) LF_S1->LF_T1 Intersystem Crossing (ISC) LF_SQ This compound Semiquinone (Radical) LF_T1->LF_SQ + Electron Donor - Donor•⁺ LF_SQ->LF Dark + O₂ LF_HQ This compound Hydroquinone (Reduced) LF_SQ->LF_HQ + Electron Donor - Donor•⁺ LF_HQ->LF_SQ Dark + O₂

Caption: this compound's reversible photoreduction and dark re-oxidation cycle.

Photosensitization: Type I and Type II Mechanisms

This compound acts as a photosensitizer, initiating chemical reactions upon light absorption. It can participate in both Type I and Type II photosensitization reactions.[7]

  • Type I Reaction: The excited triplet state of this compound directly reacts with a substrate, often through electron or hydrogen atom transfer, leading to the formation of radicals.[7]

  • Type II Reaction: The excited triplet state of this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7] Singlet oxygen then oxidizes the substrate.

Photosensitization_Mechanisms Figure 2. This compound Photosensitization Pathways cluster_0 Photosensitizer Activation cluster_1 Type I Mechanism cluster_2 Type II Mechanism LF This compound (LF) LF_S1 ¹LF LF->LF_S1 Light (hν) LF_T1 ³LF LF_S1->LF_T1 ISC Radicals Substrate• LF•⁻ LF_T1->Radicals Electron/H• Transfer O2_singlet ¹O₂ (Singlet Oxygen) LF_T1->O2_singlet Energy Transfer Substrate Substrate Products_I Oxidized Substrate Radicals->Products_I Reaction O2_ground ³O₂ (Ground State) Products_II Oxidized Substrate O2_singlet->Products_II Oxidation Substrate2 Substrate

Caption: Type I and Type II photosensitization mechanisms initiated by this compound.

Photodegradation

Prolonged exposure to light can lead to the degradation of this compound. A major photodegradation product of riboflavin, from which this compound can be derived, is lumichrome, particularly under neutral or acidic conditions.[8][9] In alkaline solutions, this compound can also be formed from riboflavin.[8] The formation of these products is often initiated by the excited triplet state of the flavin.[9]

Table 3: Rate Constants for the Reaction of Flavins with Singlet Oxygen

FlavinRate Constant (M⁻¹s⁻¹)Reference
Riboflavin9.66 x 10⁸[8]
This compound 8.58 x 10⁸ [8]
Lumichrome8.21 x 10⁸[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the photophysical and photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of this compound and to quantify its concentration in solution using the Beer-Lambert law.

  • Apparatus: A dual-beam UV-Visible spectrophotometer.

  • Reagents:

    • This compound standard.

    • Solvent of choice (e.g., ultrapure water, ethanol, chloroform).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

    • Calibrate the spectrophotometer with a blank sample containing only the solvent.

    • Measure the absorbance of each standard solution across the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

    • To determine the molar extinction coefficient (ε), plot absorbance at a λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm), will be the molar extinction coefficient.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

  • Apparatus: A spectrofluorometer.

  • Reagents:

    • This compound solution.

    • A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Procedure for Relative Quantum Yield Measurement:

    • Prepare solutions of the this compound sample and the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectrum of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • Subtract the blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

      • ΦF,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

  • Apparatus: A time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

  • Procedure (TCSPC):

    • Excite the this compound sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.

    • Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube).

    • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

    • Construct a histogram of the arrival times of a large number of photons.

    • The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Studying Photosensitized Reactions

These protocols are designed to investigate the ability of this compound to act as a photosensitizer.

  • Method: Indirect detection using a chemical trap that reacts with singlet oxygen to produce a measurable change (e.g., a change in absorbance or fluorescence). A common trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

  • Apparatus: A UV-Visible spectrophotometer or spectrofluorometer, and a light source for irradiation.

  • Reagents:

    • This compound solution.

    • 1,3-diphenylisobenzofuran (DPBF) solution.

    • Solvent (e.g., ethanol, methanol).

  • Procedure:

    • Prepare a solution containing both this compound and DPBF in the chosen solvent.

    • Measure the initial absorbance of the DPBF at its λmax (around 410 nm).

    • Irradiate the solution with light at a wavelength where this compound absorbs but DPBF does not (e.g., >440 nm).

    • At regular time intervals, stop the irradiation and measure the absorbance of the DPBF.

    • A decrease in the absorbance of DPBF over time indicates the production of singlet oxygen. The rate of bleaching can be used to quantify the efficiency of singlet oxygen generation.

Singlet_Oxygen_Detection_Workflow Figure 3. Workflow for Singlet Oxygen Detection using DPBF Start Prepare Solution (this compound + DPBF) Measure_Initial_Abs Measure Initial DPBF Absorbance (A₀) Start->Measure_Initial_Abs Irradiate Irradiate at λ > 440 nm Measure_Initial_Abs->Irradiate Measure_Abs_t Measure DPBF Absorbance at time t (Aₜ) Irradiate->Measure_Abs_t Time_Loop Repeat at Intervals Measure_Abs_t->Time_Loop Time_Loop->Irradiate Continue Plot Plot Aₜ vs. Time Time_Loop->Plot End Analyze Analyze Rate of DPBF Bleaching Plot->Analyze

Caption: Experimental workflow for detecting singlet oxygen generation by this compound.

  • Method: Quantifying the degradation of a specific substrate that is susceptible to photooxidation by this compound.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system, UV-Visible spectrophotometer, and a light source.

  • Reagents:

    • This compound solution.

    • Substrate of interest (e.g., an amino acid like tryptophan or a drug molecule).

    • Appropriate solvents for HPLC mobile phase.

  • Procedure:

    • Prepare a solution containing this compound and the substrate.

    • Take an initial sample (t=0) for analysis.

    • Irradiate the solution with light absorbed by this compound.

    • At various time points, withdraw aliquots of the reaction mixture.

    • Analyze the concentration of the substrate in each aliquot using a suitable analytical technique, such as HPLC with UV detection.

    • A decrease in the substrate concentration over time indicates photosensitized degradation. The rate of degradation can be determined by plotting the substrate concentration versus irradiation time.

Conclusion

This compound's well-defined photophysical and photochemical properties make it an invaluable tool in a wide range of scientific disciplines. Its strong absorption and fluorescence, coupled with its efficiency as a photosensitizer, are central to its utility. For researchers in drug development, understanding these properties is critical for assessing potential photosensitivity of new chemical entities and for designing novel photodynamic therapies. The experimental protocols outlined in this guide provide a foundation for the accurate and reproducible characterization of this compound and other flavin-containing systems. Further research into the modulation of these properties through chemical modification or environmental control will continue to expand the applications of this versatile molecule.

References

Synthesis of Lumiflavin from Riboflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lumiflavin from riboflavin. The primary method detailed is the photochemical degradation of riboflavin in an alkaline solution, a common and effective approach for this conversion. This document outlines the underlying reaction mechanism, experimental protocols, and quantitative data to support researchers in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound (7,8,10-trimethylisoalloxazine) is a key derivative of riboflavin (Vitamin B2), formed by the photodegradation of riboflavin's ribityl side chain. While this compound itself is biologically inactive in terms of vitamin activity, it is a crucial compound for studying the photochemical properties of flavins and serves as a competitive inhibitor in some biological systems. The synthesis of this compound from riboflavin is a fundamental process in flavin chemistry, primarily achieved through photolysis under specific pH conditions. Understanding this synthesis is vital for researchers working on flavin-dependent enzymes, photosensitizers, and the stability of vitamin formulations.

Reaction Mechanism and Pathway

The conversion of riboflavin to this compound is a photochemical process that occurs under alkaline conditions. The reaction proceeds via the intramolecular photodealkylation of the ribityl side chain of riboflavin. The key steps of the reaction pathway are as follows:

  • Photoexcitation: Riboflavin absorbs light, typically in the UV-A or blue region of the spectrum, which promotes it to an excited singlet state (¹RF*).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to form a more stable, longer-lived excited triplet state (³RF*).[1]

  • Dealkylation in Alkaline Conditions: In a basic environment, the excited triplet state of riboflavin undergoes dealkylation, cleaving the ribityl side chain to yield this compound.[1] Under neutral or acidic conditions, the primary photoproduct is lumichrome.[1]

The overall reaction is a degradation of riboflavin, and the yield of this compound is highly dependent on the reaction conditions, including pH, light intensity, and the presence of oxygen.

Reaction_Pathway Riboflavin Riboflavin ExcitedSinglet Excited Singlet State (¹RF) Riboflavin->ExcitedSinglet Light (hν) ExcitedTriplet Excited Triplet State (³RF) ExcitedSinglet->ExcitedTriplet Intersystem Crossing This compound This compound ExcitedTriplet->this compound Alkaline pH (e.g., pH > 8) Lumichrome Lumichrome ExcitedTriplet->Lumichrome Neutral/Acidic pH

Figure 1: Reaction pathway for the photochemical conversion of riboflavin.

Quantitative Data Summary

The yield and rate of this compound synthesis are highly sensitive to the experimental conditions. The following table summarizes key quantitative data from various studies.

ParameterValueConditionsReference
Starting Material Riboflavin-[2]
Product This compound-[2]
Optimal pH for this compound Basic (e.g., 8.5)Aqueous solution[2]
Starting Riboflavin Conc. 100 µMpH 8.5[2]
Max. This compound Conc. 30.9 µM2 hours of light exposure at 1500 lux[2]
Light Source Fluorescence light3,000 lux, 25°C[1]
Alternative Light Source High-pressure mercury vapor lamp (125W)Emission at 405 and 435 nm[3]
Reaction Kinetics Apparent first-orderpH range 1-12[4]
Max. Photostability of Riboflavin pH 5-6Aqueous solution[4]
Increase in Photolysis Rate Up to 80-fold at pH 10.0 compared to pH 5.0UV and visible radiation[4]

Experimental Protocols

This section details the methodologies for the synthesis, isolation, and analysis of this compound from riboflavin.

General Photochemical Synthesis of this compound

This protocol is a generalized procedure based on common findings in the literature for the preparative synthesis of this compound.

Materials:

  • Riboflavin

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for pH adjustment

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Pyrex reaction vessel

  • High-pressure mercury vapor lamp or a suitable UV/Vis light source

  • Stir plate and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Riboflavin Solution: Prepare an aqueous solution of riboflavin (e.g., 5 x 10⁻⁵ M).[3]

  • pH Adjustment: Adjust the pH of the solution to approximately 11.6 using a suitable buffer (e.g., Na₂HPO₄–NaOH) or by the careful addition of NaOH.[3]

  • Photolysis: Place the alkaline riboflavin solution in a Pyrex flask and immerse it in a temperature-controlled water bath (e.g., 25 ± 0.1 °C).[3] Irradiate the solution with a high-pressure mercury vapor lamp or another appropriate light source.[3] Ensure continuous stirring and bubble a gentle stream of air through the solution to maintain aerobic conditions.[3] Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via spectrophotometry or HPLC. The reaction is typically complete within 20-30 minutes under these conditions.[5]

  • Extraction of this compound:

    • After the reaction is complete, cool the solution to room temperature.

    • Acidify the solution to pH 2.0 with HCl.[5]

    • Transfer the solution to a separatory funnel and extract the this compound and other non-polar photoproducts with multiple portions of chloroform.[6]

  • Isolation and Purification:

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude solid product containing this compound and lumichrome.

    • Further purification can be achieved by column chromatography or recrystallization, although specific conditions for this are not detailed in the reviewed literature.

Analytical Quantification of Photoproducts

This protocol outlines a method for the simultaneous determination of riboflavin and its photoproducts.

Procedure:

  • Sample Preparation: Take an aliquot of the photolyzed solution.

  • Extraction: Adjust the pH to 2.0 and extract with chloroform as described above.[6] This separates the less polar photoproducts (this compound and lumichrome) into the organic phase, while riboflavin and formylmethylflavin remain in the aqueous phase.[6]

  • Spectrophotometric Analysis:

    • Aqueous Phase: Measure the absorbance of the aqueous layer at 445 nm and 385 nm to determine the concentrations of remaining riboflavin and formylmethylflavin, respectively.[6]

    • Organic Phase: Evaporate the chloroform extract to dryness, and redissolve the residue in an acetate buffer (pH 4.5).[6] Measure the absorbance at 356 nm and 445 nm to determine the concentrations of lumichrome and this compound, respectively.[6]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation A Prepare Aqueous Riboflavin Solution B Adjust pH to > 8.0 (e.g., 11.6) A->B C Irradiate with Light (e.g., Hg Lamp) B->C D Monitor Reaction (Spectrophotometry/HPLC) C->D E Acidify to pH 2.0 D->E F Extract with Chloroform E->F G Dry Organic Layer (Na₂SO₄) F->G H Evaporate Solvent G->H I Crude this compound H->I

Figure 2: General workflow for the synthesis and isolation of this compound.

Conclusion

The photochemical conversion of riboflavin to this compound is a well-established process that is highly dependent on pH and light exposure. This guide provides a comprehensive overview of the reaction, including a summary of quantitative data and detailed experimental protocols for both synthesis and analysis. The provided workflows and diagrams offer a clear visual representation of the process for researchers. While the synthesis is straightforward, the purification of this compound from the primary byproduct, lumichrome, requires careful chromatographic or recrystallization techniques. This guide serves as a valuable resource for scientists and professionals in drug development and biochemical research who are working with flavins and their derivatives.

References

Lumiflavin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of Lumiflavin for Researchers, Scientists, and Drug Development Professionals.

This compound, a tricyclic heterocyclic compound, is a well-known photodegradation product of riboflavin (Vitamin B2). Beyond its origins as a vitamin metabolite, this compound has garnered significant interest in the scientific community for its distinct biological activities. It serves as a potent inhibitor of riboflavin uptake, making it a valuable tool for studying vitamin transport mechanisms. Furthermore, recent research has highlighted its potential as a chemosensitizing agent in cancer therapy, particularly in overcoming drug resistance in ovarian cancer stem-like cells by modulating key signaling pathways. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its synthesis and purification, and its application in experimental biology, with a focus on its impact on cellular signaling.

Core Properties and Data

This compound's utility in research is underpinned by its specific chemical and physical characteristics. These properties are crucial for its application in experimental setups, from ensuring solubility in appropriate solvents to predicting its behavior in biological systems.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1088-56-8[1][2][3][4]
Molecular Formula C₁₃H₁₂N₄O₂[1][2][3]
Molecular Weight 256.26 g/mol [1][2][3]
Appearance Yellow to orange crystalline solid[3]
Melting Point 320-330 °C[3]
Solubility Freely soluble in chloroform; sparingly soluble in water and most organic solvents.
Fluorescence Exhibits a green fluorescence in water and chloroform solutions.
Spectroscopic Data
Wavelength (λmax)Molar Extinction Coefficient (ε)Solvent
269 nm38,8000.1N NaOH
355 nm11,7000.1N NaOH
445 nm11,8000.1N NaOH
264 nm34,7000.1N HCl
373 nm11,4000.1N HCl
440 nm10,4000.1N HCl

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections provide step-by-step methodologies for the chemical synthesis of this compound and a key biological assay in which it is utilized.

Synthesis of this compound

This protocol outlines a two-step chemical synthesis of this compound.

Step 1: Synthesis of N-methyl-4,5-dimethyl-2-nitroaniline

  • Dissolve 4,5-dimethyl-2-nitroaniline in concentrated sulfuric acid.

  • Add an aqueous solution of formaldehyde dropwise to the solution.

  • Maintain the reaction at a constant temperature to yield N-methyl-4,5-dimethyl-2-nitroaniline.

Step 2: Synthesis of this compound

  • Dissolve the N-methyl-4,5-dimethyl-2-nitroaniline from Step 1 in acetic acid.

  • Add zinc powder to the solution to initiate a reduction reaction.

  • Filter the reaction solution.

  • Pour the filtered solution into a solution containing alloxan monohydrate and boric acid.

  • Allow the reaction to proceed at room temperature under normal pressure.

  • Process the resulting crude product with ether and formic acid.

  • Purify the final product by column chromatography to obtain this compound.

Purification of this compound

This compound can be purified through recrystallization.

  • Dissolve the crude this compound in 12% aqueous acetic acid or formic acid.

  • Allow the solution to cool, promoting the formation of orange crystals.

  • Alternatively, this compound can be purified by sublimation at high vacuum.

Riboflavin Uptake Inhibition Assay in Caco-2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on riboflavin uptake in the human colon adenocarcinoma cell line, Caco-2, a common model for the intestinal barrier.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells on permeable supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.

2. Uptake Experiment:

  • Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Pre-incubate the cells with the transport buffer containing a known concentration of this compound for a specified time (e.g., 15-30 minutes).

  • Initiate the uptake by adding the transport buffer containing radiolabeled riboflavin (e.g., [³H]riboflavin) and this compound to the apical side of the monolayer.

  • Incubate for a specific time period (e.g., 10-30 minutes) at 37°C.

  • Terminate the uptake by aspirating the radioactive solution and washing the monolayers with ice-cold transport buffer.

3. Quantification:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Calculate the rate of riboflavin uptake and express it as pmol/mg protein/min.

  • Compare the uptake rate in the presence and absence of this compound to determine the percentage of inhibition.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the synthesis workflow of this compound and its impact on the Notch signaling pathway.

G cluster_0 Step 1: Synthesis of N-methyl-4,5-dimethyl-2-nitroaniline cluster_1 Step 2: Synthesis of this compound A 4,5-dimethyl-2-nitroaniline D Reaction Mixture A->D B Concentrated Sulfuric Acid B->D C Formaldehyde Solution C->D dropwise addition E N-methyl-4,5-dimethyl-2-nitroaniline D->E reaction F N-methyl-4,5-dimethyl-2-nitroaniline I Reaction Solution F->I G Acetic Acid G->I H Zinc Powder H->I reduction J Filtered Solution I->J filtration L Crude Product J->L K Alloxan Monohydrate & Boric Acid Solution K->L reaction N Purified this compound L->N M Ether & Formic Acid M->N purification via column chromatography

Caption: Workflow for the two-step chemical synthesis of this compound.

This compound This compound Riboflavin_Uptake Riboflavin Uptake This compound->Riboflavin_Uptake inhibits Notch_Signaling Notch Signaling Pathway This compound->Notch_Signaling downregulates Cell_Differentiation Cell Differentiation This compound->Cell_Differentiation promotes Apoptosis Apoptosis This compound->Apoptosis sensitizes to Riboflavin_Uptake->Notch_Signaling influences CSC_Properties Cancer Stem Cell Properties Notch_Signaling->CSC_Properties maintains Notch_Signaling->Cell_Differentiation inhibits Chemoresistance Cisplatin Resistance CSC_Properties->Chemoresistance promotes Cell_Differentiation->Chemoresistance reduces

Caption: this compound's impact on the Notch signaling pathway in ovarian cancer cells.

Biological Activity and Applications

This compound's primary biological role is as an antagonist to riboflavin. This has been leveraged in various research contexts.

Inhibition of Riboflavin Transport

This compound is a structural analog of riboflavin and competitively inhibits its transport across cell membranes. This property makes it an invaluable tool for studying the mechanisms and regulation of riboflavin uptake in various cell types, including intestinal and retinal epithelial cells. By blocking riboflavin transporters, this compound can induce a state of localized riboflavin deficiency, allowing researchers to investigate the cellular consequences of reduced flavin levels.

Role in Cancer Research

Recent studies have unveiled a promising application for this compound in oncology. In ovarian cancer models, this compound has been shown to enhance the efficacy of cisplatin, a common chemotherapy drug.[5] This effect is particularly pronounced in cancer stem-like cells (CSCs), which are often responsible for drug resistance and tumor recurrence.

The proposed mechanism involves the downregulation of the Notch signaling pathway by this compound. The Notch pathway is crucial for maintaining the "stemness" of CSCs. By inhibiting this pathway, this compound appears to induce the differentiation of CSCs, rendering them more susceptible to the cytotoxic effects of cisplatin.[3] This chemosensitizing effect of this compound opens up new avenues for combination therapies aimed at overcoming drug resistance in ovarian cancer.[3]

Conclusion

This compound is a multifaceted molecule with significant applications in biochemical and biomedical research. Its well-defined physicochemical properties and established synthesis protocols make it an accessible tool for laboratory use. As a potent inhibitor of riboflavin uptake, it remains a cornerstone for studying flavin transport and metabolism. Furthermore, its emerging role in cancer research, particularly in the context of overcoming chemoresistance by modulating the Notch signaling pathway, positions this compound as a compound of high interest for future drug development studies. This guide provides a foundational resource for researchers seeking to incorporate this compound into their experimental designs.

References

Lumiflavin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of lumiflavin (7,8,10-trimethylisoalloxazine), a key flavin derivative. Intended for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data in aqueous and organic solvents. Furthermore, it outlines a detailed experimental protocol for solubility determination and provides a visual workflow to guide laboratory practice.

Executive Summary

This compound, a photolytic derivative of riboflavin (Vitamin B2), exhibits variable solubility depending on the solvent's polarity and pH. Generally characterized as sparingly soluble in water and most organic solvents, it demonstrates enhanced solubility in alkaline aqueous solutions and certain organic solvents like chloroform. This guide presents a consolidated view of its solubility profile, critical for its application in various research and development settings, including formulation studies and biochemical assays.

Quantitative Solubility of this compound

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative and qualitative data to provide a comparative overview. It is important to note that quantitative data for a comprehensive range of solvents is limited in publicly available literature.

Solvent SystemTemperatureSolubilityData TypeSource
WaterAmbient"Not very soluble", "Very slightly soluble"Qualitative[1][2]
0.1 M Sodium Hydroxide (NaOH)Ambient10 mg/mLQuantitative[3]
Chloroform (CHCl₃)Ambient"Freely soluble"Qualitative[1]
EthanolAmbient"Less soluble in water" than in ethanolQualitative[4]
Dimethyl Sulfoxide (DMSO)Ambient"Less soluble in water" than in DMSOQualitative[4]
Trifluoroacetic Acid (TFA)AmbientMiscibleQualitative[5][6]
MethanolAmbient---
Acidic Aqueous Solutions (e.g., 0.1N HCl)AmbientLow solubility implied by spectral data acquisitionQualitative[1]

Note: The solubility of flavins, including this compound, is known to be influenced by pH. This compound is formed from riboflavin in alkaline solutions, and its solubility is generally greater in basic aqueous media compared to neutral or acidic conditions[7][8].

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a detailed methodology adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, chloroform)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or incubator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies may be conducted to determine the optimal equilibration time.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved microparticles. Pre-heating the syringe and filter to the experimental temperature can prevent precipitation of the solute.

  • Quantification of Dissolved this compound:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (around 445 nm in neutral and basic solutions, and can shift in acidic conditions)[1][9].

      • Generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered saturated solution with the appropriate solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop an appropriate HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often suitable for flavin analysis[10][11].

      • Fluorescence detection is highly sensitive for flavins.

      • Prepare a calibration curve by injecting standard solutions of known this compound concentrations.

      • Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

      • Calculate the original solubility, accounting for any dilution.

3.3. Data Analysis and Reporting

  • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

  • Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Withdraw supernatant equil1->sep1 sep2 Filter through 0.22 µm syringe filter sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze by UV-Vis or HPLC quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 end Final Solubility Value quant3->end Calculate Solubility

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility, consolidating available data and presenting a robust experimental protocol. For researchers in pharmacology, biochemistry, and materials science, a precise understanding of a compound's solubility is paramount for experimental design and data interpretation. The methodologies and data presented herein are intended to support such endeavors and encourage further quantitative characterization of this important flavin compound.

References

A Technical Guide to the Thermal Stability and Degradation of Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lumiflavin's thermal stability and degradation pathways. This compound (7,8,10-trimethyl-isoalloxazine), a primary degradation product of riboflavin (Vitamin B2), is of significant interest in pharmaceutical and food science due to its potential presence as a degradant in relevant products. Understanding its stability is crucial for ensuring product quality, safety, and efficacy.

Thermal Stability Profile

This compound is a crystalline substance generally considered to be thermally stable under standard conditions. However, it is susceptible to degradation at elevated temperatures, particularly in aqueous solutions and in the presence of certain chemical agents. The primary quantitative data available relates to its melting point, which indicates decomposition at high temperatures.

Table 1: Physical Properties Related to Thermal Stability of this compound

PropertyValueNotes
Melting Point320-330 °CDecomposition occurs at this temperature.
Physical FormDark Yellow to Dark Green Powder-
StabilityStable under standard conditions.Incompatible with strong oxidizing agents. Unstable at elevated temperatures, especially in alkaline solutions.[1]

Data compiled from publicly available chemical databases.

While extensive kinetic data for the thermal degradation of this compound is not widely published, studies on its precursor, riboflavin, show that temperature significantly accelerates degradation, a principle that also applies to this compound.[1]

Thermal and Chemical Degradation Pathways

The most well-documented degradation pathway for this compound occurs in alkaline aqueous solutions. While this is a form of chemical hydrolysis, the reaction rates are temperature-dependent. At room temperature, this compound in a high pH environment (pH 14-14.6) degrades via the cleavage of its isoalloxazine ring.[2]

The degradation proceeds to form several key products, including anionic forms of dimethyl-isoalloxazine (DMIA), methyl-isoalloxazine (MIA), and various quinoxaline derivatives.[2]

G This compound This compound (Anionic Form) Intermediates Isoalloxazine Ring Cleavage (Alkaline Hydrolysis) This compound->Intermediates NaOH (aq) Room Temp DMIA Anionic 7,8-dimethyl-isoalloxazine (DMIA) Intermediates->DMIA MIA Anionic methyl-isoalloxazine (MIA) Intermediates->MIA Quinoxalines Quinoxaline Derivatives (QO1, QO2, QO3, QO4) Intermediates->Quinoxalines

Figure 1. Degradation pathway of this compound in alkaline solution.[2]

Experimental Protocols for Stability Assessment

To rigorously assess the thermal stability and degradation of this compound, several analytical techniques are employed. The following protocols outline standard methodologies for generating critical stability data.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This method is ideal for identifying decomposition temperatures.

Methodology:

  • Sample Preparation: A small quantity of this compound powder (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., aluminum oxide).[3]

  • Instrumentation: The crucible is placed on a high-precision microbalance within a furnace.

  • Analysis Conditions: The furnace is purged with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[3]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a controlled, linear heating rate (e.g., 10, 20, or 30 °C/min).[4][5]

  • Data Acquisition: The instrument records the sample's mass continuously throughout the heating program.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

G start Start prep Weigh 5-10 mg This compound Sample start->prep load Place Sample in TGA Crucible prep->load purge Purge with Inert Gas (e.g., N₂ at 30 mL/min) load->purge heat Heat at Linear Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve for Decomposition Temperature record->analyze end End analyze->end

Figure 2. Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is used to determine transition temperatures, such as melting point and glass transition, and to quantify the enthalpy of these transitions.[6][7]

Methodology:

  • Sample Preparation: A small amount of this compound (1-5 mg) is weighed and hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Heating Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak indicates melting, and its onset temperature is taken as the melting point.

G start Start prep Weigh 1-5 mg this compound and Seal in DSC Pan start->prep load Place Sample and Reference Pans in DSC Cell prep->load heat Heat at a Constant Rate (e.g., 10 °C/min) load->heat record Measure Differential Heat Flow vs. Temperature heat->record analyze Analyze Thermogram for Melting Point (Tm) record->analyze end End analyze->end

Figure 3. Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Analysis of Degradation Products

To identify and quantify the products formed during thermal degradation, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice.[2][8]

Methodology:

  • Forced Degradation: A solution of this compound is subjected to thermal stress (e.g., heated at 80°C for a specified time) in a controlled environment (e.g., aqueous buffer at a specific pH).

  • Sample Preparation: The stressed sample is diluted appropriately with the mobile phase.

  • Chromatographic Separation: The sample is injected into an HPLC system, typically equipped with a C18 reverse-phase column. A gradient elution program using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the parent compound from its degradation products.[9]

  • Detection and Identification:

    • A UV-Vis or fluorescence detector monitors the column effluent, providing quantitative data based on peak area.

    • The effluent is subsequently introduced into a mass spectrometer (e.g., Q-ToF or Triple Quadrupole) using an electrospray ionization (ESI) source.[10] The MS provides mass-to-charge ratios (m/z) of the parent and fragment ions, enabling the structural elucidation of the degradation products.[2]

Factors Influencing Thermal Stability

Several factors can influence the rate and pathway of this compound degradation:

  • pH: this compound's degradation is significantly accelerated in highly alkaline solutions due to the hydrolytic cleavage of the isoalloxazine ring.[2]

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation. While stable at room temperature in neutral conditions, it is unstable at elevated temperatures.[1]

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its rapid degradation.

  • Solvent: The degradation kinetics and pathways can be influenced by the polarity and protic nature of the solvent system.

Conclusion

This compound exhibits high thermal stability in its solid state, with decomposition occurring above 320 °C. However, in aqueous solutions, particularly under alkaline conditions, it is susceptible to hydrolytic degradation even at room temperature. A comprehensive understanding of its stability profile requires the use of thermoanalytical techniques like TGA and DSC, coupled with powerful analytical methods such as HPLC-MS for the identification of degradation products. For professionals in drug development and food science, controlling temperature and pH are critical parameters to mitigate the degradation of riboflavin into this compound and the subsequent degradation of this compound itself, thereby ensuring the stability and safety of the final product. Further research into the non-hydrolytic thermal degradation kinetics would provide a more complete picture of its stability profile.

References

Lumiflavin's Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiflavin, a photolytic derivative of riboflavin (Vitamin B2), is a versatile molecule with significant implications in biological systems. Its core mechanism of action is centered around its potent photosensitizing capabilities, leading to the generation of reactive oxygen species (ROS) and subsequent interactions with crucial biomolecules. This guide provides an in-depth exploration of this compound's photochemical properties, its role in redox cycling, and its impact on cellular processes such as apoptosis and DNA integrity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Core Mechanism: Photosensitization and Redox Cycling

Upon absorption of visible light, particularly in the blue spectrum, this compound transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[1][2] This excited triplet-state this compound is the primary initiator of two major photochemical reaction pathways:

  • Type I Mechanism: The excited this compound can directly interact with a substrate molecule, such as a biological macromolecule (e.g., proteins, DNA), through electron or hydrogen atom transfer. This results in the formation of radical species, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻) and other reactive oxygen species.[2][3]

  • Type II Mechanism: Alternatively, the excited triplet-state this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][3] Singlet oxygen is a potent oxidizing agent that can readily damage cellular components.

This redox cycling and the continuous generation of ROS are central to this compound's biological effects, leading to oxidative stress and subsequent cellular responses.

Interaction with Biomolecules

The ROS generated by photoactivated this compound, as well as the excited-state this compound itself, can interact with and modify key biological macromolecules:

  • Proteins: this compound can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan and tyrosine, which can be a crucial aspect of its binding to proteins.[4][5] The subsequent generation of ROS can lead to the oxidation of amino acid side chains, protein cross-linking, and ultimately, the loss of protein function.

  • DNA: this compound has been shown to cause DNA damage upon illumination. This includes the formation of single-stranded regions and breaks in the DNA backbone.[6] The mutagenic potential of this compound is attributed to the action of the ROS it produces.[3]

Cellular and Biological Consequences

The molecular interactions of this compound culminate in significant cellular and systemic effects:

  • Induction of Apoptosis: By inducing oxidative stress and damaging cellular components, this compound can trigger programmed cell death, or apoptosis. In cancer cells, it has been observed to enhance the DNA-damage response and increase the expression of pro-apoptotic proteins.[7]

  • Chemosensitization and Radiosensitization: this compound can interfere with the metabolic pathways of riboflavin, leading to an increased sensitivity of cancer cells to chemotherapeutic agents like cisplatin.[7] Furthermore, by inhibiting autophagy, a cellular survival mechanism, this compound can enhance the efficacy of treatments such as ionizing radiation.[8]

  • Photodynamic Therapy (PDT) Potential: Its properties as a photosensitizer make this compound a candidate for use in photodynamic therapy, a treatment modality that uses a photosensitizing agent, light, and oxygen to kill cancer cells and other diseased cells.[1][9]

Quantitative Data

The following tables summarize key quantitative data related to the photochemical and biological activity of this compound.

ParameterValueConditionsReference
Photochemical Properties
Reaction Rate with Singlet Oxygen8.58 x 10⁸ M⁻¹s⁻¹Not specified[10]
Biological Activity
Synergistic Cytotoxicity with Cisplatin (DDP) in ovarian cancer nude mice model8 mg/kg, i.p., once a day for 25 daysIn vivo[11]

Note: Further quantitative data on quantum yields for singlet oxygen and superoxide radical generation by this compound require more specific experimental studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Detection of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the generation of ROS (singlet oxygen and superoxide radicals) by this compound upon photoirradiation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • ROS Probes:

    • Singlet Oxygen: Use a specific singlet oxygen probe such as Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF).

    • Superoxide Radicals: Employ a probe like dihydroethidium (DHE) or nitro blue tetrazolium (NBT).

  • Illumination: Irradiate the sample with a light source of the appropriate wavelength (e.g., a blue LED with λem = 455 nm).[2]

  • Detection:

    • For fluorescent probes (SOSG, DHE), measure the increase in fluorescence intensity using a fluorometer or a microplate reader.

    • For colorimetric assays (NBT), measure the change in absorbance using a spectrophotometer.

  • Controls: Include control groups with this compound in the dark, the probe alone with light, and the solvent with light to account for background signals and probe photobleaching.

  • Quenching Studies: To confirm the identity of the ROS, use specific quenchers. For example, sodium azide (NaN₃) is a known quencher of singlet oxygen, and superoxide dismutase (SOD) can be used to scavenge superoxide radicals.[3]

Assessment of DNA Damage

Objective: To evaluate the ability of photoactivated this compound to induce DNA damage.

Methodology:

  • Sample Preparation: Incubate plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable buffer.

  • Illumination: Expose the samples to visible light for different durations. Include dark controls.

  • Agarose Gel Electrophoresis: Analyze the DNA samples on an agarose gel. DNA damage, such as single-strand breaks, will result in a change in the DNA's conformation from supercoiled to relaxed circular or linear forms, which migrate differently in the gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Quantification: Quantify the intensity of the different DNA bands to determine the percentage of damaged DNA.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cultured cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line) in appropriate media.

  • Treatment: Treat the cells with different concentrations of this compound, with or without a co-treatment (e.g., cisplatin or ionizing radiation). Include untreated and vehicle-treated controls.

  • Illumination: If investigating phototoxicity, expose the cells to a controlled light source for a defined period.

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.

    • Mitochondrial reductases in viable cells will convert MTT to formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest the treated cells and stain them with Annexin V-FITC and propidium iodide (PI).

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Western Blot Analysis for Apoptotic Proteins:

    • Lyse the treated cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Lumiflavin_Mechanism cluster_activation Photoactivation cluster_mechanisms Photosensitization Mechanisms cluster_effects Biological Effects Light Light This compound (Ground State) This compound (Ground State) Light->this compound (Ground State) Absorption This compound (Excited Triplet State) This compound (Excited Triplet State) This compound (Ground State)->this compound (Excited Triplet State) Intersystem Crossing Type I Type I This compound (Excited Triplet State)->Type I Type II Type II This compound (Excited Triplet State)->Type II Substrate Substrate Type I->Substrate Electron/H+ Transfer Oxygen (3O2) Oxygen (3O2) Type II->Oxygen (3O2) Energy Transfer Radical Species Radical Species Substrate->Radical Species Singlet Oxygen (1O2) Singlet Oxygen (1O2) Oxygen (3O2)->Singlet Oxygen (1O2) Oxidative Stress Oxidative Stress Radical Species->Oxidative Stress Singlet Oxygen (1O2)->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Apoptosis Apoptosis DNA Damage->Apoptosis Protein Oxidation->Apoptosis Chemosensitization_Pathway This compound This compound Riboflavin Metabolism Riboflavin Metabolism This compound->Riboflavin Metabolism Interferes with Cancer Cell Cancer Cell Riboflavin Metabolism->Cancer Cell Reduced Antioxidant Capacity Cisplatin (DDP) Cisplatin (DDP) Cisplatin (DDP)->Cancer Cell Mitochondrial Dysfunction Mitochondrial Dysfunction Cancer Cell->Mitochondrial Dysfunction Synergistic Effect Increased ROS Increased ROS Cancer Cell->Increased ROS Synergistic Effect DNA Damage Response DNA Damage Response Cancer Cell->DNA Damage Response Enhanced Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Increased ROS->Apoptosis DNA Damage Response->Apoptosis Experimental_Workflow_ROS_Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound Solution This compound Solution Mix Mix This compound Solution->Mix ROS Probe ROS Probe ROS Probe->Mix Light Exposure Light Exposure Mix->Light Exposure Dark Control Dark Control Mix->Dark Control Spectrofluorometer Spectrofluorometer Light Exposure->Spectrofluorometer Fluorescence Spectrophotometer Spectrophotometer Light Exposure->Spectrophotometer Absorbance Dark Control->Spectrofluorometer Dark Control->Spectrophotometer Data Analysis Data Analysis Spectrofluorometer->Data Analysis Spectrophotometer->Data Analysis

References

toxicological profile of lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of Lumiflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a photodegradation product of riboflavin (Vitamin B2), exhibits a complex toxicological profile characterized by conditional genotoxicity and cytotoxicity, primarily linked to its role as a riboflavin antagonist. This technical guide provides a comprehensive overview of the existing toxicological data on this compound, with a focus on its genotoxic and cytotoxic effects, underlying mechanisms, and relevant experimental protocols. While this compound itself is not mutagenic, it can be converted to a mutagenic metabolite by liver enzymes and demonstrates photo-induced mutagenicity. Its cytotoxicity is largely attributed to the inhibition of riboflavin transporters, leading to intracellular riboflavin deficiency, oxidative stress, and apoptosis. This guide summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways involved in this compound's toxicological activity.

Genotoxicity

This compound's genotoxic potential is conditional, dependent on metabolic activation or the presence of light.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, utilizing various strains of Salmonella typhimurium, has been employed to assess the mutagenic potential of this compound.

Experimental Protocol: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The procedure involves the following steps:

  • Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test compound is often incubated with a liver extract from rats pre-treated with enzyme-inducing agents (e.g., Aroclor 1254). This S9 fraction contains various metabolic enzymes.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, with and without the S9 mix, in a liquid suspension.

  • Plating: The treated bacteria are then plated on a minimal agar medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

umu Test and SOS Chromotest

These assays measure the induction of the SOS DNA repair system in bacteria, which is activated in response to DNA damage.

Experimental Protocol: umu Test

The umu test is a colorimetric assay to assess the genotoxic potential of chemical compounds.

  • Bacterial Strain: The test typically uses Salmonella typhimurium TA1535 carrying the plasmid pSK1002, which contains a fusion of the umuC gene promoter to the lacZ gene (encoding β-galactosidase).

  • Exposure: The bacteria are exposed to different concentrations of the test substance for a defined period (e.g., 2 hours).

  • Growth and Induction: After exposure, the bacterial cultures are diluted into a fresh growth medium and incubated for another period to allow for gene expression.

  • Enzyme Assay: The activity of β-galactosidase is measured colorimetrically using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which turns yellow upon cleavage. The optical density is measured to quantify the enzyme activity.

  • Data Analysis: The induction of the umuC gene is expressed as the induction ratio, which is the β-galactosidase activity in the treated sample divided by the activity in the negative control. A dose-dependent increase in the induction ratio indicates genotoxicity.

Experimental Protocol: SOS Chromotest

The SOS Chromotest is another colorimetric assay for detecting DNA-damaging agents.

  • Bacterial Strain: This test commonly uses Escherichia coli PQ37, which has a fusion of the sfiA gene (an SOS gene) promoter to the lacZ gene.

  • Exposure: The bacteria are incubated with increasing concentrations of the test chemical.

  • Enzyme Assay: After a suitable incubation period for protein synthesis, the β-galactosidase activity is assayed using a colorimetric substrate. To account for cytotoxicity, alkaline phosphatase activity is often measured concurrently.

  • Data Analysis: The results are expressed as the SOS-inducing potency (SOSIP), which is the slope of the linear region of the dose-response curve.

Summary of Genotoxicity Data

Test SystemConditionResultCitation
Ames Test (S. typhimurium)Without metabolic activationNon-mutagenic[1]
Ames Test (S. typhimurium)With rat liver microsomal enzymes (S9)Mutagenic[1]
Ames Test (S. typhimurium TA102)With exposure to visible lightMutagenic[2]
umu TestWithout metabolic activationNon-mutagenic[1]
umu TestWith rat liver microsomal enzymes (S9)Mutagenic[1]
umu TestWith exposure to visible lightMutagenic[2]
SOS ChromotestWithout metabolic activationNon-mutagenic[1]
SOS ChromotestWith rat liver microsomal enzymes (S9)Mutagenic[1]

Cytotoxicity and Mechanistic Pathways

This compound's cytotoxic effects are primarily linked to its ability to act as a competitive inhibitor of riboflavin uptake, leading to a cascade of cellular events culminating in apoptosis.

Experimental Protocol: Measurement of Intracellular Flavins by HPLC

The concentration of intracellular flavins (FAD, FMN, and riboflavin) can be determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Protein Precipitation: Proteins in the cell lysate are precipitated, typically using trichloroacetic acid (TCA).

  • Chromatographic Separation: The supernatant containing the flavins is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Elution: A gradient of a mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like methanol) is used to separate the different flavin species.

  • Detection: Flavins are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., excitation ~450 nm, emission ~530 nm).

  • Quantification: The concentration of each flavin is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of FAD, FMN, and riboflavin.

Experimental Protocol: Measurement of Intracellular ATP

Intracellular ATP levels are a key indicator of cellular metabolic activity and can be measured using a luciferase-based assay.

  • Cell Lysis: A lytic agent is added to the cells to release ATP.

  • Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The intensity of the emitted light is measured using a luminometer.

  • Quantification: The amount of ATP in the sample is quantified by comparing the luminescence signal to a standard curve generated with known concentrations of ATP.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential are an early indicator of apoptosis and can be assessed using fluorescent dyes.

  • Cell Staining: Cells are incubated with a cationic fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. These dyes accumulate in the mitochondria in a potential-dependent manner.

  • Imaging or Flow Cytometry: The fluorescence intensity of the cells is then measured using fluorescence microscopy or flow cytometry.

  • Data Analysis: A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane, a hallmark of early apoptosis.

Summary of Cytotoxicity Data

Signaling Pathways

This compound's antagonism of riboflavin uptake triggers a signaling cascade that leads to apoptosis. The following diagrams illustrate the key pathways involved.

Riboflavin_Uptake_Inhibition This compound This compound RFVT Riboflavin Transporter (RFVT) This compound->RFVT Competitively Inhibits Riboflavin Riboflavin Riboflavin->RFVT Transport Cell_Membrane Intracellular_Riboflavin Intracellular Riboflavin RFVT->Intracellular_Riboflavin FMN_FAD FMN / FAD Intracellular_Riboflavin->FMN_FAD

This compound competitively inhibits riboflavin transport.

Apoptosis_Signaling_Pathway This compound This compound Riboflavin_Deficiency Intracellular Riboflavin Deficiency This compound->Riboflavin_Deficiency Mitochondrial_Dysfunction Mitochondrial Dysfunction Riboflavin_Deficiency->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Bcl2 Bcl-2 Mitochondrial_Dysfunction->Bcl2 Inhibits Bax_Bad Bax / Bad Mitochondrial_Dysfunction->Bax_Bad Activates Bcl2->Bax_Bad Inhibits Cytochrome_c Cytochrome c Release Bax_Bad->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling cascade.

Acute and Subchronic Toxicity

Currently, there is a lack of publicly available data on the acute (e.g., LD50) and subchronic (e.g., NOAEL) toxicity of this compound. Further studies are required to establish a comprehensive in vivo toxicological profile.

Conclusion

The is multifaceted. While it does not appear to be genotoxic under normal conditions, its potential for mutagenicity following metabolic activation or photo-excitation warrants careful consideration, particularly in the context of drug development and safety assessment. The primary mechanism of this compound's cytotoxicity involves the competitive inhibition of riboflavin transport, leading to a state of intracellular riboflavin deficiency. This, in turn, induces mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis through the intrinsic caspase cascade. This mechanism also underlies its potential as a chemosensitizing agent in cancer therapy. Further research is needed to fully quantitate its toxicological parameters, including dose-response relationships for genotoxicity and in vivo toxicity studies, to better inform risk assessment and potential therapeutic applications.

References

Lumiflavin as a Metabolite of Riboflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Riboflavin (Vitamin B2) is an essential human nutrient and the precursor to the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] While stable in darkness, riboflavin is highly sensitive to light, undergoing photodegradation to form various metabolites.[3] This technical guide provides an in-depth examination of lumiflavin, a primary photolytic derivative of riboflavin formed under alkaline conditions.[4] We will explore the mechanisms of its formation, its physicochemical properties, biological significance, and potential therapeutic applications, particularly in oncology. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for its generation and analysis, and utilizes diagrams to illustrate key pathways and workflows for researchers, scientists, and professionals in drug development.

Introduction to Riboflavin (Vitamin B2)

Riboflavin is a water-soluble vitamin crucial for a wide array of metabolic pathways.[2] Ingested primarily as FMN and FAD from dietary sources, it is converted to its free form for absorption in the small intestine.[5][6] Cellular enzymes, notably riboflavin kinase and FAD synthase, then convert free riboflavin into its biologically active coenzyme forms, FMN and FAD.[2][5] These flavocoenzymes are indispensable as electron carriers in oxidation-reduction (redox) reactions essential for energy metabolism, cellular respiration, and the metabolism of fats, proteins, and carbohydrates.[1][6]

The Formation of this compound from Riboflavin

This compound (7,8,10-trimethylisoalloxazine) is not a product of in vivo enzymatic metabolism but is primarily formed through the photodegradation of riboflavin.[3][7] This process involves the cleavage of the ribityl side chain from the isoalloxazine ring of the riboflavin molecule.

2.1 Mechanism of Formation: Photodegradation

The conversion of riboflavin to this compound is a photochemical reaction initiated by exposure to light, particularly in the UV and visible spectra (350-520 nm).[3][8] The process is heavily influenced by the pH of the solution.

  • Under Alkaline Conditions (pH > 7): Riboflavin readily degrades into this compound upon light exposure.[3][4] The reaction proceeds via an excited triplet state of the riboflavin molecule, leading to the dealkylation of the ribityl side chain.[3][9]

  • Under Acidic or Neutral Conditions (pH < 7): In these environments, the primary photodegradation product is lumichrome.[3][10] this compound formation is minimal or absent.[10]

The reaction is also influenced by the solvent and the presence of oxygen.[9][11] The formation of this compound and lumichrome is attributed to the Type I mechanism of riboflavin photosensitized reactions.[10]

G cluster_conditions Environmental Conditions cluster_pathway Photodegradation Pathway Light Light Exposure (UV/Visible Light) Excited_RF Excited Triplet State Riboflavin Light->Excited_RF pH pH pH->Excited_RF Riboflavin Riboflavin (7,8-dimethyl-10-ribitylisoalloxazine) Riboflavin->Excited_RF Absorption of Photon This compound This compound (7,8,10-trimethylisoalloxazine) Excited_RF->this compound Alkaline pH (Dealkylation) Lumichrome Lumichrome (7,8-dimethylalloxazine) Excited_RF->Lumichrome Acidic / Neutral pH (Dealkylation)

Diagram 1. Photodegradation pathways of riboflavin under different pH conditions.

Physicochemical Properties

This compound shares the core flavin structure with riboflavin but differs in the substituent at the N10 position, resulting in distinct physical and chemical properties.

PropertyRiboflavinThis compound
IUPAC Name 7,8-Dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione7,8,10-trimethylbenzo[g]pteridine-2,4-dione
Molecular Formula C₁₇H₂₀N₄O₆C₁₃H₁₂N₄O₂
Molar Mass 376.36 g/mol 256.26 g/mol [7][12]
Appearance Yellow to orange-yellow crystalline powderYellow-green fluorescent compound[7]
Solubility Very slightly soluble in water; insoluble in ethanol, chloroform[13]Soluble in alkaline solutions
Key Structural Difference Ribityl side chain at N10 positionMethyl group at N10 position
PubChem CID 49357066184

Table 1. Comparison of Physicochemical Properties of Riboflavin and this compound.

Biological Significance and Potential Applications

While being a degradation product, this compound exhibits significant biological activity, primarily as a riboflavin antagonist. This property has garnered interest in the field of drug development, particularly for cancer therapy.

4.1 Role in Cancer Research

Recent studies have highlighted that cancer stem-like cells (CSCs) often exhibit an enrichment of riboflavin, which may contribute to their resistance to chemotherapy.[14] this compound, as a structural analog, can interfere with riboflavin metabolism.[14][15]

  • Inhibition of Riboflavin Uptake: this compound competitively inhibits riboflavin transporters, reducing the intracellular concentration of riboflavin in cancer cells.[14][15]

  • Sensitization to Chemotherapy: By depleting riboflavin, this compound reduces the cell's antioxidant capacity. This increases oxidative stress (reactive oxygen species, ROS) and renders cancer cells, particularly CSCs, more sensitive to DNA-damaging agents like cisplatin.[14]

  • Synergistic Effects: In preclinical models, this compound has demonstrated a synergistic cytotoxic effect with cisplatin, enhancing apoptosis and inhibiting tumor growth in ovarian cancer models.[14][15]

4.2 Genotoxicity

By itself, this compound is not mutagenic.[16] However, it can become genotoxic under specific conditions:

  • Metabolic Activation: When treated with rat liver microsomal enzymes (S9), this compound can acquire mutagenicity.[16]

  • Photo-induced Mutagenicity: Upon exposure to visible light, this compound produces reactive oxygen species (ROS), such as superoxide radicals, which can induce a mutagenic response.[17]

G This compound This compound RF_Transport Inhibits Riboflavin Uptake via Transporters This compound->RF_Transport Intra_RF Reduced Intracellular Riboflavin Levels RF_Transport->Intra_RF Antioxidant Decreased Antioxidant Capacity (FAD/FMN) Intra_RF->Antioxidant ROS Increased ROS Levels Antioxidant->ROS DNA_Damage Enhanced DNA Damage & Apoptosis ROS->DNA_Damage potentiates Cisplatin Cisplatin Cisplatin->DNA_Damage induces Chemo Increased Chemosensitivity of Cancer Cells DNA_Damage->Chemo

Diagram 2. Logical pathway of this compound-induced chemosensitization in cancer cells.

Experimental Protocols

5.1 Protocol for Photochemical Conversion of Riboflavin to this compound

This protocol is adapted from studies on riboflavin photodegradation.[3][10]

  • Preparation of Riboflavin Stock Solution:

    • Weigh 6.5 mg of riboflavin and suspend it in 50 mL of deionized water.

    • Add 0.5 mL of 2M Sodium Hydroxide (NaOH) and stir until dissolution is complete.

    • Add 10 mL of water and 0.25 mL of glacial acetic acid.

    • Adjust the final volume to 100 mL with deionized water to obtain an approximate 170 µM solution.

  • pH Adjustment:

    • Aliquot the stock solution. For this compound production, adjust the pH to 8.5 using a suitable buffer (e.g., phosphate buffer) or dropwise addition of 0.1M NaOH.

  • Light Exposure:

    • Place the alkaline riboflavin solution in a clear glass vessel (e.g., a beaker or quartz cuvette).

    • Expose the solution to a light source. A fluorescence light source of approximately 1500-3000 lux is effective.[3][10] Alternatively, a UV lamp (e.g., 125W medium-pressure mercury lamp) can be used for faster degradation.[8]

    • Irradiate for 2-4 hours. Monitor the reaction progress by observing the change in fluorescence from yellow-green to a more intense green.

  • Extraction of this compound:

    • After irradiation, acidify the solution slightly with acetic acid.

    • Extract the solution with chloroform. This compound is soluble in chloroform, while residual riboflavin is not.

    • Collect the chloroform layer and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Verification:

    • Confirm the product identity and purity using analytical methods such as HPLC or mass spectrometry.[3][18]

5.2 Protocol for HPLC Analysis of Riboflavin and this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the simultaneous quantification of riboflavin and its photoproducts.[19][20][21]

  • Sample Preparation:

    • For liquid samples (e.g., milk, cell culture media), remove proteins and particulates. This can be achieved by centrifugal skimming followed by ultrafiltration (e.g., using a 10 kDa molecular weight cut-off filter).[19]

    • Avoid acidic conditions during preparation, as this can degrade FAD into FMN, potentially interfering with analysis.[20]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous buffer like sodium acetate or phosphate buffer (pH ~5.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Temperature: Ambient or controlled at 25°C.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: ~445 nm.

    • Emission Wavelength: ~530 nm.

  • Quantification:

    • Prepare standard solutions of pure riboflavin and this compound of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration for each compound.

    • Determine the concentration of analytes in the sample by comparing their peak areas to the calibration curve.

G Start Start: Liquid Sample (e.g., milk, plasma) Prep Sample Preparation: 1. Centrifugal Skimming 2. Ultrafiltration (10 kDa) Start->Prep Inject HPLC Injection (20 µL) Prep->Inject Separate Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separate Detect Fluorescence Detection (Ex: 445 nm, Em: 530 nm) Separate->Detect Chromatogram Generate Chromatogram (Peak Area vs. Retention Time) Detect->Chromatogram Quantify Quantification (vs. Standard Calibration Curve) Chromatogram->Quantify End End: Concentrations of Riboflavin & this compound Quantify->End

Diagram 3. Experimental workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The formation of this compound is highly dependent on experimental conditions. The following table summarizes quantitative findings from a key study on the photodegradation of riboflavin.

Initial Riboflavin Conc.pHLight ExposureTime (hours)Max. This compound Conc. Achieved
100 µM8.51500 lux230.9 µM
100 µM4.51500 lux8Not a major product
100 µM6.51500 lux6Not a major product

Table 2. Quantitative Formation of this compound under Specific Conditions. Data sourced from Huang et al. (2006).[10] Note that under acidic and neutral conditions, lumichrome is the major photoproduct, not this compound.

Conclusion

This compound, a primary photodegradation product of riboflavin in alkaline environments, is a metabolite of significant interest to researchers in food science, photochemistry, and oncology. Its formation underscores the instability of riboflavin to light, a critical consideration in the manufacturing and storage of pharmaceuticals and fortified foods.[3] Furthermore, its biological activity as a riboflavin antagonist and its ability to sensitize cancer stem cells to conventional chemotherapy present a promising avenue for developing novel therapeutic strategies.[14] Understanding the precise conditions of its formation and the detailed protocols for its analysis are fundamental for professionals seeking to mitigate riboflavin degradation or harness the biological activities of this compound in drug development.

References

Methodological & Application

Application Notes and Protocols: Lumiflavin as a Photosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumiflavin, a photoproduct of riboflavin (Vitamin B2), is a yellow pigment belonging to the flavin family.[1][2] It functions as an effective photosensitizer, a molecule that absorbs light and transfers the energy to other molecules, thereby initiating photochemical reactions.[3][4] Upon absorption of light, particularly in the blue-violet region of the spectrum (~450 nm), this compound can generate highly reactive oxygen species (ROS), making it a valuable tool in various research applications, including photodynamic therapy (PDT), photocatalysis, and the degradation of environmental pollutants.[1][5][6] Its natural origin and biocompatibility make it an attractive alternative to many synthetic photosensitizers.[1]

Mechanism of Action: Type I and Type II Photosensitization

This compound-mediated photosensitization primarily proceeds through two distinct pathways: Type I and Type II reactions. The efficiency of each pathway is dependent on the concentration of the substrate and oxygen.[1]

  • Type I Reaction: The excited triplet state of this compound reacts directly with a substrate molecule through electron or hydrogen atom transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and other ROS.[7]

  • Type II Reaction: The excited triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][7] Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids.

G cluster_main This compound Photosensitization Mechanism cluster_type1 Type I Pathway cluster_type2 Type II Pathway LF_ground This compound (Ground State) LF_singlet ¹this compound* (Excited Singlet State) LF_ground->LF_singlet Excitation Light Light (hν) ~450 nm Light->LF_ground Absorption LF_singlet->LF_ground Fluorescence LF_triplet ³this compound* (Excited Triplet State) LF_singlet->LF_triplet Intersystem Crossing Substrate Substrate (e.g., Biomolecule) LF_triplet->Substrate Electron/H⁺ Transfer O2_ground ³O₂ (Ground State Oxygen) LF_triplet->O2_ground Energy Transfer Radicals Substrate Radicals & This compound Radical Anion Substrate->Radicals ROS_Type1 ROS (O₂•⁻, •OH) Radicals->ROS_Type1 + O₂ O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Oxidized_Substrate Oxidized Substrate (e.g., Cell Damage) O2_singlet->Oxidized_Substrate Oxidation

Figure 1: Photosensitization mechanisms of this compound.

Quantitative Data

The efficacy of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ) and its reaction rate with various species. While data for this compound can be sparse, values for closely related flavins provide a strong comparative baseline.

Table 1: Reaction Rates of Flavins with Singlet Oxygen (¹O₂)[2][8]

CompoundReaction Rate with ¹O₂ (M⁻¹ s⁻¹)
Riboflavin9.66 x 10⁸
This compound 8.58 x 10⁸
Lumichrome8.21 x 10⁸

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Related Flavins[9]

CompoundSinglet Oxygen Quantum Yield (ΦΔ)
Riboflavin0.54 ± 0.07
Flavin Mononucleotide (FMN)0.51 ± 0.07
Flavin Adenine Dinucleotide (FAD)0.07 ± 0.02

Application 1: Photodynamic Therapy (PDT) for Cancer Cell Lines

PDT is a treatment modality that uses a photosensitizer, light, and oxygen to destroy abnormal cells.[10] this compound's ability to generate cytotoxic ROS upon light activation makes it a candidate for PDT research.[3][4]

G A 1. Cell Seeding Seed cancer cells (e.g., HeLa, A549) in 96-well plates. B 2. This compound Incubation Treat cells with varying concentrations of this compound (e.g., 1-50 µM). Incubate for 4-24 hours. A->B C 3. Irradiation Expose cells to a light source (e.g., Blue LED, 455 nm) for a defined period (e.g., 5-30 min). B->C D 4. Post-Irradiation Incubation Incubate cells for another 24 hours to allow for apoptosis/necrosis. C->D E 5. Viability Assessment Measure cell viability using an MTT or similar colorimetric assay. D->E F 6. Data Analysis Calculate IC50 values and compare dark toxicity vs. phototoxicity. E->F

Figure 2: Experimental workflow for in-vitro PDT.
Protocol: In Vitro PDT against a Cancer Cell Line

Objective: To determine the phototoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO or appropriate solvent)

  • Cancer cell line (e.g., HeLa, A431, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Light source (e.g., blue LED array, λ = 455 nm, with a power meter)[6]

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Photosensitizer Treatment:

    • Prepare serial dilutions of this compound in complete culture medium (e.g., final concentrations of 0, 1, 5, 10, 25, 50 µM).

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Include "dark control" plates (treated with this compound but not exposed to light) and "light control" plates (exposed to light without this compound).

    • Incubate the plates for 4 to 24 hours.

  • Irradiation:

    • After incubation, wash the cells twice with PBS to remove any non-internalized this compound.

    • Add 100 µL of fresh, phenol red-free medium.

    • Expose the designated plates to the blue light source for a predetermined time (e.g., 15 minutes) at a specific light dose (e.g., 5-10 J/cm²). Keep the "dark control" plates wrapped in foil.

  • Post-Irradiation Incubation: Return all plates to the incubator for an additional 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 560 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for both phototoxicity and dark toxicity.

Application 2: Photocatalytic Degradation of Environmental Pollutants

This compound can be used as a photocatalyst to degrade persistent organic pollutants in water, leveraging its ability to generate powerful oxidizing radicals.[11]

G A 1. Prepare Pollutant Solution Create an aqueous solution of a model pollutant (e.g., Methylene Blue, Phenol). B 2. Add Photosensitizer Introduce a known concentration of This compound to the solution. A->B C 3. Set up Reactor Place the solution in a photoreactor with a light source (e.g., UV or visible lamp) and stirring. B->C D 4. Irradiate and Sample Turn on the light and collect aliquots at set time intervals (e.g., 0, 15, 30, 60, 120 min). C->D E 5. Analyze Concentration Measure the pollutant concentration in each sample using UV-Vis Spectroscopy or HPLC. D->E F 6. Determine Degradation Rate Plot concentration vs. time to calculate the reaction kinetics and degradation efficiency. E->F

Figure 3: Workflow for pollutant photodegradation.
Protocol: Degradation of a Model Organic Pollutant

Objective: To evaluate the efficiency of this compound in photocatalytically degrading a model pollutant like Methylene Blue (MB).

Materials:

  • This compound

  • Methylene Blue (or another model pollutant such as phenol)

  • Deionized water

  • Glass photoreactor vessel

  • Light source (e.g., Xenon lamp with a 400 nm cut-off filter or a blue LED)

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation:

    • Prepare a stock solution of the model pollutant (e.g., 10 mg/L MB in deionized water).

    • Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent).

  • Reaction Setup:

    • Add a defined volume of the pollutant solution (e.g., 100 mL) to the photoreactor vessel.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Place the vessel on a magnetic stirrer and ensure constant mixing.

  • Equilibration: Stir the solution in the dark for 30 minutes to ensure adsorption/desorption equilibrium is reached between the photosensitizer and the pollutant. Take a "time zero" sample (t=0).

  • Photocatalysis:

    • Turn on the light source to initiate the photoreaction.

    • Collect 2-3 mL aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Analysis:

    • For each aliquot, measure the absorbance at the maximum wavelength of the pollutant (e.g., ~664 nm for MB) using the UV-Vis spectrophotometer.

    • Use a calibration curve to determine the concentration of the pollutant at each time point.

  • Data Analysis:

    • Calculate the degradation efficiency (%) at each time point using the formula: Efficiency = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • Plot ln(Cₜ/C₀) versus time to determine the apparent first-order rate constant (k) of the degradation reaction.

References

Application Notes and Protocols: Lumiflavin in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lumiflavin (7,8,10-trimethylisoalloxazine), a derivative of riboflavin (Vitamin B2), has emerged as a potent, metal-free, and bio-inspired organocatalyst for a wide array of photocatalytic transformations.[1][2] Its robust chemical stability, strong absorption in the visible light spectrum, and versatile redox properties make it an attractive and sustainable alternative to traditional metal-based photocatalysts.[3][4] this compound can engage in multiple reaction pathways, including single-electron transfer (SET), hydrogen-atom transfer (HAT), and energy transfer (ET), enabling its application in diverse fields such as organic synthesis, environmental remediation, and renewable energy production.[3][5][6] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in photocatalysis.

Photophysical and Electrochemical Properties

The efficacy of a photocatalyst is intrinsically linked to its photophysical and electrochemical characteristics. This compound exhibits strong absorption in the blue region of the visible spectrum. Upon photoexcitation, it transitions to a short-lived singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state, which is typically the primary photoactive species in catalytic cycles.[3]

Table 1: Spectral and Electrochemical Data for this compound

A summary of key quantitative data for this compound in acetonitrile is presented below for easy reference and comparison.

ParameterSymbolValueReference
Absorption Maximaλ₁, λ₂443 nm, 342 nm[3]
Fluorescence Emission Max.λF533 nm[3]
Fluorescence Quantum YieldΦF0.16[3]
Fluorescence LifetimeτF7.7 ns[3]
Ground-State Reduction PotentialE₀ (vs. SCE)-0.761 V[3]
General Photocatalytic Mechanism

The photocatalytic cycle of this compound typically begins with the absorption of blue light, promoting the catalyst from its ground state (Fl_ox) to an excited singlet state (¹Fl). This is followed by a rapid intersystem crossing to the more stable and longer-lived triplet state (³Fl), which acts as the key intermediate.[3] The triplet state is a powerful oxidant and can accept an electron from a suitable donor substrate (reductive quenching) or donate an electron to an acceptor (oxidative quenching) to initiate the desired chemical transformation.

G cluster_quenching Reductive Quenching Cycle Fl_ox This compound (Fl_ox) Fl_singlet Singlet Excited State (¹Fl) Fl_ox->Fl_singlet hν (Blue Light) Fl_singlet->Fl_ox Fluorescence Fl_triplet Triplet Excited State (³Fl) Fl_singlet->Fl_triplet Intersystem Crossing (ISC) Fl_triplet->Fl_ox Relaxation Fl_anion Radical Anion (Fl•⁻) Fl_triplet->Fl_anion  Single Electron  Transfer (SET) Substrate_ox Substrate(ox) Fl_anion->Fl_ox Catalyst Regeneration Product Product Substrate_ox->Product Reaction Substrate_red Substrate(red) Substrate_red->Substrate_ox

Caption: General mechanism of this compound photocatalysis via a reductive quenching cycle.

Application Note 1: Aerobic Oxidation of Benzylic C-H Bonds

This compound and its derivatives are effective catalysts for the aerobic oxidation of C-H bonds, a fundamental transformation in organic synthesis.[3] This process typically utilizes molecular oxygen from the air as a terminal oxidant, making it a green and sustainable method for producing valuable carbonyl compounds.

Reaction Mechanism

Upon irradiation, the this compound catalyst is excited to its triplet state. It can then undergo reduction by the substrate, leading to the formation of a substrate radical and the reduced form of the catalyst. Molecular oxygen plays a dual role: it can regenerate the catalyst from its reduced state and also react with the substrate radical to form a peroxo-radical intermediate, which ultimately yields the ketone or alcohol product.[3]

G LF_star ³LF* LFH2 Reduced Catalyst (LFH₂) LF_star->LFH2 Accepts H⁺, e⁻ Substrate Benzylic Substrate (R-CH₂-Ar) Radical Substrate Radical (R-CH•-Ar) Substrate->Radical H⁺, e⁻ LF LF LFH2->LF Catalyst Regeneration H2O2 H₂O₂ LFH2->H2O2 Peroxo Peroxo-Radical (R-CH(OO•)-Ar) Radical->Peroxo O2 O₂ O2->Peroxo Reaction Product Ketone Product (R-CO-Ar) Peroxo->Product Rearrangement & H• Abstraction

Caption: Plausible mechanism for the aerobic oxidation of benzylic C-H bonds.

Experimental Protocol: General Procedure for Aerobic Oxidation

This protocol provides a general method for the this compound-catalyzed aerobic oxidation of a benzylic substrate, such as toluene or ethylbenzene, to the corresponding carbonyl compound.

Materials and Reagents:

  • This compound (LF) photocatalyst (1-5 mol%)

  • Benzylic substrate (e.g., toluene) (1.0 equiv)

  • Solvent (e.g., Acetonitrile, CH₃CN)

  • Standard for analysis (e.g., dodecane for GC)

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm, 34 W)

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Rotary evaporator and column chromatography setup for purification

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube, add the benzylic substrate (e.g., 0.5 mmol), this compound (0.005 mmol, 1 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the desired solvent (e.g., 5.0 mL of acetonitrile) to the tube.

  • Atmosphere: Seal the tube with a septum and pierce with a needle attached to a balloon filled with air or oxygen. For reactions sensitive to excess oxygen, an air atmosphere is sufficient.

  • Irradiation: Place the reaction vessel on a magnetic stirrer approximately 5-10 cm from the blue LED light source. If necessary, use a fan to maintain the reaction at room temperature.

  • Reaction: Stir the mixture vigorously and irradiate with blue light.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours), filtering through a small plug of silica, and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete (or has reached maximum conversion), turn off the light source. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired carbonyl compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Note 2: Degradation of Organic Pollutants

This compound's ability to generate reactive oxygen species (ROS) upon irradiation makes it a suitable photocatalyst for environmental remediation, specifically for the degradation of persistent organic pollutants in water.[7][8]

Experimental Workflow

The process involves setting up an aqueous solution of the pollutant with the catalyst, irradiating it with visible light, and monitoring the degradation over time.

G Setup 1. Reaction Setup (Pollutant + LF in H₂O) Equil 2. Equilibration (Stir in Dark) Setup->Equil Irrad 3. Irradiation (Visible Light Source) Equil->Irrad Sample 4. Sampling (Periodic Aliquots) Irrad->Sample Analyze 5. Analysis (UV-Vis or HPLC) Sample->Analyze Result Degradation Efficiency (%) Analyze->Result

Caption: Standard workflow for a photocatalytic pollutant degradation experiment.

Experimental Protocol: Degradation of Rhodamine B (RhB)

This protocol describes a method for evaluating the photocatalytic activity of this compound using the degradation of Rhodamine B dye as a model reaction.[8]

Materials and Reagents:

  • This compound (LF)

  • Rhodamine B (RhB)

  • Deionized (DI) water

  • Visible light source (e.g., 300 W Xenon lamp with a >400 nm cutoff filter)

Equipment:

  • Beakers or photoreactor vessel

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge (if catalyst recovery is needed)

Procedure:

  • Stock Solutions: Prepare a stock solution of RhB in DI water (e.g., 100 mg/L). Prepare a stock solution or suspension of the this compound catalyst.

  • Reaction Setup: In a 100 mL beaker, add 50 mL of an aqueous solution of RhB with the desired concentration (e.g., 10 mg/L). Add a specific amount of this compound catalyst (e.g., 10 mg).

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the RhB dye.[8]

  • Initial Sample: Take an initial aliquot (t=0) of the suspension (e.g., 3 mL), centrifuge to remove the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of RhB (~554 nm).

  • Photocatalysis: Place the beaker on a magnetic stirrer and turn on the visible light source.

  • Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw 3 mL aliquots. Centrifuge each sample to separate the catalyst particles.

  • Analysis: Measure the absorbance of the clear supernatant of each aliquot. The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration (absorbance) and Cₜ is the concentration at time 't'.

Application Note 3: Photocatalytic Hydrogen Production

Flavins, including this compound, can act as nature-inspired, metal-free photosensitizers for the production of hydrogen (H₂) from water.[9] This process is a cornerstone of artificial photosynthesis and represents a promising avenue for generating clean fuel. The system typically requires a photosensitizer (this compound), a sacrificial electron donor, and a co-catalyst to facilitate the reduction of protons.

System Components and Electron Flow

G LF This compound (LF) LF_star Excited this compound (LF*) LF->LF_star LF_red Reduced this compound (LF•⁻) LF_star->LF_red e⁻ SED Sacrificial Electron Donor (e.g., Ascorbic Acid) SED->LF_star Donates e⁻ SED_ox Oxidized Donor SED->SED_ox Oxidation LF_red->LF Regeneration Cocatalyst Co-catalyst (e.g., Pt, MoS₂) LF_red->Cocatalyst Transfers e⁻ H2 H₂ Gas Cocatalyst->H2 Reduction of H⁺ H_plus 2H⁺

References

Application Notes and Protocols for Lumiflavin-Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of lumiflavin in photodynamic therapy (PDT). The information is intended to guide researchers in the evaluation of this compound's photodynamic efficacy against cancer cells and pathogenic bacteria.

Introduction to this compound-Mediated Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[1][2] this compound, a photoproduct of riboflavin (vitamin B2), has emerged as a promising photosensitizer due to its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, upon activation by visible light.[3] This property makes it a candidate for various PDT applications, including the treatment of cancers and microbial infections.[3][4]

The mechanism of this compound-mediated PDT involves the excitation of the this compound molecule to a triplet state upon light absorption. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (a Type II photochemical reaction). These ROS can induce cellular damage, leading to apoptosis, necrosis, or autophagy in target cells.[5][6]

Data Presentation: Efficacy of this compound PDT

The following tables summarize the quantitative data on the efficacy of this compound and related flavin derivatives in mediating photodynamic therapy against cancer cells and bacteria.

Table 1: Anticancer Efficacy of this compound-Mediated Photodynamic Action

Cell LineTreatmentConcentration (µM)Light Dose (J/cm²)OutcomeReference
Ovarian Cancer Stem-like Cells (OVCAR-3/DDP)This compound + Cisplatin (DDP)20Not Applicable (Chemosensitization)20% Apoptosis Rate[7]
Ovarian Cancer Stem-like Cells (OVCAR-3/DDP)This compound + Cisplatin (DDP)40Not Applicable (Chemosensitization)30.4% Apoptosis Rate[7]
Ovarian Cancer Stem-like Cells (OVCAR-3/DDP)This compound + Cisplatin (DDP)80Not Applicable (Chemosensitization)43% Apoptosis Rate[7]
4T1 Breast Cancer CellsDVDMS (a porphyrin photosensitizer)41.4379.31% Cell Viability[8]
4T1 Breast Cancer CellsDVDMS44.2954.88% Cell Viability[8]
4T1 Breast Cancer CellsDVDMS47.1533.91% Cell Viability[8]

Table 2: Antibacterial Efficacy of Flavin-Mediated Photodynamic Inactivation

Bacterial StrainPhotosensitizerConcentration (µM)Light Dose (J/cm²)Outcome (Log₁₀ Reduction in CFU/mL)Reference
Escherichia coli BL21(DE3)Brominated Guanidino Flavin (F4)1031.52.8[1]
Escherichia coli BL21(DE3)Brominated Guanidino Flavin (F4)10031.5> 6.0[1]
Escherichia coli BL21(DE3)Brominated Guanidino Flavin (F4)1002.14.1[1]
Aggregatibacter actinomycetemcomitans (biofilm)Riboflavin100 (½ MIC)60-80~1.5 (95.12% reduction)[9]
Aggregatibacter actinomycetemcomitans (biofilm)Riboflavin + 100 mM KI50 (¼ MIC)60-80Comparable to 0.2% Chlorhexidine[9]
Acinetobacter baumanniiNot Specified FlavinNot SpecifiedNot Specified~1.8[3]

Experimental Protocols

The following are detailed protocols for conducting in vitro experiments to evaluate the efficacy of this compound-mediated PDT.

Protocol for Assessing Anticancer Efficacy using MTT Assay

This protocol is designed to determine the cytotoxicity of this compound PDT on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., OVCAR-3, 4T1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Light source with appropriate wavelength for this compound excitation (blue light, ~450 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the this compound solutions. Incubate for a predetermined period (e.g., 1-4 hours) at 37°C. Include control wells with medium only (no cells) and cells with medium but no this compound.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.

  • Irradiation: Add 100 µL of fresh, complete culture medium to each well. Expose the plate to a light source at the appropriate wavelength for this compound (e.g., 450 nm) to deliver the desired light dose (J/cm²). Keep a set of control plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol for Assessing Antibacterial Efficacy using Colony Forming Unit (CFU) Assay

This protocol is designed to quantify the bactericidal effect of this compound PDT.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Agar plates corresponding to the growth medium

  • Phosphate-buffered saline (PBS)

  • Light source with appropriate wavelength for this compound excitation (blue light, ~450 nm)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Sterile spreaders and pipettes

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate broth and incubate overnight at 37°C with shaking to reach the stationary phase.

  • Bacterial Suspension: Centrifuge the overnight culture, discard the supernatant, and resuspend the bacterial pellet in PBS to an optical density (OD₆₀₀) of approximately 0.5, which corresponds to a known bacterial concentration (e.g., ~1 x 10⁸ CFU/mL for E. coli).

  • Photosensitizer Incubation: In microcentrifuge tubes, mix the bacterial suspension with various concentrations of this compound solution. Incubate in the dark for a specific period (e.g., 30-60 minutes) at room temperature to allow for photosensitizer binding. Include a control with bacteria in PBS only.

  • Irradiation: Expose the bacterial suspensions to the light source at the appropriate wavelength and for the required duration to deliver the desired light dose. Keep a set of control tubes in the dark.

  • Serial Dilution and Plating:

    • After irradiation, perform a 10-fold serial dilution of each sample in PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates in triplicate.

  • Incubation: Incubate the plates overnight at 37°C.

  • CFU Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the number of CFU/mL in the original suspension and determine the log₁₀ reduction in bacterial viability compared to the untreated control.

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Log₁₀ Reduction = Log₁₀(CFU/mL of control) - Log₁₀(CFU/mL of treated sample)

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in this compound-mediated PDT and a general experimental workflow.

Signaling Pathway: this compound-PDT Induced Apoptosis

G cluster_stimulus External Stimulus cluster_ros ROS Generation cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptotic Cascade Light (e.g., 450 nm) Light (e.g., 450 nm) This compound This compound Excited this compound Excited this compound This compound->Excited this compound Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited this compound->Reactive Oxygen Species (ROS) Energy Transfer to O2 Mitochondrial Damage Mitochondrial Damage Reactive Oxygen Species (ROS)->Mitochondrial Damage Bcl-2 Bcl-2 (Anti-apoptotic) Reactive Oxygen Species (ROS)->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) Reactive Oxygen Species (ROS)->Bax Upregulates Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2->Mitochondrial Damage Inhibits Bax->Mitochondrial Damage Promotes

Caption: this compound-PDT induced apoptotic signaling pathway.

Experimental Workflow for In Vitro this compound PDT

G A 1. Cell/Bacteria Culture Preparation B 2. This compound Incubation A->B C 3. Washing Step (for adherent cells) B->C D 4. Light Irradiation B->D For suspension cultures C->D E 5. Post-Irradiation Incubation D->E F 6. Assessment of Phototoxicity E->F G MTT Assay (Anticancer) F->G H CFU Assay (Antibacterial) F->H

Caption: General experimental workflow for in vitro this compound PDT.

References

Lumiflavin as a Fluorescent Probe for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin, a metabolic derivative of riboflavin (Vitamin B2), is a naturally fluorescent molecule with intriguing photophysical properties. While extensively studied for its role as a photosensitizer in photodynamic therapy and its impact on riboflavin metabolism, its potential as a direct fluorescent probe for bioimaging is an emerging area of interest.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe in cellular imaging, with a focus on its application in monitoring cellular redox status and riboflavin uptake dynamics.

Principle of Action

This compound's utility as a bioimaging probe stems from two key characteristics: its intrinsic fluorescence and its structural similarity to riboflavin. The isoalloxazine ring of this compound is the fluorophore, exhibiting distinct absorption and emission spectra.[3][4][5] As a structural analog, this compound can compete with riboflavin for transport into cells and for binding to flavin-dependent enzymes.[2] This competitive interaction can be harnessed to visualize and quantify cellular uptake mechanisms and to probe the metabolic consequences of altered flavin homeostasis. Furthermore, upon photoexcitation, this compound can generate reactive oxygen species (ROS), making it a potential tool for inducing and monitoring cellular oxidative stress.[6]

Photophysical and Spectroscopic Properties of this compound

The fluorescence properties of this compound are crucial for its application as a bioimaging probe. The following tables summarize key quantitative data from the literature, providing a reference for experimental setup and data analysis.

ParameterValueSolvent/ConditionsReference
Absorption Maxima (λ_abs) ~375 nm, ~445 nmAqueous Solution[7]
342 nm, 375 nmAcetonitrile[8]
~392 nm, ~323 nmGas Phase (Calculated)[8]
Emission Maximum (λ_em) ~530 nmAqueous Solution
Molar Extinction Coefficient (ε) Not explicitly found
Fluorescence Quantum Yield (Φ_F) 0.14 - 0.19Not specified[5]
Fluorescence Lifetime (τ_F) Moderate (specific values not consistently reported)[5]

Note: Photophysical properties of fluorescent molecules can be highly dependent on the local environment (e.g., solvent polarity, pH, binding to macromolecules). The values presented here are approximate and may vary under different experimental conditions.

Applications in Bioimaging

Monitoring Riboflavin Uptake and Competition

Objective: To visualize and quantify the competitive uptake of this compound and riboflavin in cultured cells. This can provide insights into the activity of riboflavin transporters and the cellular mechanisms of flavin homeostasis.

Principle: this compound's fluorescence allows for direct visualization of its accumulation within cells. By co-incubating cells with this compound and varying concentrations of non-fluorescent riboflavin, the competitive inhibition of this compound uptake can be monitored, providing an indirect measure of riboflavin transport.

Probing Cellular Redox Status

Objective: To utilize this compound as a photosensitizer to induce localized oxidative stress and monitor the cellular response.

Principle: Upon irradiation with light of an appropriate wavelength, this compound can generate ROS, leading to changes in the cellular redox environment.[6] These changes can be monitored using other redox-sensitive fluorescent probes or by assessing downstream cellular events such as changes in mitochondrial membrane potential or the activation of stress-response pathways.

Experimental Protocols

Protocol 1: Competitive Riboflavin Uptake Assay

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Riboflavin stock solution (e.g., 100 mM in a suitable buffer)

  • Cell culture medium

  • Cultured cells (e.g., HeLa, Caco-2) seeded on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~450 nm, emission ~530 nm)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions:

    • Prepare a series of riboflavin working solutions at different concentrations in cell culture medium.

    • Prepare a this compound working solution at a fixed concentration (e.g., 10 µM) in cell culture medium.

  • Incubation:

    • Wash the cells once with warm PBS.

    • For the control group, add the this compound working solution to the cells.

    • For the experimental groups, add the cell culture medium containing both this compound and varying concentrations of riboflavin.

    • Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with cold PBS to remove extracellular this compound and riboflavin.

  • Imaging:

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for this compound. Acquire images from multiple fields of view for each condition.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

    • Plot the mean fluorescence intensity as a function of riboflavin concentration to determine the inhibitory effect of riboflavin on this compound uptake.

Protocol 2: Induction and Monitoring of Oxidative Stress

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A redox-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)

  • Cell culture medium

  • Cultured cells seeded on glass-bottom dishes or chamber slides

  • PBS

  • Fluorescence microscope with multiple filter sets and a controllable light source for photoactivation.

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow.

  • This compound Loading:

    • Wash the cells with warm PBS.

    • Incubate the cells with a working solution of this compound (e.g., 10 µM) in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove extracellular this compound.

  • Loading of Redox Sensor:

    • Incubate the cells with the chosen redox-sensitive probe according to the manufacturer's instructions.

  • Photo-irradiation and Imaging:

    • Place the dish on the fluorescence microscope.

    • Select a region of interest (ROI).

    • Acquire a baseline image of both this compound and the redox sensor fluorescence.

    • Irradiate the ROI with light at the excitation wavelength of this compound for a defined period to induce ROS production.

    • Acquire a time-lapse series of images of the redox sensor fluorescence to monitor the change in cellular redox status.

  • Data Analysis:

    • Measure the change in fluorescence intensity of the redox sensor over time within the irradiated ROI and in a non-irradiated control region.

    • Plot the fluorescence intensity change to quantify the kinetics of the induced oxidative stress.

Visualizations

Experimental Workflow for Competitive Riboflavin Uptake

G A Seed cells on imaging dish B Prepare this compound and riboflavin working solutions A->B C Incubate cells with this compound +/- riboflavin B->C D Wash cells with PBS C->D E Acquire fluorescence images D->E F Quantify cellular fluorescence intensity E->F G Analyze competitive uptake F->G

Caption: Workflow for the competitive riboflavin uptake assay.

Signaling Pathway: this compound-Induced Oxidative Stress

G cluster_0 Cellular Environment cluster_1 Cellular Response Light Light This compound This compound Light->this compound Excitation ROS ROS This compound->ROS Generates Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Stress_Response Stress Response Pathways (e.g., Nrf2 activation) ROS->Stress_Response Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound-induced reactive oxygen species (ROS) generation and downstream cellular effects.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient this compound concentration or incubation time.- High background fluorescence from media.- Photobleaching.- Optimize this compound concentration and incubation time.- Use a phenol red-free imaging medium.- Minimize light exposure and use an anti-fade reagent if necessary.
High background fluorescence - Incomplete washing.- Autofluorescence of cells or medium components.- Increase the number and duration of washing steps.- Use a phenol red-free medium and acquire a background image for subtraction.
Cell toxicity - High concentration of this compound or DMSO.- Excessive light exposure during imaging.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Keep the DMSO concentration in the final working solution below 0.1%.- Reduce light intensity and exposure time.

Conclusion

This compound presents a promising, albeit underexplored, tool for bioimaging. Its intrinsic fluorescence and its interaction with riboflavin metabolic pathways offer unique opportunities to study cellular transport and redox biology. The protocols and data provided herein serve as a starting point for researchers to harness the potential of this compound as a fluorescent probe in their investigations. Further characterization and development of this compound-based probes could lead to novel applications in cell biology and drug development.

References

Application Note and Protocol: HPLC Analysis of Lumiflavin and its Photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin is a primary photoproduct of riboflavin (Vitamin B2) and its formation is a critical consideration in pharmaceutical formulations and food products exposed to light. The degradation of riboflavin can impact the stability and efficacy of drug products, as well as the nutritional quality and sensory properties of foods. Therefore, a robust and reliable analytical method for the quantification of this compound and other riboflavin photoproducts is essential for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a widely used technique for this purpose, offering high sensitivity and specificity.

This application note provides a detailed protocol for the HPLC analysis of this compound and its principal related photoproduct, lumichrome, alongside the parent compound, riboflavin.

Photochemical Pathway of this compound Formation

Under exposure to light, riboflavin undergoes photodegradation. The formation of this compound is favored under alkaline conditions, while the formation of lumichrome, another major photoproduct, is predominant in neutral or acidic environments. The process involves an intramolecular photoreduction of the riboflavin molecule.

G Riboflavin Riboflavin Excited_Riboflavin Excited State Riboflavin Riboflavin->Excited_Riboflavin Light (hν) This compound This compound Excited_Riboflavin->this compound Alkaline pH Lumichrome Lumichrome Excited_Riboflavin->Lumichrome Neutral/Acidic pH

Caption: Photodegradation pathway of Riboflavin to this compound and Lumichrome.

Quantitative Data Summary

The following table summarizes the quantitative data for the formation of this compound and lumichrome from riboflavin under various conditions as reported in the literature.

Parent CompoundInitial ConcentrationpHLight ConditionPhotoproductMax. ConcentrationTime to Max. Conc.Reference
Riboflavin100 µM8.51500 luxThis compound30.9 µM2 hours
Riboflavin100 µM8.51500 luxLumichrome73.1 µM2 hours
Riboflavin100 µM6.51500 luxLumichrome58.7 µM6 hours
Riboflavin100 µM4.51500 luxLumichrome79.9 µM8 hours

Experimental Protocols

Preparation of this compound and Photoproducts (Sample Preparation)

This protocol describes the generation of this compound and lumichrome from riboflavin for use as analytical standards or for method development purposes.

Materials:

  • Riboflavin

  • Sodium hydroxide (for alkaline conditions)

  • Hydrochloric acid (for acidic conditions)

  • Phosphate buffer

  • High-purity water

  • Volumetric flasks

  • Stir plate and stir bars

  • UV lamp or a controlled light source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of riboflavin (e.g., 1 mM) in high-purity water. Riboflavin has low water solubility, so sonication or gentle heating may be required. Protect the solution from light.

  • pH Adjustment:

    • For this compound Generation: In a volumetric flask, dilute the riboflavin stock solution to the desired concentration (e.g., 100 µM) and adjust the pH to 8.5 using sodium hydroxide.

    • For Lumichrome Generation: In separate volumetric flasks, dilute the riboflavin stock solution to the desired concentration (e.g., 100 µM) and adjust the pH to 6.5 (neutral) or 4.5 (acidic) using phosphate buffer and hydrochloric acid.

  • Photodegradation: Expose the prepared solutions to a controlled light source (e.g., a fluorescent lamp at a defined intensity like 1500 lux) for a specified duration (e.g., 2-8 hours). Monitor the degradation process by taking aliquots at different time points.

  • Sample Collection: After the desired exposure time, transfer an aliquot of the solution to an amber HPLC vial for analysis. If necessary, filter the sample through a 0.45 µm syringe filter.

HPLC Analysis Protocol

This protocol provides a general method for the separation and quantification of riboflavin, this compound, and lumichrome. Method optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM ammonium acetate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is often preferred for optimal separation. An example gradient is as follows:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

    • 30-35 min: Equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence: Excitation at ~445 nm and Emission at ~525 nm. This is highly sensitive for riboflavin and its derivatives.

    • UV-Vis: Monitoring at multiple wavelengths such as 268 nm, 372 nm, and 446 nm can be used for the simultaneous detection of different flavins.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of riboflavin, this compound, and lumichrome of known concentrations in the mobile phase. Inject each standard to construct a calibration curve.

  • Sample Analysis: Inject the prepared samples (from the photodegradation experiment) into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to riboflavin, this compound, and lumichrome based on their retention times compared to the standards. Calculate the concentration of each analyte in the samples using the calibration curves.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its photoproducts.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis A Prepare Riboflavin Stock Solution B Adjust pH (Alkaline/Neutral/Acidic) A->B C Expose to Light (Photodegradation) B->C D Collect and Filter Sample C->D G Inject Standards and Samples D->G Transfer to HPLC E Equilibrate HPLC System E->G F Prepare Calibration Standards F->G H Data Acquisition and Analysis G->H

Caption: Workflow for HPLC analysis of this compound photoproducts.

Conclusion

The provided HPLC method offers a reliable and robust approach for the separation and quantification of this compound and its related photoproducts from riboflavin. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and food industries to monitor the stability of products containing riboflavin and ensure their quality and safety. The detailed protocols and visual workflows facilitate the implementation of this analytical procedure in a laboratory setting.

Lumiflavin as a Reference Standard in Fluorescence Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence spectroscopy is a cornerstone analytical technique in biomedical research and drug development, offering high sensitivity for the detection and quantification of fluorescent molecules. The accuracy and reproducibility of fluorescence measurements are critically dependent on the proper calibration and standardization of instrumentation. Lumiflavin, a photochemically stable derivative of riboflavin (Vitamin B2), serves as an excellent and reliable reference standard for fluorescence spectroscopy. Its well-characterized photophysical properties, including a consistent fluorescence quantum yield and lifetime, make it an ideal candidate for instrument validation, comparative studies, and the determination of the quantum yield of unknown fluorescent compounds.

This application note provides a comprehensive overview of the use of this compound as a fluorescence standard. It includes detailed tables of its photophysical properties, step-by-step experimental protocols for its use in instrument calibration and quantum yield determination, and graphical representations of the underlying principles and workflows.

Photophysical Properties of this compound

This compound exhibits robust and well-defined absorption and emission characteristics, which are crucial for its role as a fluorescence standard. The key photophysical parameters of this compound in aqueous solution are summarized in the table below. It is important to note that these values can be influenced by the solvent environment.

PropertyValueReference
Absorption Maximum (λabs) ~445 nm[1]
Molar Extinction Coefficient (ε) at λabs ~12,500 M-1cm-1[2]
Emission Maximum (λem) ~530 nm[3]
Fluorescence Quantum Yield (ΦF) 0.26 (in water, pH 7)[4]
Fluorescence Lifetime (τF) ~5 ns[2]

Note: The exact spectral maxima and quantum yield can vary slightly depending on the solvent, pH, and temperature. It is recommended to use a consistent solvent system for both the standard and the sample.

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is paramount for reliable fluorescence measurements.

Materials:

  • This compound (high purity, ≥98%)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or phosphate-buffered saline, pH 7.4)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Prepare a Stock Solution (e.g., 1 mM):

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to achieve the desired concentration. Ensure complete dissolution. This stock solution should be stored in the dark at 4°C to prevent photodegradation.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to work within this absorbance range to avoid inner filter effects.

Instrument Calibration and Performance Validation

This protocol outlines the use of this compound to check the day-to-day performance and calibration of a fluorescence spectrometer.

Procedure:

  • Instrument Warm-up: Allow the fluorescence spectrometer to warm up according to the manufacturer's instructions to ensure lamp and detector stability.

  • Solvent Blank: Record the emission spectrum of the pure solvent in a clean cuvette. This will be used for background subtraction.

  • This compound Standard Measurement:

    • Measure the absorbance of a freshly prepared this compound working solution (e.g., with an absorbance of ~0.05 at 445 nm).

    • Record the fluorescence emission spectrum of the same solution. Use a consistent excitation wavelength, typically the absorbance maximum of this compound (~445 nm).

  • Data Analysis:

    • Subtract the solvent blank from the this compound emission spectrum.

    • The peak emission wavelength and intensity should be consistent with previous measurements under the same conditions. Any significant deviation may indicate a need for instrument recalibration or maintenance.

Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of an unknown sample using this compound as the reference standard.

Principle: The quantum yield of an unknown sample (Φunk) can be calculated relative to a standard (Φstd) with a known quantum yield using the following equation:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (nunk2 / nstd2)

Where:

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions for both the this compound standard and the unknown sample in the same solvent. The absorbances at the excitation wavelength should be in the linear range (0.01 - 0.1).

  • Measure Absorbance:

    • Record the absorbance spectra for all prepared solutions.

    • Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum after correcting for the solvent blank.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound standard and the unknown sample.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield:

    • Use the slopes from the plots in the modified quantum yield equation:

      Φunk = Φstd * (Slopeunk / Slopestd) * (nunk2 / nstd2)

Visualizations

photophysical_process S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (λ_abs ~445 nm) S1->S0 Fluorescence (λ_em ~530 nm) S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare this compound Standards (Abs 0.01-0.1) abs_measure Measure Absorbance Spectra prep_std->abs_measure prep_unk Prepare Unknown Sample Solutions (Abs 0.01-0.1) prep_unk->abs_measure fluor_measure Measure Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

References

Application Notes and Protocols: Lumiflavin as a Cisplatin Sensitizer in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by intrinsic or acquired resistance, particularly in cancer stem-like cells (CSCs).[1] Emerging evidence highlights lumiflavin, a metabolite of riboflavin, as a promising chemosensitizer that can enhance the cytotoxic effects of cisplatin, especially in resistant cancer cell populations.[2][3] These application notes provide a comprehensive overview of the mechanisms, experimental data, and protocols for utilizing this compound in combination with cisplatin to overcome chemoresistance in cancer cells.

The primary mechanism of action involves this compound interfering with riboflavin metabolism, which is often enriched in CSCs and contributes to their chemoresistance.[2][3] By reducing intracellular riboflavin levels, this compound disrupts mitochondrial function, increases reactive oxygen species (ROS) production, and ultimately enhances cisplatin-induced apoptosis.[2] Furthermore, this compound has been shown to induce the differentiation of CSCs, thereby reducing their self-renewal capacity and increasing their sensitivity to cisplatin.[1][4] This is partly achieved by downregulating the Notch signaling pathway, a key regulator of stemness.[1][4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and cisplatin in ovarian cancer cell lines.

Table 1: In Vitro Efficacy of this compound and Cisplatin Combination in Cisplatin-Resistant Ovarian Cancer Cells (OVCAR-3/DDP) [4]

Treatment GroupThis compound (µM)Cisplatin (DDP) (µM)Cell Viability (%) at 160 µM DDPCell Viability (%) at 640 µM DDP
OVCAR-3/DDP0160 / 6408538
OVCAR-3/DDP + this compound10160 / 6406627
OVCAR-3/DDP + this compound20160 / 6406024
OVCAR-3/DDP + this compound40160 / 6402611
OVCAR-3/DDP + this compound80160 / 640172

Table 2: Effect of this compound on Cisplatin-Induced Apoptosis and Colony Formation in Ovarian Cancer Stem-Like Cells (CSCs/DDP) [4]

Treatment GroupThis compound (µM)Cisplatin (DDP) (µM)Number of Clones / well
OVCAR-3/DDP080113.7
OVCAR-3/DDP + this compound208063.0
OVCAR-3/DDP + this compound408054.3
OVCAR-3/DDP + this compound808035.0

Table 3: In Vivo Tumor Growth Inhibition by this compound and Cisplatin Combination [4]

Treatment GroupThis compound (mg/kg)Cisplatin (DDP) (mg/kg)Outcome
DDP alone05-
DDP + this compound45Dose-dependent reduction in tumor weight and growth
DDP + this compound85Dose-dependent reduction in tumor weight and growth
DDP + this compound165Dose-dependent reduction in tumor weight and growth

Experimental Protocols

Cell Culture and Establishment of Cisplatin-Resistant Cell Lines

This protocol describes the culture of human ovarian cancer cell lines and the induction of cisplatin resistance.

  • Cell Lines: Human ovarian cancer cell lines such as HO8910 and OVCAR-3.[2][4]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Induction of Cisplatin Resistance (OVCAR-3/DDP): Resistance is induced by the gradient concentration increase method.[4] OVCAR-3 cells are treated with increasing concentrations of cisplatin (DDP).[4] The drug-containing medium is replaced every 2-3 days. The development of resistance is monitored by comparing the IC50 value to the parental cell line.[4]

Isolation of Cancer Stem-Like Cells (CSCs)

This protocol details the separation of CD133+ CSCs from the parental cancer cell line.

  • Method: Magnetic-activated cell sorting (MACS).

  • Procedure:

    • Harvest cultured human ovarian cancer cells (e.g., HO8910).[2]

    • Resuspend cells in a suitable buffer.

    • Incubate with CD133 microbeads.

    • Pass the cell suspension through a MACS column placed in a magnetic field.

    • The CD133+ cells are retained in the column and can be eluted after removing the column from the magnetic field.[2]

Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of this compound and cisplatin.

  • Procedure:

    • Seed cells (e.g., OVCAR-3, OVCAR-3/DDP) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of this compound and/or cisplatin for a specified duration (e.g., 72 hours).[4]

    • Add CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.[4][5]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis.

  • Procedure:

    • Treat cells with the desired concentrations of this compound and cisplatin for 72 hours.[4]

    • Harvest approximately 1x10^6 cells by centrifugation.[4]

    • Wash the cells with ice-cold PBS.[4]

    • Resuspend the cells in binding buffer.[4]

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) in the dark.[4]

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Colony Formation Assay

This protocol assesses the long-term proliferative capacity of cells.

  • Procedure:

    • Seed a low number of single cells (e.g., 200 cells) in a 6-well plate.[4]

    • Treat the cells with this compound and/or cisplatin.

    • Incubate the plates for 14-15 days, allowing colonies to form.[4]

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies containing more than 50 cells.[4]

In Vivo Xenograft Model

This protocol evaluates the in vivo efficacy of the combination therapy.

  • Animal Model: Nude mice.[4]

  • Procedure:

    • Subcutaneously inoculate CSCs/DDP into the flanks of the mice.[4]

    • Once tumors are established, randomly assign mice to treatment groups.

    • Administer treatments as specified (e.g., DDP at 5 mg/kg once a week, and this compound at varying doses).[4]

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the experiment (e.g., 25 days), euthanize the mice and excise the tumors for weight measurement and further analysis.[4]

Visualizations

Signaling Pathways and Mechanisms

cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Cellular Outcomes cluster_3 CSC Differentiation This compound This compound RF_Metabolism Riboflavin Metabolism This compound->RF_Metabolism Inhibits Notch Notch Signaling Pathway This compound->Notch Inhibits Riboflavin Riboflavin Riboflavin->RF_Metabolism Mitochondria Mitochondrial Dysfunction RF_Metabolism->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Enhanced Apoptosis ROS->Apoptosis Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis Chemosensitivity Increased Chemosensitivity Apoptosis->Chemosensitivity Differentiation CSC Differentiation Notch->Differentiation Reduces Stemness Differentiation->Chemosensitivity

Caption: Mechanism of this compound-sensitized cisplatin therapy.

start Start cell_culture 1. Cell Culture & Resistance Induction start->cell_culture csc_isolation 2. CSC Isolation (Optional) cell_culture->csc_isolation treatment 3. Treatment with This compound & Cisplatin cell_culture->treatment csc_isolation->treatment in_vitro 4a. In Vitro Assays treatment->in_vitro in_vivo 4b. In Vivo Xenograft treatment->in_vivo viability Cell Viability in_vitro->viability apoptosis Apoptosis Assay in_vitro->apoptosis colony Colony Formation in_vitro->colony tumor_growth Tumor Growth Monitoring in_vivo->tumor_growth analysis 5. Data Analysis viability->analysis apoptosis->analysis colony->analysis tumor_growth->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound and cisplatin synergy.

References

Application Notes and Protocols for Studying Riboflavin Photodegradation Using Lumiflavin as a Key Photoproduct

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes.[1] However, its pronounced photosensitivity is a significant concern in the pharmaceutical and food industries, as exposure to light can lead to its degradation, resulting in loss of potency and the formation of potentially harmful photoproducts.[2] The study of riboflavin's photodegradation is crucial for developing stable formulations and ensuring product quality.

Riboflavin's photodegradation pathway is complex, yielding several products, primarily lumiflavin (LF) and lumichrome (LC).[3] The formation of these products is highly dependent on environmental conditions such as pH, solvent, and the presence of oxygen.[4][5] Specifically, this compound formation is favored under alkaline conditions, while lumichrome is the major product in neutral or acidic media.[6][7] This document provides detailed protocols and data for studying the photodegradation of riboflavin, with a focus on this compound as a model photoproduct.

Riboflavin Photodegradation Pathway

Upon absorption of light, particularly in the UV and visible spectra (350-520 nm), the riboflavin molecule is promoted to an excited singlet state (¹RF).[2][8] It then undergoes intersystem crossing to a more stable excited triplet state (³RF).[2][9] This triplet state is the primary precursor for the subsequent degradation reactions.

The primary photodegradation pathways are:

  • Intramolecular Photoreduction: In alkaline conditions, the ribityl side chain of the excited riboflavin molecule is cleaved, leading to the formation of this compound.[5][6]

  • Photodealkylation: Under neutral or acidic conditions, the reaction proceeds via a different mechanism to form lumichrome.[6][10]

  • Photoaddition: In the presence of certain buffer anions like phosphate, intramolecular photoaddition can occur, yielding cyclodehydroriboflavin (CDRF).[2][11]

These pathways are influenced by numerous factors that can alter the rate and distribution of photoproducts.

G RF Riboflavin (RF) (Ground State) RF_singlet Excited Singlet State (¹RF) RF->RF_singlet Light Absorption (UV/Visible Light) RF_triplet Excited Triplet State (³RF) RF_singlet->RF_triplet Intersystem Crossing Other Other Photoproducts (FMF, CDRF, etc.) RF_triplet->Other Other Pathways (e.g., Photoaddition) invis1 RF_triplet->invis1 LF This compound (LF) LC Lumichrome (LC) invis1->LF  Alkaline pH (Intramolecular Photoreduction) invis1->LC  Neutral/Acidic pH (Photodealkylation) invis2

Caption: Riboflavin photodegradation signaling pathway.

Factors Influencing Photodegradation

The stability of riboflavin is affected by several key factors that must be controlled in experimental studies.[2]

FactorEffect on Riboflavin PhotodegradationCitation
pH Maximum stability is observed around pH 5-6. Degradation increases significantly in alkaline media (up to 80-fold at pH 10 compared to pH 5). This compound is the primary product in basic conditions, while lumichrome dominates in acidic or neutral solutions.[4][6][12]
Light Source The rate of degradation is dependent on the intensity and wavelength of the light source. UV radiation leads to a much faster degradation rate compared to visible light. For a 10⁻⁵ M solution, 25% degradation occurs in 7.5 minutes with UV light, versus 150-330 minutes with visible light.[2][8][11]
Oxygen The presence of oxygen can influence the reaction. Under anaerobic conditions, higher degradation rates have been observed, possibly due to a greater population of the excited singlet state. However, singlet oxygen produced in aerobic conditions can also react with riboflavin.[2][6]
Solvent The polarity and viscosity of the solvent affect the rates of flavin redox reactions. Degradation is faster in D₂O compared to distilled water.[2]
Buffer & Ionic Strength The concentration of buffer anions and overall ionic strength can increase the rate of photodegradation. Divalent anions can promote the formation of cyclodehydroriboflavin (CDRF).[2]
Quenchers External quenchers can reduce the rate of photodegradation. Ascorbic acid quenches both singlet oxygen and the excited triplet state of riboflavin, while sodium azide primarily quenches singlet oxygen.[2][13]

Experimental Protocols

Protocol for Kinetic Study of Riboflavin Photodegradation

This protocol outlines a method to study the kinetics of riboflavin photodegradation by monitoring the concentration of riboflavin and its photoproducts over time using HPLC or UV-Vis spectrophotometry.

4.1.1 Materials and Reagents

  • Riboflavin standard

  • This compound and Lumichrome standards (for HPLC)

  • Buffer solutions (e.g., phosphate, citrate) at desired pH values

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile or Methanol (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase)

  • Quartz cuvettes or reaction vessels

  • Calibrated light source (e.g., UV lamp, solar simulator, or specific wavelength LEDs)

  • Radiometer/photometer for measuring light intensity

  • HPLC system with UV-Vis or Fluorescence detector

  • UV-Vis Spectrophotometer

4.1.2 Experimental Workflow Diagram

G prep 1. Solution Preparation - Prepare Riboflavin stock in desired buffer - Protect from light irrad 2. Irradiation - Transfer solution to quartz vessel - Expose to calibrated light source - Maintain constant temperature prep->irrad sample 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 5, 15, 30, 60 min) - Immediately store in dark/on ice irrad->sample analysis 4. Sample Analysis - Analyze samples via HPLC or UV-Vis Spectrophotometry sample->analysis data 5. Data Processing - Quantify concentrations - Plot concentration vs. time - Determine reaction rate constants analysis->data

Caption: Experimental workflow for photodegradation studies.

4.1.3 Procedure

  • Solution Preparation: Prepare a stock solution of riboflavin (e.g., 100 µM) in the desired buffer. All solutions should be prepared under minimal light conditions and stored in amber glassware or containers wrapped in aluminum foil.

  • Irradiation Setup:

    • Calibrate the light source to ensure consistent intensity.

    • Place a known volume of the riboflavin solution into a temperature-controlled quartz reaction vessel.

    • Position the light source at a fixed distance from the sample.

  • Photodegradation Experiment:

    • Take an initial sample (t=0) before turning on the light source.

    • Start the irradiation and a timer simultaneously.

    • Withdraw aliquots of the solution at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). The intervals should be adjusted based on the expected degradation rate.

    • Immediately place the collected samples in amber vials and store them on ice or in the dark to quench the photoreaction before analysis.

  • Sample Analysis: Analyze the samples for the concentration of riboflavin and its photoproducts, this compound and lumichrome.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for its ability to separate and quantify riboflavin, this compound, lumichrome, and other flavin compounds simultaneously.[14][15][16]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: Fluorescence detector (Excitation: ~445 nm, Emission: ~530 nm) for high sensitivity, or a UV-Vis detector monitoring at ~445 nm.

  • Quantification: Use calibration curves generated from pure standards of riboflavin, this compound, and lumichrome.

4.2.2 UV-Vis Spectrophotometry This method can be used for simpler systems to monitor the decrease in riboflavin concentration.[15] Riboflavin has a characteristic absorption maximum at approximately 444-445 nm.[15] A multicomponent spectrophotometric method can also be employed, which involves extraction and measurement at different wavelengths to determine riboflavin and its photoproducts.[17]

  • Scan the absorbance of the samples from 250 nm to 600 nm.

  • Monitor the decrease in the absorbance peak at ~445 nm over time to calculate the degradation rate of riboflavin.

  • The formation of this compound can be observed by an increase in absorbance around 356 nm and 445 nm after separation from riboflavin.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from literature, providing a baseline for comparison in experimental studies.

Table 1: Apparent First-Order Rate Constants (k) for Riboflavin Photolysis at Various pH Values

pHRate Constant with UV Radiation (x 10⁻² min⁻¹)Rate Constant with Visible Radiation (x 10⁻² min⁻¹)Citation
5.00.1850.098[12]
7.01.0550.525[4]
9.07.9434.467[4]
10.013.1827.762[12]
Note: Conditions and light intensities may vary between studies.

Table 2: Formation of Photoproducts from 100 µM Riboflavin Solution

pHPhotoproductMax Concentration (µM)Time to Max Concentration (hours)Citation
8.5This compound30.92[10]
4.5Lumichrome79.98[10]
6.5Lumichrome58.76[10]
8.5Lumichrome73.12[10]
Irradiation at 1500 lux.

Table 3: Reaction Rates with Singlet Oxygen

CompoundReaction Rate Constant (M⁻¹ s⁻¹)Citation
Riboflavin9.66 x 10⁸[10]
This compound8.58 x 10⁸[10]
Lumichrome8.21 x 10⁸[10]

Data Interpretation and Troubleshooting

  • Kinetic Analysis: The photodegradation of riboflavin often follows apparent first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the riboflavin concentration (ln[RF]) versus time. The slope of the resulting linear fit will be equal to -k.

  • Product Distribution: The ratio of this compound to lumichrome is a key indicator of the reaction environment. A high LF/LC ratio confirms alkaline conditions, while a low ratio indicates neutral or acidic conditions.

  • Troubleshooting:

    • Low Degradation Rate: Check light source intensity and ensure the reaction vessel is made of a UV-transparent material like quartz. Verify the pH of the solution.

    • Poor Reproducibility: Ensure consistent light source positioning, constant temperature control, and protection of samples from ambient light after collection.

    • Complex Chromatograms: The presence of minor photoproducts like formylmethylflavin (FMF) can complicate analysis. Optimize the HPLC gradient for better separation. Mass spectrometry can be coupled with HPLC for definitive peak identification.[18]

References

Lumiflavin in the Study of Flavin-Dependent Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiflavin, a photolytic degradation product of riboflavin (Vitamin B2), has emerged as a valuable tool in the study of flavin-dependent enzymes. Its structural similarity to the isoalloxazine ring of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) allows it to act as a competitive inhibitor and a molecular probe to elucidate the mechanisms of these crucial enzymes. Furthermore, this compound's ability to induce riboflavin deficiency in cell culture systems provides a powerful model for investigating the cellular consequences of impaired flavoenzyme function, including effects on cell signaling, proliferation, and apoptosis.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of flavin-dependent enzymes, catering to researchers in biochemistry, cell biology, and drug development.

Applications of this compound

  • Probing Flavoenzyme Active Sites and Mechanisms: As a flavin analogue, this compound can be used in kinetic studies to understand substrate binding and the catalytic mechanism of flavoenzymes. By competing with the natural flavin cofactors, it can help determine the importance of specific structural features of the flavin molecule for enzyme activity.

  • Inducing Riboflavin Deficiency in Cell Culture: this compound effectively inhibits the uptake of riboflavin in cultured cells, leading to a state of functional riboflavin deficiency. This in vitro model is instrumental in studying the downstream effects of flavoenzyme dysfunction on cellular processes such as energy metabolism, oxidative stress, cell cycle progression, and apoptosis.[1][2]

  • Photosensitization Studies: this compound, like other flavins, can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. This property can be exploited to study light-induced inactivation of enzymes and to investigate the role of ROS in cellular damage.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of this compound in studying flavin-dependent enzymes.

ParameterValueEnzyme/SystemReference
Inhibition of Cell Growth (IC50)
Caco-2 cells (48h)Concentration-dependentHuman intestinal epithelial cells[1][2]
HCT116 cells (48h)Concentration-dependentHuman colon cancer cells[2]
HT29 cells (48h)Concentration-dependentHuman colon cancer cells[2]
Reaction Rate with Singlet Oxygen 8.58 x 10⁸ M⁻¹s⁻¹In solution[3]

Experimental Protocols

Protocol 1: Induction of Riboflavin Deficiency in Caco-2 Cells

This protocol describes the use of this compound to induce a state of riboflavin deficiency in the human intestinal epithelial cell line, Caco-2.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with and without riboflavin

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in a suitable solvent like DMSO, protected from light)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture Caco-2 cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed Caco-2 cells into culture plates at a density that allows for logarithmic growth during the experiment.

  • Treatment: Once the cells have adhered (typically 24 hours post-seeding), replace the standard medium with riboflavin-deficient DMEM.

  • This compound Addition: Add this compound to the riboflavin-deficient medium at various concentrations (a typical starting range is 1-100 µM). Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). Protect the plates from light to prevent photodegradation of this compound and the generation of ROS.

  • Assessment of Riboflavin Deficiency: At the end of the incubation period, assess the level of riboflavin deficiency by measuring intracellular flavin levels or the activity of a flavin-dependent enzyme like glutathione reductase.

  • Downstream Analysis: The riboflavin-deficient cells are now ready for downstream analyses such as cell proliferation assays, apoptosis assays, or cell cycle analysis.

Workflow for Inducing Riboflavin Deficiency:

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture Caco-2 cells in standard DMEM Seed Seed cells into culture plates Culture->Seed ReplaceMedium Replace with riboflavin-deficient DMEM Seed->ReplaceMedium Addthis compound Add this compound (various concentrations) ReplaceMedium->Addthis compound Incubate Incubate (24-72h) in the dark Addthis compound->Incubate AssessDeficiency Assess riboflavin deficiency Incubate->AssessDeficiency Downstream Downstream Assays (Apoptosis, Cell Cycle, etc.) AssessDeficiency->Downstream

Caption: Workflow for inducing riboflavin deficiency in Caco-2 cells using this compound.

Protocol 2: Enzyme Kinetic Analysis using this compound as a Competitive Inhibitor

This protocol outlines a general procedure for studying the inhibitory effect of this compound on a flavin-dependent enzyme.

Materials:

  • Purified flavin-dependent enzyme

  • Apoenzyme (prepared by removing the native flavin cofactor)

  • This compound

  • Natural flavin cofactor (FMN or FAD)

  • Substrate for the enzyme

  • Reaction buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Apoenzyme Preparation: Prepare the apoenzyme by removing the native flavin cofactor. This can be achieved by methods such as dialysis against a low pH buffer containing a high salt concentration, followed by dialysis against a neutral buffer.

  • Reconstitution (Control): Reconstitute the apoenzyme with its natural flavin cofactor to serve as a positive control.

  • Inhibition Assay: a. Set up a series of reaction mixtures containing the apoenzyme, a fixed concentration of the natural flavin cofactor, and varying concentrations of this compound. b. Pre-incubate the enzyme-flavin-lumiflavin mixtures to allow for binding equilibrium to be reached. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress by measuring the change in absorbance, fluorescence, or another appropriate signal over time.

  • Data Analysis: a. Determine the initial reaction velocities for each this compound concentration. b. Plot the reaction velocities against the substrate concentration for each inhibitor concentration. c. Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Vmax and the apparent Km. d. Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the competitive inhibition pattern and calculate the inhibition constant (Ki).

Logical Flow for Enzyme Inhibition Analysis:

G PrepApo Prepare Apoenzyme Recon Reconstitute with Natural Flavin PrepApo->Recon InhibitAssay Perform Inhibition Assay (Varying [this compound]) PrepApo->InhibitAssay Recon->InhibitAssay Control DataAnalysis Analyze Data (Michaelis-Menten, Lineweaver-Burk) InhibitAssay->DataAnalysis CalcKi Calculate Ki DataAnalysis->CalcKi

Caption: Logical workflow for analyzing enzyme inhibition by this compound.

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. b. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Workflow for Apoptosis Assay:

G Treat Treat cells with this compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for assessing apoptosis using Annexin V and PI staining.

Signaling Pathways

This compound-induced riboflavin deficiency has been shown to impact cellular signaling pathways, leading to cell cycle arrest and apoptosis. The primary mechanism appears to be the induction of oxidative stress due to the impaired function of FAD-dependent enzymes like glutathione reductase. This increase in reactive oxygen species (ROS) can trigger the intrinsic apoptosis pathway.

This compound-Induced Apoptosis Signaling Pathway:

G cluster_cell Cell cluster_mito Mitochondrion This compound This compound RiboflavinUptake Riboflavin Uptake This compound->RiboflavinUptake RiboflavinDeficiency Riboflavin Deficiency RiboflavinUptake->RiboflavinDeficiency FlavoenzymeDysfunction Flavoenzyme Dysfunction (e.g., Glutathione Reductase) RiboflavinDeficiency->FlavoenzymeDysfunction S_Phase_Arrest S-Phase Arrest RiboflavinDeficiency->S_Phase_Arrest ROS ↑ Reactive Oxygen Species (ROS) FlavoenzymeDysfunction->ROS Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a versatile and valuable tool for researchers studying flavin-dependent enzymes and the cellular processes they govern. The protocols and information provided in these application notes offer a starting point for utilizing this compound to investigate enzyme mechanisms, model riboflavin deficiency, and explore the intricate signaling pathways that are dependent on proper flavoenzyme function. As with any experimental system, optimization of the provided protocols for specific enzymes and cell lines is recommended.

References

Application Notes and Protocols: Lumiflavin as a Model Compound for Flavin Photochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavins are a class of organic compounds, most notably represented by riboflavin (Vitamin B2), that are crucial cofactors in a wide array of biological redox reactions and photoreceptor proteins. Their rich photochemistry, involving light absorption, energy transfer, and photosensitization, makes them a subject of intense study. Lumiflavin (7,8,10-trimethyl-isoalloxazine), a primary photoproduct of riboflavin in alkaline solutions, serves as an excellent model compound for studying the more complex photochemistry of flavins like riboflavin, FMN (flavin mononucleotide), and FAD (flavin adenine dinucleotide).[1] Its simpler structure, lacking the ribityl side chain, makes it ideal for both experimental and computational investigations without sacrificing the core photochemical properties of the isoalloxazine ring system.[1][2][3] This document provides an overview of this compound's photophysical properties, key photochemical reactions, and detailed protocols for its use in research.

Photophysical Properties of this compound

Understanding the fundamental photophysical properties of this compound is essential for interpreting its photochemical behavior. Upon absorption of blue or near-UV light, the this compound molecule is promoted to an excited singlet state (S₁). From this state, it can decay back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁). This triplet state is the primary origin of flavin photochemistry.

Table 1: Key Photophysical and Photochemical Parameters for this compound

PropertyValueConditions / SolventReference
Absorption Maxima (λ_abs) ~345 nm, ~450 nmDMSO[4]
Fluorescence Emission Max (λ_em) ~520 - 540 nmVaries with solvent polarity[1]
Fluorescence Quantum Yield (Φ_F) 0.14 - 0.19Varies with solvent[2]
Triplet State Energy (E_T) ~42 kcal/mol (calculated)Gas phase (DFT)[5]
Reaction Rate with ¹O₂ 8.58 x 10⁸ M⁻¹s⁻¹Aqueous Solution[6][7]

Key Photochemical Reactions

The excited triplet state of this compound (³Lf*) is a potent oxidizing agent and can initiate photochemical reactions through two primary mechanisms, known as Type I and Type II.

  • Type I Reactions: Involve direct interaction with a substrate molecule through electron or hydrogen atom transfer. This results in the formation of a flavin semiquinone radical (LfH•) and a substrate radical. These radical species can then undergo further reactions. The formation of lumichrome and this compound from riboflavin is attributed to a Type I mechanism.[6][7]

  • Type II Reactions: Involve the transfer of energy from the excited triplet flavin to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer generates highly reactive singlet oxygen (¹O₂), a powerful oxidizing agent that can react with a wide range of biological molecules.[6]

The pH of the solution significantly influences the photodegradation pathways. For instance, riboflavin photodegradation yields lumichrome as the major product under neutral or acidic conditions, while this compound formation is favored in basic (alkaline) solutions.[6][7][8]

G cluster_ground Ground State (S₀) cluster_excited Excited States cluster_reactions Photochemical Reactions Lf This compound (Lf) Lf_S1 Singlet State ¹Lf Lf->Lf_S1 Absorption (hν) Lf_S1->Lf Fluorescence Lf_T1 Triplet State ³Lf Lf_S1->Lf_T1 Intersystem Crossing (ISC) TypeI Type I Reaction (Electron/H- Transfer) Lf_T1->TypeI TypeII Type II Reaction (Energy Transfer) Lf_T1->TypeII Radicals Radical Products (LfH• + Substrate•) TypeI->Radicals SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 Substrate Substrate Substrate->TypeI Oxygen ³O₂ Oxygen->TypeII G prep 1. Sample Preparation - Prepare this compound solution - Prepare Substrate/Buffer setup 2. Reaction Setup - Mix reactants in vessel - Control Temp & Atmosphere prep->setup irrad 3. Irradiation - Expose to calibrated light source - Collect samples over time setup->irrad analysis 4. Chemical Analysis (e.g., HPLC, GC-MS, Spectroscopy) irrad->analysis data 5. Data Processing - Quantify reactants/products - Calculate rates/yields analysis->data interp 6. Interpretation - Elucidate reaction mechanism - Compare with models data->interp

References

Application Notes and Protocols for In Vitro Studies with Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lumiflavin, a photodegradation product of riboflavin (Vitamin B2), is a versatile molecule with significant potential in various in vitro research applications.[1] As a structural analogue of riboflavin, it competitively inhibits riboflavin uptake, leading to a range of cellular effects.[2] These properties make it a valuable tool for studying cellular metabolism, cancer biology, and antimicrobial therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro studies. The key applications covered include its use as an anticancer agent, a chemosensitizer, and a photosensitizer in antimicrobial photodynamic therapy.

Application Note 1: Anticancer and Chemosensitizing Effects of this compound

This compound demonstrates significant potential as an anticancer agent by acting as a riboflavin antagonist.[3] By inducing a state of riboflavin depletion in cancer cells, it disrupts essential metabolic pathways, leading to increased oxidative stress, reduced energy production, and ultimately, cell death.[2] Furthermore, it has been shown to synergize with conventional chemotherapeutic agents like cisplatin and ionizing radiation, enhancing their efficacy against cancer stem-like cells (CSCs).[3][4]

Data Presentation: Summary of this compound's Effects on Cancer Cells In Vitro
Cell LineCancer TypeTreatmentObserved EffectsReference
Caco-2, HCT116, HT29IntestinalThis compoundRiboflavin depletion, reduced ATP, increased ROS, S-phase cell cycle arrest, apoptosis induction.[2][2]
HO8910 (CSCs)OvarianThis compound + Cisplatin (DDP)Synergistically increased mitochondrial damage, ROS production, and apoptosis; decreased colony formation.[3][3]
HO8910 (CSCs)OvarianThis compound + Ionising RadiationSynergistically reduced cell vitality and clone formation; increased apoptosis via autophagy inhibition.[4][4]
Signaling Pathway: Proposed Mechanism of this compound-Induced Cytotoxicity

The primary mechanism of this compound's anticancer effect involves the disruption of riboflavin-dependent metabolic pathways. As an inhibitor of riboflavin uptake, it leads to a deficit of the essential cofactors FMN and FAD, which are critical for mitochondrial function and energy metabolism. This triggers a cascade of events culminating in apoptosis and cell cycle arrest.

G This compound This compound Riboflavin_Uptake Riboflavin Uptake Inhibition This compound->Riboflavin_Uptake Riboflavin_Depletion Intracellular Riboflavin Depletion Riboflavin_Uptake->Riboflavin_Depletion FMN_FAD Reduced FMN & FAD Cofactors Riboflavin_Depletion->FMN_FAD Signaling_Changes Altered Cell Signaling Riboflavin_Depletion->Signaling_Changes Early Effect Mito_Dysfunction Mitochondrial Dysfunction FMN_FAD->Mito_Dysfunction ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ROS_Generation ROS Generation Mito_Dysfunction->ROS_Generation Cell_Cycle_Arrest S Phase & G2/M Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest ROS_Generation->Cell_Cycle_Arrest Signaling_Changes->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.

Experimental Workflow: Evaluating this compound as a Chemosensitizer

This workflow outlines the steps to assess whether this compound can enhance the cytotoxic effects of a conventional chemotherapy drug, such as cisplatin.

G start Seed Cancer Cells (e.g., HO8910 CSCs) incubation1 Incubate 24h start->incubation1 treatment Treat Cells with 4 Conditions: 1. Vehicle Control 2. Chemotherapy Agent (e.g., Cisplatin) 3. This compound 4. This compound + Chemo Agent incubation1->treatment incubation2 Incubate 24-48h treatment->incubation2 assays Perform Downstream Assays incubation2->assays viability Cell Viability (MTT/XTT Assay) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis ros ROS Production (DCFH-DA Assay) assays->ros analysis Data Analysis: Compare Combo vs. Single Agents viability->analysis apoptosis->analysis ros->analysis

Caption: Workflow for evaluating this compound as a chemosensitizing agent in vitro.

Protocols

Protocol 1: Assessing Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines like HCT-116.[5][6]

  • Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Quantification of Apoptosis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following this compound treatment.[3]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. The cell populations can be distinguished as:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS, a key event in this compound-induced cytotoxicity.[2][3]

  • Cell Culture and Treatment: Seed cells in a 6-well plate or a black, clear-bottom 96-well plate. Treat with this compound for a specified time (e.g., 3-6 hours).

  • Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.

  • Measurement: Wash the cells twice with PBS to remove the excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold-increase in ROS production.

Application Note 2: this compound as a Photosensitizer

This compound, like its parent compound riboflavin, possesses photosensitizing properties.[7] When exposed to light of a specific wavelength (typically blue light), it can become excited and generate reactive oxygen species (ROS), such as singlet oxygen.[7][8] This property is harnessed in antimicrobial photodynamic therapy (APDT) to kill pathogenic microorganisms like bacteria.[9]

Data Presentation: Photosensitizing and Reaction Rate Constants
Flavin CompoundRoleReaction Rate with Singlet Oxygen (M⁻¹ s⁻¹)pH for Max Formation (from Riboflavin)Reference
RiboflavinPhotosensitizer9.66 x 10⁸N/A[7][10]
This compound Photosensitizer8.58 x 10⁸Basic (e.g., pH 8.5)[7][10]
LumichromePhotosensitizer8.21 x 10⁸Acidic/Neutral (e.g., pH 4.5)[7][10]
Experimental Workflow: In Vitro Antimicrobial Photodynamic Therapy (APDT)

This workflow details the process of evaluating the efficacy of this compound-mediated APDT against bacterial strains.[11][12]

G start Prepare Bacterial Suspension (e.g., S. aureus, E. coli) treatment Aliquot Suspension into 4 Groups: 1. No Treatment (Dark Control) 2. Light Only 3. This compound Only (Dark) 4. This compound + Light (APDT) start->treatment incubation Incubate with this compound (Pre-irradiation Incubation) treatment->incubation For Groups 3 & 4 irradiation Expose Groups 2 & 4 to Light Source (e.g., Blue LED, 455 nm) incubation->irradiation plating Perform Serial Dilutions and Plate on Agar irradiation->plating incubation2 Incubate Plates Overnight plating->incubation2 counting Count Colony Forming Units (CFU) incubation2->counting analysis Calculate Log Reduction in CFU and Compare Groups counting->analysis

Caption: General workflow for in vitro antimicrobial photodynamic therapy (APDT).

Protocol

Protocol 4: In Vitro Antimicrobial Photodynamic Therapy (APDT) against Planktonic Bacteria

This protocol assesses the bactericidal effect of this compound when activated by light.[9][11][13]

  • Bacterial Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus) overnight. Wash and resuspend the cells in PBS to a final concentration of ~10⁷ CFU/mL.

  • Experimental Groups: Prepare four sets of samples in a 96-well plate:

    • Group 1 (Control): Bacteria in PBS, kept in the dark.

    • Group 2 (Light Only): Bacteria in PBS, exposed to light.

    • Group 3 (this compound Only): Bacteria with this compound, kept in the dark.

    • Group 4 (APDT): Bacteria with this compound, exposed to light.

  • Photosensitizer Incubation: Add this compound solution to Groups 3 and 4 to achieve the desired final concentration (e.g., 50 µg/mL). Incubate all samples for a pre-irradiation period (e.g., 15-30 minutes) in the dark.

  • Light Irradiation: Expose Groups 2 and 4 to a light source (e.g., a blue LED array with λₑₘ = 455 nm) for a specific duration to deliver a defined energy dose (e.g., 320 J/cm²).[8][11]

  • Quantification of Viability: Following treatment, perform 10-fold serial dilutions of each sample in PBS. Plate 100 µL of each dilution onto appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies to determine the CFU/mL for each group.

  • Analysis: Compare the CFU/mL of the treatment groups to the control group to calculate the log₁₀ reduction in bacterial viability.

Application Note 3: Antioxidant and Antiradical Activity

While this compound can generate ROS under light exposure, some flavin compounds can also exhibit antioxidant properties by scavenging free radicals.[14] The assessment of these properties is crucial for understanding the complete biochemical profile of this compound. Standard in vitro assays can be used to measure its ability to neutralize stable radicals.[15][16]

Protocol

Protocol 5: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom and scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[15][17]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol. A known antioxidant like ascorbic acid should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each this compound concentration to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:

    • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

  • Analysis: Plot the scavenging percentage against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

References

Lumiflavin in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of lumiflavin as a photocatalyst in various organic transformations. This compound, a photochemically active derivative of riboflavin (Vitamin B2), has emerged as a cost-effective, metal-free, and environmentally benign catalyst for a range of synthetic applications. Its ability to absorb visible light and initiate redox processes makes it a valuable tool in modern organic synthesis.

Photocatalytic C-H Functionalization of Sulfides

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. This compound and its derivatives have been shown to effectively catalyze the α-C-H functionalization of sulfides, providing access to valuable sulfur-containing building blocks.[1][2][3]

Data Presentation
EntrySubstrateCoupling PartnerProductYield (%)Catalyst (mol%)Time (h)Ref.
1ThioanisoleTosyl Cyanideα-Cyanothioanisole66RFTA (10)18[2]
2Dibenzyl sulfideTosyl Cyanideα-Cyanodibenzyl sulfide55RFTA (10)18[2]
3TetrahydrothiopheneTosyl Cyanide2-Cyanotetrahydrothiophene45RFTA (10)18[2]
4Boc-methionine methyl esterTosyl Cyanideα-Cyano-Boc-methionine methyl ester58RFTA (10)18[2]
5ThioanisolePhenyl vinyl sulfoneα-(Phenylsulfonyl)ethyl phenyl sulfide61RFTA (10)18[1]
6Dibenzyl sulfidePhenyl vinyl sulfoneα-(Phenylsulfonyl)ethyl benzyl sulfide52RFTA (10)18[1]

Note: The cited studies primarily utilized Riboflavin Tetraacetate (RFTA), a closely related flavin photocatalyst. The conditions are expected to be adaptable for this compound.

Experimental Protocol: General Procedure for α-C-H Cyanation of Sulfides

This protocol is adapted from the procedure for riboflavin tetraacetate (RFTA) catalyzed cyanation.[2]

Materials:

  • Sulfide substrate (0.1 mmol, 1.0 equiv)

  • Tosyl cyanide (1.0 mmol, 10.0 equiv)

  • This compound (or RFTA) (0.01 mmol, 10 mol%)

  • Degassed acetone (2 mL)

  • Schlenk tube or a vial with a magnetic stir bar

  • Blue LED lamp (λmax ≈ 450 nm)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the sulfide substrate (0.1 mmol), tosyl cyanide (1.0 mmol), and this compound (0.01 mmol).

  • Add degassed acetone (2 mL) to the tube.

  • Seal the tube and place it in front of a blue LED lamp.

  • Irradiate the reaction mixture at room temperature with vigorous stirring for 18 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-cyanated sulfide.

Signaling Pathway

G Figure 1. Photocatalytic Cycle for C-H Functionalization. LF This compound (LF) LF_excited LF* LF->LF_excited hν (Visible Light) LF_radical LF•⁻ LF_excited->LF_radical SET Sulfide R-S-CH₂-R' Sulfide_radical [R-S-CH₂-R']•⁺ Sulfide->Sulfide_radical SET alpha_sulfur_radical R-S-CH•-R' Sulfide_radical->alpha_sulfur_radical -H⁺ LF_radical->LF +H⁺ Product R-S-CH(Nu)-R' alpha_sulfur_radical->Product + Nu• alpha_sulfur_radical->Product Nu_source Nu-X (e.g., TsCN) Nu_radical Nu• Nu_source->Nu_radical Fragmentation HX H-X Nu_radical->Product

Caption: Photocatalytic cycle for the this compound-mediated α-C-H functionalization of sulfides.

Aerobic Oxidation of Alcohols

This compound can serve as a photocatalyst for the aerobic oxidation of alcohols to the corresponding aldehydes and ketones, using molecular oxygen as the terminal oxidant. This presents a green and sustainable alternative to traditional oxidation methods that often rely on stoichiometric and hazardous reagents.

Data Presentation
EntrySubstrateProductYield (%)CatalystTime (h)Ref.
1Benzyl alcoholBenzaldehyde>95RFTA1.5[4]
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde>95RFTA1[4]
31-PhenylethanolAcetophenone>95RFTA2[4]
4Cinnamyl alcoholCinnamaldehyde85RFTA3[4]

Note: The data presented is for Riboflavin Tetraacetate (RFTA). This compound is expected to exhibit similar catalytic activity under optimized conditions.

Experimental Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohols

Materials:

  • Benzyl alcohol substrate (0.5 mmol, 1.0 equiv)

  • This compound (or RFTA) (0.025 mmol, 5 mol%)

  • Acetonitrile (5 mL)

  • Schlenk tube or a flask with a magnetic stir bar

  • Oxygen balloon

  • Visible light source (e.g., 450 nm blue LEDs or a household CFL bulb)

Procedure:

  • Add the benzyl alcohol substrate (0.5 mmol) and this compound (0.025 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add acetonitrile (5 mL) to the tube.

  • Evacuate and backfill the tube with oxygen from a balloon three times.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding aldehyde or ketone.

Experimental Workflow

G Figure 2. Workflow for Aerobic Oxidation. cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate & this compound B Add Solvent (Acetonitrile) A->B C Evacuate & Backfill with O₂ B->C D Irradiate with Visible Light C->D E Stir at Room Temperature D->E F Concentrate Reaction Mixture E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: A general experimental workflow for the this compound-photocatalyzed aerobic oxidation of alcohols.

Photocatalytic Esterification

This compound and its derivatives can mediate esterification reactions under mild, visible-light-driven conditions. These methods often proceed via activation of the alcohol component and offer an alternative to traditional acid-catalyzed or coupling-reagent-mediated esterifications.[5]

Data Presentation
EntryCarboxylic AcidAlcoholProductYield (%)Catalyst (mol%)Time (h)Ref.
1Benzoic acidBenzyl alcoholBenzyl benzoate853-Methyl-RFTA (10)24[5]
2Phenylacetic acidBenzyl alcoholBenzyl phenylacetate923-Methyl-RFTA (10)24[5]
3Benzoic acid1-Phenylethanol1-Phenylethyl benzoate783-Methyl-RFTA (10)24[5]
4Adipic acidBenzyl alcoholDibenzyl adipate753-Methyl-RFTA (10)24[5]

Note: The data presented is for 3-Methylriboflavin Tetraacetate (3-Methyl-RFTA). This compound's applicability should be investigated under similar conditions.

Experimental Protocol: General Procedure for Photocatalytic Esterification

This protocol is based on the flavin-mediated esterification under Mitsunobu-like conditions.[5]

Materials:

  • Carboxylic acid (0.5 mmol, 1.0 equiv)

  • Alcohol (0.75 mmol, 1.5 equiv)

  • Triphenylphosphine (Ph₃P) (0.75 mmol, 1.5 equiv)

  • Dialkyl azodicarboxylate (e.g., DEAD or DIAD) (catalytic amount, e.g., 10 mol%)

  • This compound derivative (e.g., 3-Methyl-RFTA) (10 mol%)

  • Anhydrous solvent (e.g., THF or Dichloromethane) (5 mL)

  • Schlenk tube with a magnetic stir bar

  • Visible light source (e.g., 450 nm blue LEDs)

  • Oxygen balloon

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the carboxylic acid (0.5 mmol), alcohol (0.75 mmol), triphenylphosphine (0.75 mmol), dialkyl azodicarboxylate (0.05 mmol), and the this compound catalyst (0.05 mmol).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Evacuate and backfill the tube with oxygen from a balloon.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Logical Relationship

G Figure 3. Key Components in Photocatalytic Esterification. cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions Carboxylic_Acid Carboxylic Acid Product Ester Carboxylic_Acid->Product Alcohol Alcohol Alcohol->Product This compound This compound This compound->Product catalyzes Ph3P Triphenylphosphine Ph3P->Product activates Azo_reagent Azo Reagent (catalytic) Azo_reagent->Product co-catalyst Light Visible Light Light->this compound excites Oxygen Oxygen (Oxidant) Oxygen->this compound regenerates

Caption: Relationship between key components in the this compound-photocatalyzed esterification reaction.

References

Application Notes and Protocols for Studying Oxidative Stress Using Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lumiflavin, a photodynamic agent, for inducing and studying oxidative stress in cellular models. Detailed protocols for experimental procedures, data interpretation, and relevant signaling pathways are outlined to facilitate research in oxidative stress and the development of novel therapeutics.

Introduction

This compound, a photodegradation product of riboflavin (Vitamin B2), is a potent photosensitizer capable of generating reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool for inducing controlled oxidative stress in experimental settings. By activating this compound with a specific wavelength of light, researchers can mimic the damaging effects of oxidative stress and investigate the cellular responses, including the activation of protective signaling pathways and the efficacy of antioxidant compounds.

Upon illumination, this compound can initiate both Type I and Type II photochemical reactions. The Type I mechanism involves electron transfer, leading to the formation of superoxide radicals (O₂⁻•), while the Type II mechanism involves energy transfer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1] This dual mechanism allows for the induction of a broad spectrum of oxidative damage to cellular components.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in oxidative stress studies.

Table 1: Physicochemical and Photodynamic Properties of this compound

ParameterValueReference
Molar Mass256.26 g/mol N/A
Absorption Maxima (in water)~266, 375, 445 nmN/A
Singlet Oxygen Quantum Yield (ΦΔ)Small, ranging from 10⁻³ to 10⁻⁵[2]
Reaction Rate with Singlet Oxygen8.58 x 10⁸ M⁻¹s⁻¹[1]

Table 2: Experimental Conditions for this compound-Induced Oxidative Stress

ParameterRecommended Range/ValueNotes
This compound Concentration1 - 50 µMOptimal concentration should be determined empirically for each cell type and experimental endpoint.
Light SourceLED or filtered lampShould emit in the blue-violet range (approx. 400-450 nm).
Light Intensity5 - 50 mW/cm²Intensity should be measured at the level of the cell culture plate.
Irradiation Time5 - 60 minutesTime-dependent effects should be evaluated.
Cell Density5 x 10⁴ - 1 x 10⁵ cells/well (96-well plate)Seeding density should allow for adherence and growth without reaching overconfluence.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Oxidative Stress in Adherent Cells
  • Materials:

    • Adherent cells of interest (e.g., HaCaT, HepG2, etc.)

    • Complete cell culture medium

    • 96-well, clear-bottom, black-walled cell culture plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Light source with a peak emission in the 400-450 nm range

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.

    • Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. Protect the solutions from light.

    • Remove the culture medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

    • After incubation, wash the cells twice with PBS to remove any extracellular this compound.

    • Add 100 µL of fresh, pre-warmed PBS or phenol red-free medium to each well.

    • Expose the plate to the light source for the desired duration. A non-irradiated control plate treated with this compound should be kept in the dark to assess for any dark toxicity.

    • Proceed immediately to ROS measurement or other downstream assays.

Protocol 3: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
  • Materials:

    • Cells treated according to Protocol 2

    • DCFH-DA stock solution (10 mM in DMSO)

    • Phenol red-free cell culture medium or PBS

    • Fluorescence microplate reader

  • Procedure:

    • Immediately after light exposure, remove the PBS or medium from the wells.

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed phenol red-free medium or PBS.[3]

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30 minutes at 37°C in the dark.[3]

    • After incubation, wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]

    • Normalize the fluorescence intensity to the number of viable cells using an appropriate assay (e.g., MTT or Crystal Violet).

Signaling Pathways and Visualizations

This compound-Induced Oxidative Stress and Cellular Response

This compound-induced ROS can trigger a cascade of cellular signaling events. A key pathway involved in the response to oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression and enhancing the cell's ability to combat oxidative damage.[4][5]

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lumiflavin_ext This compound Lumiflavin_int This compound Lumiflavin_ext->Lumiflavin_int Uptake Light Light (400-450 nm) Light->Lumiflavin_int Activation ROS ROS (¹O₂, O₂⁻•) Lumiflavin_int->ROS Generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Degradation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nucl Nrf2 Keap1_Nrf2->Nrf2_nucl Nrf2 Translocation ARE ARE Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Response Cellular Protection Antioxidant_Genes->Cellular_Response

Caption: this compound-induced Nrf2 signaling pathway.

Experimental Workflow for Studying this compound-Induced Oxidative Stress

The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound-induced oxidative stress.

G start Start cell_culture Cell Seeding and Culture start->cell_culture lumiflavin_treatment This compound Treatment cell_culture->lumiflavin_treatment irradiation Light Exposure lumiflavin_treatment->irradiation ros_measurement ROS Measurement (e.g., DCFH-DA) irradiation->ros_measurement downstream_assays Downstream Assays (e.g., Viability, Gene Expression) ros_measurement->downstream_assays data_analysis Data Analysis and Interpretation downstream_assays->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Lumiflavin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lumiflavin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a derivative of riboflavin (Vitamin B2), formed through the photodegradation of riboflavin in alkaline or basic solutions.[1][2] It is a yellow-green fluorescent compound that has gained research interest for its potential applications, including its role as a photosensitizer and its ability to inhibit riboflavin uptake, which may have implications in cancer research.[2][3]

Q2: What is the most common starting material for this compound synthesis?

A2: The most common and direct precursor for this compound synthesis is riboflavin, which undergoes photodegradation under specific pH conditions.[1][4] Chemical synthesis routes also exist, often starting from compounds like 4,5-dimethyl-2-nitroaniline.[5]

Q3: What are the primary degradation products of riboflavin, and how can I control their formation?

A3: The primary photodegradation products of riboflavin are this compound and lumichrome.[1][4] The formation of these products is highly dependent on pH. This compound is the major product in basic (alkaline) conditions, while lumichrome formation is favored in neutral or acidic conditions.[1][4] To selectively synthesize this compound from riboflavin, it is crucial to maintain a basic pH during the photoreaction.

Synthesis Troubleshooting Guide

Q4: My this compound synthesis yield is consistently low. What are the potential causes and solutions?

A4: Low yields are a common issue in organic synthesis.[6][7] Several factors could be responsible. Refer to the table and decision tree below for a systematic approach to troubleshooting.

Potential CauseRecommended Solution
Incorrect pH The conversion of riboflavin to this compound is optimal at a basic pH (e.g., pH 8.5).[1][4] Ensure the reaction mixture is sufficiently alkaline and buffered if necessary.
Inadequate Light Exposure The reaction is a photolysis. Ensure the reaction vessel is exposed to a suitable light source (e.g., blue light at ~445 nm) for a sufficient duration.[8][9]
Presence of Oxygen While the reaction is a photodegradation, uncontrolled oxidation can lead to side products. Some protocols may benefit from degassing the solution or running the reaction under an inert atmosphere (e.g., nitrogen).[5]
Impure Starting Materials Impurities in the starting riboflavin or solvents can interfere with the reaction.[7] Use high-purity reagents and solvents.
Sub-optimal Temperature While it is a photochemical reaction, temperature can still influence reaction kinetics. A patented method suggests a constant temperature of 60-70°C for a related synthesis step.[5]
Product Degradation This compound itself can be degraded by light.[4] Monitor the reaction progress (e.g., by HPLC or TLC) to avoid prolonged light exposure after the reaction is complete.

// Nodes start [label="Low Synthesis Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_ph [label="Is pH of the reaction\nmixture basic (e.g., >8.0)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; adjust_ph [label="Adjust pH to >8.0 using\na suitable base and\nconsider using a buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_light [label="Is the light source\nintensity and wavelength\nappropriate?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; optimize_light [label="Increase light intensity or\nswitch to a more suitable\nwavelength (e.g., blue light).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Are starting materials\nand solvents of high purity?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; purify_reagents [label="Purify reagents and use\nanhydrous solvents if the\nreaction is moisture-sensitive.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_atmosphere [label="Is the reaction sensitive\nto oxygen?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; degas_solution [label="Degas the solvent and run\nthe reaction under an\ninert atmosphere (N2 or Ar).", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_light; check_ph -> check_light [label="Yes"]; check_light -> optimize_light [label="No"]; optimize_light -> check_reagents; check_light -> check_reagents [label="Yes"]; check_reagents -> purify_reagents [label="No"]; purify_reagents -> check_atmosphere; check_reagents -> check_atmosphere [label="Yes"]; check_atmosphere -> degas_solution [label="Yes"]; degas_solution -> end; check_atmosphere -> end [label="No"]; }

Caption: Troubleshooting decision tree for low this compound synthesis yield.

Purification Troubleshooting Guide

Q5: I am having trouble purifying my crude this compound product. What are the best methods?

A5: The most common methods for this compound purification are recrystallization and column chromatography.[5] this compound has low solubility in water and most organic solvents but is freely soluble in chloroform.

Q6: My this compound will not crystallize during recrystallization. What should I do?

A6: Successful recrystallization depends on selecting the right solvent and using the proper technique.[10]

Potential CauseRecommended Solution
Wrong Solvent This compound can be recrystallized from 12% aqueous acetic acid or formic acid. Perform small-scale solubility tests to find an ideal solvent that dissolves this compound when hot but not at room temperature.[11]
Solution is Not Saturated You may have added too much solvent.[10] Gently heat the solution to evaporate some of the solvent until you observe slight turbidity, then re-dissolve with a minimal amount of hot solvent.
Cooling Too Quickly Rapid cooling ("shock cooling") can lead to precipitation of an impure solid rather than crystal growth.[10] Allow the solution to cool slowly to room temperature, then place it in an ice bath.
No Nucleation Sites Crystallization requires a nucleation point to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Q7: I am using column chromatography, but the separation of this compound from impurities is poor. How can I improve it?

A7: Poor chromatographic separation can result from an improper choice of stationary or mobile phase.

Potential CauseRecommended Solution
Incorrect Eluent System The polarity of the eluent may be too high or too low. A patented method uses a mixture of petroleum ether and ethyl acetate (in a 20-40:1 volume ratio) as the eluent for silica gel column chromatography.[5]
Column Overloading Too much crude product was loaded onto the column. Use an appropriate amount of stationary phase for the quantity of crude material being purified.
Sample Insoluble in Mobile Phase If the sample does not fully dissolve in the mobile phase before loading, it can lead to band broadening. Dissolve the crude product in a minimal amount of a stronger solvent (like chloroform) and adsorb it onto a small amount of silica gel, then dry-load it onto the column.
Co-eluting Impurities The impurity may have a similar polarity to this compound. Consider using a different chromatographic technique, such as preparative HPLC, for higher resolution.[12][13]

Experimental Protocols

Protocol 1: this compound Synthesis via Chemical Route

This protocol is adapted from a patented method and involves a multi-step synthesis.[5]

Step 1: Synthesis of N-methyl-4,5-dimethyl-2-nitroaniline

  • Dissolve 4,5-dimethyl-2-nitroaniline in concentrated sulfuric acid.

  • Slowly add an aqueous solution of formaldehyde dropwise to the solution.

  • Maintain the reaction at a constant temperature and stir.

  • After the reaction is complete, wash the product with a sodium bicarbonate aqueous solution.

  • Dry the product over magnesium sulfate.

  • Recrystallize the product from acetone to obtain N-methyl-4,5-dimethyl-2-nitroaniline.

Step 2: Reduction

  • Dissolve the N-methyl-4,5-dimethyl-2-nitroaniline from Step 1 in acetic acid.

  • Add zinc powder to the solution to reduce the nitro group.

Step 3: Condensation

  • Filter the reaction solution from Step 2.

  • Pour the filtrate into a solution containing alloxan monohydrate and boric acid.

  • Allow the reaction to proceed at room temperature under normal pressure for 2-3 hours.

Step 4: Purification

  • Process the resulting crude product with ether and formic acid.

  • Purify the final product by column chromatography to obtain pure this compound.[5] The reported yield for this method is approximately 30%.[5]

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on established methods for this compound purification.

  • Transfer the crude this compound solid to an Erlenmeyer flask.

  • Prepare the recrystallization solvent (e.g., 12% aqueous acetic acid or formic acid).

  • Add a minimal amount of the hot solvent to the flask, just enough to dissolve the solid completely.[11]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once the solution has cooled, place the flask in an ice bath to maximize crystal formation.

  • Collect the orange crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum. This compound can also be purified by sublimation under high vacuum.

// Nodes start [label="Start:\nCrude this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; synthesis [label="Synthesis of\nCrude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Minimum\nHot Solvent\n(e.g., Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_impurities [label="Insoluble Impurities\nor Color Present?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; hot_filtration [label="Hot Gravity Filtration\n(with Charcoal if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool_slowly [label="Slow Cooling to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ice_bath [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_crystals [label="Collect Crystals via\nVacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_crystals [label="Wash with Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_product [label="Dry Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPure this compound Crystals", fillcolor="#F1F3F4", fontcolor="#202124", shape=house];

// Edges start -> synthesis; synthesis -> dissolve; dissolve -> check_impurities; check_impurities -> hot_filtration [label="Yes"]; hot_filtration -> cool_slowly; check_impurities -> cool_slowly [label="No"]; cool_slowly -> ice_bath; ice_bath -> collect_crystals; collect_crystals -> wash_crystals; wash_crystals -> dry_product; dry_product -> end; }

Caption: General experimental workflow for this compound synthesis and purification.

References

Lumiflavin Aqueous Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of lumiflavin for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: this compound has an amphiphilic molecular structure, meaning it has both hydrophobic and hydrophilic properties.[1] Its relatively nonpolar regions lead to poor solubility in water, which is a highly polar solvent.[1] This significantly restricts its direct application in many aqueous experimental setups.[1]

Q2: What are the most effective methods to increase the aqueous solubility of this compound?

A2: The most effective methods include pH adjustment (alkaline conditions), the use of co-solvents, and increasing the temperature. Alkaline solutions, in particular, demonstrate a very high solubility for this compound.[1]

Q3: How does pH affect this compound's solubility?

A3: this compound's solubility is highly dependent on pH. It exhibits significantly enhanced solubility in alkaline solutions.[1] This is due to the deprotonation of the molecule at higher pH, leading to the formation of a more soluble anionic form.[1] In contrast, it has poor solubility in neutral or acidic aqueous media.[1] Flash photolysis studies have identified three distinct protolytic forms in the triplet state: acidic (³LfH₂⁺), neutral (³LfH), and basic (³Lf⁻), with pK values of 4.4 and 9.8.[1]

Q4: Can I use organic solvents to dissolve this compound first and then dilute it into my aqueous buffer?

A4: Yes, this is a common strategy. This compound is soluble in Dimethyl Sulfoxide (DMSO) and shows moderate solubility in ethanol.[1] It is also freely soluble in chloroform.[2] A concentrated stock solution can be prepared in a suitable organic solvent and then diluted to the final working concentration in the aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution. It is recommended to add the stock solution dropwise while vortexing the aqueous solution.

Q5: Will heating the solution improve this compound's solubility?

A5: Yes, elevated temperatures typically enhance the dissolution of this compound.[1] However, it is crucial to consider the thermal stability of this compound and other components in your experiment. This compound has a high melting point (320°C with decomposition), indicating substantial thermal resistance under normal conditions.[1]

Troubleshooting Guide

Issue: My this compound is not dissolving in water or buffer.

  • Solution 1: Adjust the pH. The most effective method is to increase the pH of the solution. This compound's solubility is very high in alkaline conditions.[1] Prepare your buffer at a higher pH (e.g., pH 9-10) or add a small amount of a base like 0.1 M NaOH to your aqueous solution to facilitate dissolution.[3]

  • Solution 2: Use a co-solvent. Prepare a concentrated stock solution of this compound in a compatible organic solvent such as DMSO or ethanol.[1] Then, add the stock solution to your aqueous buffer to the desired final concentration.

  • Solution 3: Increase the temperature. Gently warming the solution can help dissolve the this compound.[1] Ensure the temperature is compatible with your experimental setup and other reagents.

Issue: this compound precipitates out of solution after I adjust the pH back to neutral.

  • Background: This is a common issue when dissolving this compound in an alkaline solution and then neutralizing it. The protonated, less soluble form of this compound will precipitate out as the pH is lowered.

  • Solution 1: Use a minimal amount of base. When initially dissolving in an alkaline solution, use the lowest concentration of base required to achieve dissolution to minimize the amount of acid needed for neutralization.

  • Solution 2: Incorporate a co-solvent. The presence of a small percentage of a co-solvent like ethanol or DMSO in the final aqueous solution can help maintain the solubility of this compound even at a neutral pH.

  • Solution 3: Consider alternative solubilizing agents. For some applications, complexing agents like cyclodextrins might be an option to explore for enhancing the solubility of poorly soluble compounds.[4][5]

Issue: My this compound solution has a different color/fluorescence than expected.

  • Background: The UV-visible absorption and fluorescence of this compound are solvent-dependent.[1][6] In chloroform, it exhibits a characteristic green fluorescence.[1] The absorption maxima also shift depending on the pH. For example, in 0.1N NaOH, the maxima are at 269, 355, and 445 nm, while in 0.1N HCl, they shift to 264, 373, and 440 nm.[2]

  • Solution: Ensure your measurements are compared to reference spectra in the same solvent and at the same pH to confirm the integrity of your this compound solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityKey CharacteristicsReference
WaterPoorLimited aqueous dissolution.[1]
Alkaline Solutions (e.g., 0.1 M NaOH)Very HighpH-enhanced dissolution. A 10 mg/mL solution can be prepared with ultrasonic assistance.[1][3]
EthanolModerateBetter solubility than in water.[1]
Dimethyl Sulfoxide (DMSO)Slight to SolubleLimited polar solubility.[1]
ChloroformExcellent / Freely SolubleExhibits green fluorescence.[1][2]
MethanolVery Slightly (with heating/sonication)Limited solubility.[2]
Acetic Acid (12% aqueous)Soluble (for recrystallization)Used for purification.[2][7]
Formic AcidSoluble (for recrystallization)Used for purification.[2][7]

Experimental Protocols

Protocol 1: Dissolving this compound in Alkaline Aqueous Solution

  • Objective: To prepare an aqueous solution of this compound using an alkaline solvent.

  • Materials:

    • This compound powder

    • 0.1 M Sodium Hydroxide (NaOH)

    • Ultrasonic bath

    • Desired aqueous buffer (e.g., phosphate buffer)

    • Acid for pH adjustment (e.g., 0.1 M HCl)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the this compound to a volume of 0.1 M NaOH sufficient to achieve the target concentration (e.g., for a 10 mg/mL stock solution).[3]

    • Use an ultrasonic bath to aid dissolution until the solution is clear.[3]

    • This alkaline stock solution can then be diluted into the final experimental buffer.

    • Caution: If the final experimental pH needs to be neutral or acidic, be aware that this compound may precipitate. If pH adjustment is necessary, slowly add the acid while vigorously stirring. The presence of other excipients or a small amount of co-solvent in the final buffer may be required to prevent precipitation.

Protocol 2: Using a Co-solvent to Prepare an Aqueous this compound Solution

  • Objective: To prepare an aqueous solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO) or Ethanol

    • Desired aqueous buffer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO or ethanol. For example, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate until the this compound is completely dissolved.

    • To prepare the final working solution, add the stock solution dropwise to the aqueous buffer while vortexing.

    • Ensure the final concentration of the organic solvent is low enough not to interfere with the experiment (typically <1% v/v).

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a lower final concentration of this compound or a higher percentage of co-solvent may be necessary.

Visualizations

logical_relationship start Start: Need to dissolve This compound in aqueous solution check_ph Is an alkaline pH (>9) acceptable for the experiment? start->check_ph use_alkaline Dissolve directly in alkaline buffer or 0.1 M NaOH check_ph->use_alkaline Yes check_cosolvent Is a small amount (<5%) of organic co-solvent acceptable? check_ph->check_cosolvent No success This compound Solubilized use_alkaline->success use_cosolvent Prepare a concentrated stock in DMSO or Ethanol and dilute into aqueous buffer check_cosolvent->use_cosolvent Yes consider_alternatives Consider alternative methods: - Heating - Complexation (e.g., cyclodextrins) - Re-evaluate experimental design check_cosolvent->consider_alternatives No use_cosolvent->success

Caption: Decision workflow for solubilizing this compound.

signaling_pathway cluster_pH Effect of pH on this compound Protonation and Solubility pH_low Acidic pH (<4.4) (Poor Solubility) protonated ³LfH₂⁺ (Cationic form) pH_neutral Neutral pH (~7) (Poor Solubility) neutral ³LfH (Neutral form) pH_high Alkaline pH (>9.8) (High Solubility) deprotonated ³Lf⁻ (Anionic form) protonated->neutral + OH⁻ - H₂O neutral->protonated + H₃O⁺ - H₂O neutral->deprotonated + OH⁻ - H₂O deprotonated->neutral + H₃O⁺ - H₂O

Caption: pH-dependent forms of this compound.

References

preventing lumiflavin photodegradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the photodegradation of lumiflavin during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its characteristic yellow color and fluorescence during my experiment. What is happening?

A1: The loss of color and fluorescence is a strong indicator of this compound photodegradation. This compound, like its precursor riboflavin, is highly sensitive to light, particularly in the UV-A and blue regions of the spectrum.[1] Exposure to light can initiate a photochemical reaction that breaks down the this compound molecule, leading to non-fluorescent and colorless degradation products. This process is often mediated by reactive oxygen species (ROS), such as singlet oxygen.[2][3]

Q2: What are the primary factors that accelerate this compound photodegradation?

A2: Several factors can influence the rate of this compound photodegradation. These include:

  • Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (UV and blue light) will accelerate degradation.[4][5]

  • pH of the Solution: The stability of flavins is pH-dependent. This compound is formed from riboflavin in basic conditions, and its own stability is also affected by pH.[2][3][6][7]

  • Presence of Oxygen: The photodegradation process is often oxygen-dependent, involving the formation of singlet oxygen which then reacts with this compound.[2][3]

  • Solvent: The type of solvent can influence the rate of photodegradation.[8]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including photodegradation.[5]

Q3: How can I prevent or minimize this compound photodegradation in my experiments?

A3: You can employ several strategies to protect your this compound solutions:

  • Work in Low-Light Conditions: Conduct your experiments in a darkened room or use amber-colored glassware or light-blocking centrifuge tubes to minimize light exposure.

  • Use Light Filters: If your experimental setup requires illumination, use filters to block UV and short-wavelength blue light.

  • Deoxygenate Solutions: Purging your solutions with an inert gas like nitrogen or argon can reduce the amount of dissolved oxygen available to participate in the photodegradation reaction.

  • Add Stabilizers/Antioxidants: Incorporating antioxidants like ascorbic acid or quenchers of singlet oxygen such as sodium azide can effectively inhibit photodegradation.[3][9]

Q4: Are there any chemical stabilizers I can add to my this compound solution?

A4: Yes, several chemical agents can help stabilize this compound. The most common and effective are:

  • Ascorbic Acid (Vitamin C): Acts as a potent antioxidant and quencher of reactive oxygen species.[3][6][9]

  • Sodium Azide: Specifically quenches singlet oxygen, a key mediator of photodegradation.[3][9] Note that sodium azide is toxic and should be handled with appropriate safety precautions.[4][10][11]

  • Disodium Ethylenediaminetetraacetic Acid (EDTA): This chelating agent has been shown to have a significant stabilizing effect on riboflavin, a closely related compound.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of yellow color in this compound solution High light exposureWork under red light or use amber vials. Wrap containers in aluminum foil.
Presence of oxygenDeoxygenate the solution by bubbling with nitrogen or argon gas.
Inappropriate pHAdjust the pH of the solution. Flavins are generally more stable at a slightly acidic to neutral pH.
Inconsistent results between experimental replicates Variable light exposure between samplesEnsure all samples are handled with identical light protection protocols.
Incomplete mixing of stabilizersThoroughly mix any added stabilizers into the this compound solution.
Precipitate formation after adding a stabilizer Incompatibility of the stabilizer with the solvent or other reagentsTest the solubility and compatibility of the stabilizer in a small aliquot of your experimental medium before adding it to your main sample.

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with Ascorbic Acid

This protocol describes how to prepare and use ascorbic acid to prevent the photodegradation of a this compound solution.

Materials:

  • This compound solution

  • L-Ascorbic acid

  • Appropriate solvent (e.g., phosphate-buffered saline, water)

  • Amber-colored microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution of ascorbic acid: Dissolve L-ascorbic acid in the same solvent as your this compound solution to a final concentration of 100 mM. Prepare this solution fresh, as ascorbic acid itself can degrade.

  • Determine the optimal concentration: The effective concentration of ascorbic acid can vary depending on the experimental conditions. A typical starting concentration is 1-5 mM. It is recommended to perform a pilot experiment to determine the lowest effective concentration for your specific application.

  • Add ascorbic acid to the this compound solution: Add the required volume of the ascorbic acid stock solution to your this compound solution to achieve the desired final concentration.

  • Mix thoroughly: Gently vortex the solution to ensure the ascorbic acid is evenly distributed.

  • Protect from light: Immediately after preparation, protect the solution from light by storing it in an amber tube or wrapping the container in aluminum foil.

  • Proceed with your experiment: Conduct your experiment under low-light conditions whenever possible.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for quantifying this compound using reverse-phase HPLC with fluorescence detection.[2]

Instrumentation and Columns:

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3 µm particle size)[12]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water[12]

  • Mobile Phase B: Acetonitrile[12]

  • Flow Rate: 1 mL/min[12]

  • Elution: Isocratic elution with a mobile phase composition of 65:35 (v/v) acetonitrile and water (both containing 0.1% formic acid) can be a good starting point.[12] An alternative is a gradient elution, for example, starting with a low percentage of acetonitrile and gradually increasing it.

Detection:

  • Excitation Wavelength: ~445 nm

  • Emission Wavelength: ~520 nm

Procedure:

  • Sample Preparation: Filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[12]

  • Injection: Inject a suitable volume of your sample (e.g., 10-20 µL) onto the column.

  • Data Analysis: Identify the this compound peak based on its retention time, which should be determined by running a pure this compound standard. Quantify the peak area to determine the concentration of this compound in your sample by comparing it to a standard curve.

Visualizations

Photodegradation_Pathway This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Light (UV/Blue) Degradation_Products Degradation Products (Non-fluorescent) Excited_this compound->this compound Fluorescence Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_this compound->Singlet_Oxygen Energy Transfer Oxygen Oxygen (O2) Singlet_Oxygen->Degradation_Products Oxidation

Caption: Simplified signaling pathway of this compound photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_LF Prepare this compound Solution Add_Stabilizer Add Stabilizer (e.g., Ascorbic Acid) Prep_LF->Add_Stabilizer Mix Vortex to Mix Add_Stabilizer->Mix Low_Light Conduct Experiment (Low Light Conditions) Mix->Low_Light HPLC Quantify this compound (HPLC) Low_Light->HPLC

Caption: Experimental workflow for preventing this compound photodegradation.

Troubleshooting_Logic Start This compound Degradation Observed? Check_Light Reduce Light Exposure? (Amber tubes, low light) Start->Check_Light Yes Solution_Stable Problem Resolved Start->Solution_Stable No Add_Stabilizer Add Antioxidant? (Ascorbic Acid) Check_Light->Add_Stabilizer No Improvement Check_Light->Solution_Stable Yes Deoxygenate Deoxygenate Solution? (N₂ or Ar purge) Add_Stabilizer->Deoxygenate No Improvement Add_Stabilizer->Solution_Stable Yes Deoxygenate->Solution_Stable Yes Consult_Expert Consult Senior Researcher or Technical Support Deoxygenate->Consult_Expert No Improvement

Caption: Logical troubleshooting guide for this compound degradation issues.

References

Lumiflavin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unexpected assay results can lead to significant delays and misinterpretation of data. One common but often overlooked source of interference is lumiflavin, a fluorescent compound that can arise from the photodegradation of riboflavin (Vitamin B2) in cell culture media and reagents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate this compound interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it generated?

A1: this compound (7,8,10-trimethylisoalloxazine) is a yellow-green fluorescent compound. It is primarily formed from the photochemical degradation of riboflavin (Vitamin B2), a common component of cell culture media, when exposed to light, particularly in alkaline conditions (pH > 9).[1] Given that many standard cell culture media contain riboflavin and are exposed to ambient light during routine laboratory procedures, the in-situ generation of this compound is a common occurrence.

Q2: How does this compound interfere with biochemical assays?

A2: this compound's intrinsic fluorescence is the primary cause of interference in many biochemical assays. This interference can manifest in several ways:

  • Spectral Overlap: this compound absorbs light in the blue-violet range (around 440-450 nm) and emits fluorescence in the green-yellow range (around 520-540 nm).[2][3] This can directly interfere with assays that use fluorophores with similar excitation and emission spectra, leading to false-positive signals.

  • Fluorescence Quenching: In some cases, this compound can absorb the light emitted from a fluorophore in the assay, a phenomenon known as the inner filter effect.[4][5] This can lead to a decrease in the detected signal, potentially causing false-negative results in gain-of-signal assays or false-positives in loss-of-signal assays.

  • Interference with Assay Reagents: While less common, there is a possibility for this compound to interact directly with assay components, such as enzymes or antibodies, although specific data on this is limited.

Q3: Which types of biochemical assays are most susceptible to this compound interference?

A3: Assays that rely on fluorescence detection in the blue-green spectral range are most at risk. These include:

  • Fluorescence Intensity (FI) Assays: Assays that measure a direct increase or decrease in fluorescence are highly susceptible to the additive signal from this compound.

  • Fluorescence Polarization (FP) Assays: The presence of a fluorescent contaminant like this compound can lead to abnormal decreases in millipolarization (mP) readings and an increase in total fluorescence, resulting in false positives.[2]

  • FRET (Förster Resonance Energy Transfer) and TR-FRET (Time-Resolved FRET) Assays: this compound's emission can overlap with the acceptor fluorophore's emission, leading to an artificially high FRET signal. In TR-FRET, the long-lived emission of lanthanide donors can still excite this compound, contributing to background noise.[4][6]

  • AlphaScreen® and AlphaLISA® Assays: The broad emission of AlphaScreen acceptor beads (520-620 nm) can be mimicked by this compound's fluorescence. While AlphaLISA has a narrower emission peak (615 nm), significant this compound concentrations could still contribute to background.[4][7]

  • Cell-Based Assays: Autofluorescence from endogenous cellular flavins (like FAD and FMN), which have similar spectral properties to this compound, is a known issue. The presence of additional this compound from media degradation can exacerbate this problem.

Luminescence-based assays, such as those using luciferase, are generally less susceptible to direct interference from fluorescent molecules like this compound. However, high concentrations of colored compounds can absorb the light emitted by the luciferase reaction, leading to a decrease in signal.

Troubleshooting Guides

Problem 1: You observe an unexpectedly high number of hits in your high-throughput screen (HTS), particularly in fluorescence-based assays.

dot

Caption: Troubleshooting workflow for a high hit rate in fluorescence assays.

Detailed Steps:

  • Confirm Interference: Re-test a subset of your "hit" compounds in the assay buffer without the fluorescent substrate or probe. If you still detect a signal, it is highly likely that the compounds themselves are fluorescent.

  • Characterize the Interference: Perform a fluorescence spectral scan on the interfering compounds. Excite the samples across a range of wavelengths (e.g., 350-500 nm) and measure the emission spectrum (e.g., 450-700 nm).

  • Identify the Culprit: Compare the excitation and emission spectra of your interfering compounds to the known spectra of this compound. A close match strongly suggests this compound as the source of interference.

Problem 2: Your dose-response curves for some hits are atypical or show high variability.

dot```dot graph Troubleshooting_Dose_Response { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Atypical Dose-Response\nCurves"]; B [label="Step 1: Check for Signal\nSaturation"]; C [label="Step 2: Run a Counter-Screen\n(e.g., buffer only + compound)"]; D [label="Does Compound Show\nDose-Dependent Signal?"]; E [label="Yes", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="No", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Interference is Proportional\nto Compound Concentration"]; H [label="Consider Other Assay\nArtifacts"]; I [label="Step 3: Mitigate Interference"];

A -> B; B -> C; C -> D; D -> E [xlabel=" "]; D -> F [xlabel=" "]; E -> G; F -> H; G -> I; }

Caption: Key strategies for mitigating this compound interference.

Detailed Methodologies:

  • Change the Detection Wavelength:

    • Rationale: this compound fluorescence is most prominent in the blue-green region. Shifting to red-shifted fluorophores (excitation and emission > 600 nm) can significantly reduce interference. [4][8] * Procedure: If your assay allows, switch to a fluorescent probe or substrate that operates in the red or far-red part of the spectrum. This may require re-optimization of your assay conditions and instrumentation.

  • Modify Sample Preparation and Handling:

    • Rationale: Since this compound is generated by light exposure, minimizing light exposure to riboflavin-containing solutions can prevent its formation.

    • Procedure:

      • Store cell culture media and other riboflavin-containing reagents in the dark.

      • Use amber-colored bottles or wrap containers in aluminum foil.

      • Minimize the time that plates and reagents are exposed to ambient light during experiments.

      • For short-term, cell-free assays, consider using a buffer that does not contain riboflavin.

  • Use an Orthogonal Assay:

    • Rationale: Confirming your hits with a different assay technology that is not susceptible to fluorescence interference provides strong evidence that the observed activity is real.

    • Procedure: Re-screen your hits using an assay with a different detection method, such as:

      • A luminescence-based assay (e.g., luciferase or ATP-based readout).

      • An absorbance-based assay.

      • A label-free method, such as surface plasmon resonance (SPR) or mass spectrometry.

By understanding the properties of this compound and implementing these troubleshooting and mitigation strategies, you can increase the reliability of your biochemical assay data and avoid costly and time-consuming false leads.

References

stability of lumiflavin in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lumiflavin in different buffer systems.

Troubleshooting Guides and FAQs

Q1: My this compound solution is rapidly losing its yellow color and fluorescence. What could be the cause?

A1: The loss of color and fluorescence in your this compound solution is likely due to degradation. Several factors can contribute to this, with the most common being photodegradation. This compound is sensitive to light, particularly in the UV and blue regions of the spectrum. Other contributing factors include:

  • pH of the buffer: this compound's stability is highly pH-dependent. It is generally more stable in neutral to slightly acidic conditions and tends to degrade in alkaline solutions.[1][2]

  • Buffer composition: Certain buffer species can influence the rate of degradation. For instance, phosphate buffers have been implicated in catalyzing the photodegradation of related flavins.[3][4][5]

  • Presence of oxidizing agents: Reactive oxygen species (ROS), such as singlet oxygen, can lead to the degradation of this compound.[6][7]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][5]

Troubleshooting Steps:

  • Protect from light: Always store this compound solutions in amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experiments.

  • Optimize pH: If your experimental conditions allow, adjust the pH of your buffer to a range of 5-6 for optimal stability.[8]

  • Buffer selection: Consider using a buffer system that is less likely to promote photodegradation. Citrate buffers have been shown to have a stabilizing effect on the parent compound riboflavin and may be a suitable alternative to phosphate buffers.[5][9][10]

  • Degas solutions: If you suspect oxidative degradation, deoxygenating your buffer by sparging with nitrogen or argon may help improve stability.

  • Control temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and avoid prolonged exposure to high temperatures during experiments.

Q2: I am observing inconsistent results in my experiments involving this compound. Could buffer choice be a factor?

A2: Absolutely. The choice of buffer can significantly impact the stability and behavior of this compound, leading to inconsistent results. Different buffer systems can:

  • Alter the rate of degradation: As mentioned, some buffers can catalyze degradation, leading to a decrease in the effective concentration of this compound over the course of an experiment.

  • Influence photochemical reactions: The composition of the buffer can affect the photochemical pathways of this compound, potentially leading to the formation of different degradation products.[4][11][12]

  • Interact with this compound: Some buffer ions may form complexes with this compound, altering its photophysical properties such as fluorescence quantum yield and lifetime.

Recommendations:

  • Consistency is key: Use the same buffer system at a consistent pH and concentration for all related experiments to ensure reproducibility.

  • Consider potential interactions: Be aware of the potential for your buffer components to interact with this compound or other molecules in your system. For example, phosphate may not be ideal for experiments involving certain enzymes that are inhibited by it.

  • Buffer validation: If you are developing a new assay, it is advisable to test the stability of this compound in a few different buffer systems to select the one that provides the most stable and reproducible results for your specific application.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is a critical factor in this compound stability. Generally, this compound exhibits its greatest stability in the pH range of 5-6.[8] In alkaline conditions (pH > 7), this compound is more susceptible to degradation.[1][2] This is partly because the anionic form of this compound, which is prevalent at higher pH, can undergo hydrolysis and ring cleavage.[1]

Q4: Are there any buffer systems that are known to stabilize this compound?

A4: While research directly comparing the stabilizing effects of various buffers on this compound is limited, studies on the parent compound, riboflavin, can provide some guidance. Citrate and borate buffers have been shown to have a stabilizing effect on riboflavin, likely by quenching excited states and inhibiting photodegradation.[5][10] Given the structural similarity, these buffers may also confer some stability to this compound. Conversely, phosphate, acetate, and carbonate buffers have been reported to catalyze the photodegradation of riboflavin and thus may be less ideal choices for maintaining this compound stability.[5]

Data Presentation: Stability of this compound in Different Buffer Systems

The following table summarizes the qualitative and quantitative data on this compound stability under various conditions. Direct comparative studies are limited, and much of the information is inferred from studies on riboflavin, a closely related compound.

Buffer SystempH RangeEffect on StabilityQuantitative Data
Phosphate 6.0 - 8.0Can catalyze photodegradation of related flavins.[3][4][5]The photodegradation of riboflavin in phosphate buffer is well-documented, leading to the formation of this compound and other products.[4][11][12]
Citrate 4.0 - 7.0Has a stabilizing effect on riboflavin, likely through quenching of excited states.[5][9][10]Trivalent citrate ions have a greater inhibitory effect on riboflavin photolysis than divalent ions.[5][10]
Tris-HCl 7.0 - 9.0Limited direct data on this compound stability. Generally considered a biologically compatible buffer.A 20 mM Tris-HCl buffer at pH 7.0 has been used as a medium for spectroscopic analysis of flavins.[13]
Acetate 3.8 - 5.6Can catalyze the photodegradation of riboflavin.[5]-
Borate 8.0 - 10.5Exhibits a stabilizing effect on riboflavin, likely through complex formation.[5]-
Aqueous Solution 8.0-The quantum yield of photodegradation for this compound at pH 8 is ≤ 1.1 x 10⁻⁵.[14] The reaction rate of this compound with singlet oxygen is 8.58 x 10⁸ M⁻¹s⁻¹.[6][7]

Experimental Protocols

Protocol 1: Assessing this compound Stability by UV-Visible Spectrophotometry

This protocol provides a general method for monitoring the degradation of this compound over time using a UV-Visible spectrophotometer.

1. Materials:

  • This compound
  • Selected buffer systems (e.g., 50 mM Phosphate pH 7.4, 50 mM Tris-HCl pH 7.4, 50 mM Citrate pH 5.0)
  • UV-Visible spectrophotometer
  • Quartz cuvettes
  • Amber vials or aluminum foil

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in your chosen buffer to prepare a concentrated stock solution (e.g., 1 mM). Protect this solution from light.
  • Prepare working solutions: Dilute the stock solution with each of the buffer systems to be tested to a final concentration with an absorbance maximum (around 445 nm) in the range of 0.5 - 1.0 AU.
  • Initial measurement (T=0): Immediately after preparation, record the UV-Vis spectrum of each working solution from 200 to 600 nm. This will serve as your baseline measurement.
  • Incubation: Store the working solutions under the desired experimental conditions (e.g., at room temperature with exposure to ambient light, or in a temperature-controlled chamber with a specific light source). Ensure one set of samples is kept in the dark as a control.
  • Time-course measurements: At regular intervals (e.g., every 30 minutes, 1 hour, or as needed), take an aliquot of each solution and record the UV-Vis spectrum.
  • Data Analysis: Monitor the decrease in absorbance at the maximum wavelength (around 445 nm) over time. The rate of degradation can be determined by plotting absorbance vs. time and fitting the data to an appropriate kinetic model (e.g., first-order decay).

Protocol 2: Quantifying this compound Degradation using HPLC

This protocol outlines a more specific and quantitative method for assessing this compound stability by separating and quantifying this compound and its degradation products.

1. Materials:

  • This compound
  • Selected buffer systems
  • HPLC system with a fluorescence or UV detector
  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
  • Mobile phase components (e.g., ammonium acetate buffer, methanol)
  • Amber HPLC vials

2. Procedure:

  • Prepare this compound samples: Prepare and incubate this compound solutions in the different buffer systems as described in Protocol 1.
  • HPLC method:
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient elution is often used. For example, Mobile Phase A: 50 mM ammonium acetate buffer (pH 6.0); Mobile Phase B: Methanol.
  • Gradient Program: Start with a low percentage of methanol and gradually increase it to elute the compounds. A typical program might be: 0-7 min, 15% B; 7-12 min, 15-18% B; 12-15 min, 18-35% B; 15-18 min, 35-50% B.
  • Flow Rate: 0.6 mL/min.
  • Detection: Fluorescence detection (Excitation: ~445 nm, Emission: ~525 nm) provides high sensitivity and selectivity for this compound. A UV detector set to 445 nm can also be used.
  • Injection: At each time point, inject an equal volume (e.g., 20 µL) of the sample into the HPLC system.
  • Data Analysis:
  • Identify the peak corresponding to this compound based on its retention time, which should be determined by injecting a standard solution of pure this compound.
  • Integrate the peak area of this compound at each time point.
  • Plot the peak area of this compound as a function of time to determine the degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_work Dilute Stock in Different Buffers (Phosphate, Tris, Citrate) prep_stock->prep_work light Light Exposure prep_work->light dark Dark Control prep_work->dark hplc HPLC Analysis (C18 Column, Fluorescence Det.) light->hplc Time Points uv_vis UV-Vis Spectroscopy (Scan 200-600 nm) light->uv_vis Time Points dark->hplc Time Points dark->uv_vis Time Points kinetics Determine Degradation Kinetics hplc->kinetics uv_vis->kinetics comparison Compare Stability in Buffers kinetics->comparison

Caption: Experimental workflow for assessing this compound stability.

References

Lumiflavin Aggregation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the aggregation of lumiflavin in solution. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data, experimental protocols, and visual workflows to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during experiments involving this compound solutions.

Q1: My this compound solution appears cloudy or has visible precipitates, even at low concentrations. What is the cause and how can I fix it?

A1: This is likely due to this compound's low aqueous solubility and tendency to aggregate. This compound is poorly soluble in neutral aqueous solutions.

  • Troubleshooting Steps:

    • Verify Solvent and pH: this compound's solubility is significantly enhanced in alkaline solutions (pH > 10) and in some organic solvents like chloroform and DMSO.[1] For aqueous solutions, consider preparing a stock solution in a minimal amount of 0.1 M NaOH and then diluting it into your desired buffer. Be mindful that the final pH will affect this compound's ionization state and spectral properties.[2]

    • Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.

    • Filtration: After attempting to dissolve the this compound, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or larger aggregates that could interfere with spectroscopic measurements.

    • Temperature: Gently warming the solution may increase solubility, but be aware that temperature can also influence aggregation dynamics.[3]

Q2: The fluorescence intensity of my this compound solution is much lower than expected. Why is this happening?

A2: Significant fluorescence quenching is a classic indicator of this compound aggregation. When this compound molecules stack together (π-π stacking), non-radiative decay pathways are favored, leading to a decrease in fluorescence quantum yield.[4]

  • Troubleshooting Steps:

    • Check Concentration: At higher concentrations, the likelihood of aggregation increases. Try diluting your sample and see if the fluorescence per molecule increases.

    • Review Solvent Choice: The solvent environment plays a critical role. In aqueous solutions, hydrophobic effects can drive aggregation. Compare the fluorescence in your current solvent to a solvent where this compound is known to be monomeric (e.g., very dilute solutions in ethanol or chloroform).

    • Control for pH: The ionization state of this compound affects its fluorescence. The neutral form (around pH 7) is the most fluorescent, while the cationic (low pH) and anionic (high pH) forms are weakly or non-fluorescent.[2] Ensure your buffer is maintaining the desired pH.

    • Look for Quenchers: Besides self-quenching due to aggregation, other molecules in your solution could be quenching the fluorescence. Ensure all your reagents are pure.

Q3: The UV-Vis absorption spectrum of my this compound solution has shifted or the shape has changed. What does this indicate?

A3: Changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λmax) or a broadening of the absorption bands, are strong evidence of aggregation. H-type aggregation (face-to-face stacking) typically results in a blue shift (hypsochromic shift) of the main absorption band.

  • Troubleshooting Steps:

    • Perform a Concentration-Dependent Study: Acquire UV-Vis spectra at a range of concentrations. If aggregation is occurring, you will observe systematic changes in the spectra as the concentration increases. Deviations from the Beer-Lambert law are also indicative of aggregation.

    • Compare with a Monomeric Spectrum: If possible, obtain a spectrum of this compound at a very high dilution where it is expected to be monomeric. This will serve as a reference to assess the changes in your experimental samples.

    • Analyze the Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can influence the electronic transitions of this compound and thus its absorption spectrum.[5] Ensure your solvent is consistent across experiments.

Q4: How can I distinguish between this compound dimers and higher-order aggregates?

A4: Differentiating between different aggregation states often requires a combination of techniques.

  • UV-Vis Spectroscopy: By analyzing the concentration-dependent spectral changes with appropriate mathematical models, it is sometimes possible to extract equilibrium constants for dimerization.

  • Fluorescence Spectroscopy: Techniques like fluorescence correlation spectroscopy (FCS) can provide information on the diffusion of fluorescent species, allowing for the resolution of particles of different sizes.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can readily distinguish between monomers, small oligomers, and larger aggregates.

  • NMR Spectroscopy: 1H-DOSY (Diffusion-Ordered Spectroscopy) NMR experiments can differentiate species based on their diffusion coefficients, providing insights into the size of molecules and their aggregates in solution.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound. Note that specific aggregation parameters like the Critical Aggregation Concentration (CAC) are highly dependent on the experimental conditions (e.g., solvent, pH, temperature, ionic strength) and are not widely reported for this compound under a standard set of conditions. The provided protocols describe how to determine these values experimentally.

Table 1: Solubility of this compound

SolventSolubilityReference
Water (neutral pH)Poorly soluble[1]
Alkaline Aqueous Solution (e.g., 0.1 M NaOH)High solubility[1]
ChloroformFreely soluble[6]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1]
EthanolEnhanced solubility compared to water[1]
MethanolVery slightly soluble[6]

Table 2: Spectroscopic Properties of this compound in Aqueous Solution at Different pH

ParameterCationic Form (LFoxH2+)Neutral Form (LFoxH)Anionic Form (LFox-)Reference
pH Range < 0.38~ 0.38 - 10.8> 10.8[2]
pKa pKc ≈ 0.38-pKa ≈ 10.8[2]
Absorption λmax (nm) ~264, 373, 440~445, 370~269, 355, 445[2][6]
Fluorescence Quantum Yield (ΦF) ~ 3.6 x 10⁻⁵ (nearly non-fluorescent)~ 0.29 (reasonably fluorescent)~ 0.0042 (weakly fluorescent)[2]
Fluorescence Lifetime (τF) ~ 0.4 ps~ 5.2 ns~ 90 ps[2]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Solution

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 2.56 mg for a 1 mM stock solution in 10 mL).

  • Initial Dissolution: Transfer the powder to a volumetric flask. Add a small volume of 0.1 M NaOH (e.g., 0.5-1 mL) to dissolve the powder completely. Gentle swirling or brief sonication can aid this process.

  • Dilution: Once fully dissolved, dilute to the final volume with your desired buffer (e.g., phosphate buffer for a specific pH). Ensure the final concentration of NaOH is low enough not to significantly alter the final pH of the buffered solution.

  • Mixing and Filtration: Mix the solution thoroughly by inversion. For spectroscopic applications, it is highly recommended to filter the stock solution through a 0.22 µm syringe filter to remove any dust or micro-aggregates.

  • Storage: Store the stock solution in the dark at 4°C to minimize photodegradation. Prepare fresh solutions regularly.

Protocol 2: Analysis of this compound Aggregation using UV-Vis Spectroscopy

  • Sample Preparation: Prepare a series of this compound solutions with varying concentrations from your stock solution in the desired solvent or buffer. A typical range to start with could be from 1 µM to 50 µM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for a stable baseline.

    • Set the wavelength range to scan from approximately 250 nm to 600 nm.

  • Blanking: Fill a clean quartz cuvette with the same solvent or buffer used for your this compound solutions. Place it in the spectrophotometer and record a baseline (autozero).

  • Measurement:

    • Starting with the most dilute sample, rinse the cuvette with the sample solution before filling it.

    • Wipe the optical faces of the cuvette with a lint-free cloth (e.g., Kimwipe).

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat the measurement for all concentrations, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the absorbance at the main peak (around 445 nm for neutral form) against the concentration. A deviation from a straight line (as predicted by the Beer-Lambert law) indicates aggregation.

    • Normalize the spectra to the isosbestic point (if one is present) to better visualize spectral shifts and changes in band shape. A blue shift in the ~445 nm band is indicative of H-aggregation.

Protocol 3: Analysis of this compound Aggregation using Fluorescence Spectroscopy

  • Sample Preparation: Prepare a series of this compound solutions in your chosen solvent/buffer, similar to the UV-Vis protocol. Concentrations should generally be lower for fluorescence to avoid inner filter effects (e.g., 0.1 µM to 10 µM). Ensure the absorbance of the most concentrated sample at the excitation wavelength is below 0.1 to maintain a linear relationship between fluorescence and concentration.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. Based on the absorption spectrum, a wavelength around 445 nm is suitable for the neutral form.

    • Set the emission scan range, for example, from 460 nm to 700 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

  • Blanking: Measure the fluorescence of a blank sample (solvent/buffer only) and subtract this spectrum from your sample spectra.

  • Measurement:

    • Record the emission spectrum for each concentration, starting from the most dilute.

    • Rinse the cuvette with the next sample before filling.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (around 520-530 nm) versus concentration.

    • Fluorescence quenching due to aggregation will manifest as a downward deviation from linearity at higher concentrations. The point at which this deviation begins can be an indicator of the critical aggregation concentration (CAC).

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation prep Prepare this compound Stock Solution (e.g., in 0.1M NaOH, then buffer) filter Filter Stock Solution (0.22 µm) prep->filter dilute Create Serial Dilutions filter->dilute uv_vis UV-Vis Spectroscopy (Concentration Series) dilute->uv_vis fluor Fluorescence Spectroscopy (Concentration Series) dilute->fluor beer_plot Plot Abs vs. Conc. (Check Beer's Law) uv_vis->beer_plot fluor_plot Plot Fluor. vs. Conc. (Identify Quenching) fluor->fluor_plot spectral_shift Analyze Spectral Shifts (e.g., Hypsochromic Shift) beer_plot->spectral_shift conclusion Conclude on Aggregation State fluor_plot->conclusion spectral_shift->conclusion

Caption: Experimental workflow for studying this compound aggregation.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Analysis start Unexpected Spectroscopic Result (e.g., low fluorescence, spectral shift) check_conc Is concentration too high? start->check_conc check_sol Is solution clear? start->check_sol check_ph Is pH correct for desired form? start->check_ph dilute Dilute Sample check_conc->dilute Yes dls Perform DLS for particle size check_conc->dls No, need more info refilter Re-filter or Sonicate check_sol->refilter No check_sol->dls Yes, but still unexpected adjust_ph Adjust Buffer/pH check_ph->adjust_ph No end Problem Resolved / Aggregation Confirmed dilute->end refilter->end adjust_ph->end nmr Use NMR (DOSY) for diffusion dls->nmr nmr->end

Caption: Troubleshooting flowchart for this compound aggregation studies.

References

Lumiflavin Fluorescence Quenching Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of lumiflavin fluorescence.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound fluorescence quenching experiments in a question-and-answer format.

Q1: My fluorescence intensity readings are unstable or fluctuating. What could be the cause?

A1: Unstable fluorescence readings can arise from several factors:

  • Light Source Instability: Fluctuations in the intensity of the excitation lamp can lead to inconsistent fluorescence emission. Ensure the lamp has had adequate warm-up time and is functioning correctly.[1]

  • Sample Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching, which is the light-induced degradation of the molecule, leading to a decrease in fluorescence over time. To minimize this, reduce the excitation light intensity or the exposure time. When not actively measuring, use a shutter to block the excitation beam.[2]

  • Temperature Variations: Temperature can influence both the fluorescence quantum yield and the rate of collisional quenching.[3] Ensure your sample holder is thermalized and the temperature is stable throughout the experiment.

  • Presence of Air Bubbles: Air bubbles in the cuvette can scatter the excitation and emission light, leading to erratic readings. Ensure your samples are properly degassed and free of bubbles before measurement.

Q2: I am observing a non-linear Stern-Volmer plot. What does this indicate?

A2: A non-linear Stern-Volmer plot can indicate several phenomena:

  • Mixed Quenching Mechanisms: The simultaneous occurrence of both static and dynamic quenching can lead to an upward-curving Stern-Volmer plot. In this case, the quenching data can be analyzed using a modified Stern-Volmer equation that accounts for both processes.

  • Ground-State Complex Formation: If static quenching is the dominant mechanism, a linear Stern-Volmer plot is still expected. However, if the quencher also absorbs at the excitation or emission wavelength (inner-filter effect), this can introduce non-linearity.

  • Fluorophore Heterogeneity: If there are multiple populations of this compound in different environments (e.g., free in solution and bound to a macromolecule), each with its own quenching constant, the resulting plot may be non-linear.[4]

Q3: How can I distinguish between static and dynamic quenching in my experiment?

A3: There are two primary methods to differentiate between static and dynamic quenching:

  • Temperature Dependence Studies:

    • Dynamic Quenching: The rate of dynamic (collisional) quenching is dependent on diffusion. Therefore, an increase in temperature, which increases the diffusion rate, will lead to a larger Stern-Volmer constant (Ksv).[3]

    • Static Quenching: Static quenching involves the formation of a non-fluorescent complex. This complex is often less stable at higher temperatures, resulting in a decrease in the Stern-Volmer constant as temperature increases.[3]

  • Fluorescence Lifetime Measurements:

    • Dynamic Quenching: In dynamic quenching, the quencher interacts with the excited-state this compound, reducing its lifetime. Therefore, the fluorescence lifetime will decrease as the quencher concentration increases.

    • Static Quenching: In static quenching, the ground-state complex is non-fluorescent and thus does not contribute to the observed fluorescence. The uncomplexed this compound molecules that are excited will have a normal fluorescence lifetime. Therefore, the fluorescence lifetime will remain unchanged with increasing quencher concentration.[5]

Q4: My observed bimolecular quenching constant (kq) is much larger than the diffusion-controlled limit. What is the likely cause?

A4: A bimolecular quenching constant that exceeds the diffusion-controlled limit (typically around 10¹⁰ M⁻¹s⁻¹) is a strong indication of a static quenching mechanism.[6][7] This is because the quenching is not limited by the rate of diffusion but rather by the formation of a ground-state complex between this compound and the quencher. This leads to an apparent quenching rate that is faster than what would be possible through simple collisions.[7]

Q5: I am seeing high background fluorescence in my measurements. How can I reduce it?

A5: High background fluorescence can obscure the signal from this compound. Here are some ways to minimize it:

  • Solvent and Buffer Purity: Ensure that the solvents and buffers used are of high purity and do not contain fluorescent impurities.

  • Cuvette Cleanliness: Use clean, high-quality quartz cuvettes to minimize background signals.

  • Autofluorescence: If working with biological samples, endogenous molecules may contribute to autofluorescence. Consider using appropriate controls and background subtraction methods.[8]

  • Raman Scattering: The solvent can produce a Raman scattering peak that may interfere with the fluorescence signal, especially at low this compound concentrations. Measuring the spectrum of the blank (buffer/solvent only) can help identify and subtract this contribution.

Quantitative Data on this compound Fluorescence Quenching

The following tables summarize the Stern-Volmer constants (Ksv) and bimolecular quenching constants (kq) for the quenching of this compound fluorescence by various molecules.

Table 1: Quenching of this compound Fluorescence by Amino Acids

QuencherKsv (M⁻¹)kq (x 10⁹ M⁻¹s⁻¹)Quenching MechanismReference
TryptophanData not availableData not availablePhoto-induced electron transfer[9]
TyrosineData not availableData not availablePhoto-induced electron transfer[9]
MethionineData not availableData not availableStatic and Dynamic[9]
CysteineData not availableData not availableStatic and Dynamic[9]

Table 2: Quenching of this compound Fluorescence by Other Molecules

QuencherKsv (M⁻¹)kq (x 10⁹ M⁻¹s⁻¹)Quenching MechanismReference
Iodide (I⁻)Data not available~10Dynamic[4]
AcrylamideData not available~10¹³ (rate constant at 5 Å)Static/Complex[4]
Aliphatic AminesData not availableData not availableElectron Transfer[10]
Aromatic DonorsData not availableData not availableElectron Transfer[10]

Experimental Protocols

Protocol: Determination of this compound Fluorescence Quenching and Stern-Volmer Constant

This protocol outlines the steps for a typical experiment to measure the quenching of this compound fluorescence by a quencher and to determine the Stern-Volmer constant.

1. Materials and Reagents:

  • This compound

  • Quencher of interest

  • High-purity solvent or buffer (e.g., phosphate buffer, pH 7)

  • Volumetric flasks and pipettes

  • Quartz fluorescence cuvettes (1 cm path length)

2. Instrumentation:

  • Fluorometer equipped with a temperature-controlled sample holder

  • UV-Vis spectrophotometer

3. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound in the chosen buffer. The final concentration in the cuvette should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same buffer.

4. Experimental Procedure:

  • Determine Excitation and Emission Maxima: Record the absorption spectrum of the this compound solution to determine the absorption maximum (λ_abs). Then, record the fluorescence emission spectrum by exciting at λ_abs to find the emission maximum (λ_em).

  • Prepare a Series of Quencher Concentrations: In a series of cuvettes, add a fixed volume of the this compound stock solution. Then, add varying volumes of the quencher stock solution and bring the final volume to be the same in all cuvettes with the buffer. Ensure a range of quencher concentrations is prepared. Include a blank sample containing only the buffer and a control sample containing only this compound.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the λ_abs of this compound and the emission wavelength to λ_em.

    • Measure the fluorescence intensity (F₀) of the this compound solution in the absence of the quencher.

    • Measure the fluorescence intensity (F) for each sample containing the quencher.

    • Ensure that the temperature is kept constant throughout the measurements.

5. Data Analysis:

  • Stern-Volmer Plot: Calculate the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) for each quencher concentration [Q]. Plot F₀/F versus [Q].

  • Determine the Stern-Volmer Constant (Ksv): If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer quenching constant, Ksv. The y-intercept should be close to 1.[7]

  • Calculate the Bimolecular Quenching Constant (kq): If the fluorescence lifetime of this compound in the absence of the quencher (τ₀) is known, the bimolecular quenching constant (kq) can be calculated using the equation: kq = Ksv / τ₀ The fluorescence lifetime of neutral this compound in aqueous solution is approximately 5.2 ns.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching L This compound (Ground State) L_star This compound* (Excited State) L->L_star Excitation (hν) L_star->L Fluorescence L_Q_collision [this compound*...Quencher] Collision Complex L_star->L_Q_collision + Quencher Q_d Quencher L_Q_collision->L Non-radiative decay L2 This compound (Ground State) LQ_complex [this compound-Quencher] Ground-State Complex (Non-fluorescent) L2->LQ_complex + Quencher L2_star This compound* (Excited State) L2->L2_star Excitation (hν) Q_s Quencher LQ_complex->L2 Equilibrium L2_star->L2 Fluorescence

Caption: Mechanisms of dynamic and static fluorescence quenching.

Experimental_Workflow prep 1. Prepare this compound and Quencher Stock Solutions samples 2. Create a Series of Samples with Varying Quencher Concentrations prep->samples measure 3. Measure Fluorescence Intensity (F₀ and F) samples->measure plot 4. Construct Stern-Volmer Plot (F₀/F vs. [Quencher]) measure->plot analyze 5. Analyze Plot to Determine Ksv and kq plot->analyze distinguish 6. (Optional) Perform Temperature and/or Lifetime Studies to Distinguish Quenching Mechanism analyze->distinguish

Caption: Experimental workflow for this compound fluorescence quenching analysis.

References

Technical Support Center: Managing Lumiflavin Phototoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating the phototoxic effects of lumiflavin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it generated in my cell culture medium?

A1: this compound is a photoproduct of riboflavin (Vitamin B2), a common component of cell culture media.[1][2] When culture media are exposed to light, particularly in the UV and visible spectrum, riboflavin can degrade into this compound and another photoproduct, lumichrome.[2][3][4] The formation of this compound is more prevalent in basic (alkaline) pH conditions.[3][4]

Q2: What is phototoxicity and how does this compound cause it?

A2: Phototoxicity is a toxic response that is triggered by the combination of a photosensitive substance and light.[5] When this compound is exposed to light, it absorbs photons and becomes excited. This excited state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[6] These ROS can cause significant damage to cellular components like lipids, proteins, and DNA, leading to decreased cell viability, apoptosis, and even mutagenesis.[5][6][7]

Q3: What are the visible signs of this compound phototoxicity in my cell cultures?

A3: Signs of phototoxicity can range from subtle to severe. You might observe decreased cell proliferation, changes in cell morphology such as membrane blebbing or the formation of large vacuoles, cell detachment from the culture vessel, and ultimately, cell death.[8][9] In long-term experiments, you may also see reduced cloning efficiency or an increase in experimental variability.[1]

Q4: My experiments require light exposure (e.g., fluorescence microscopy). How can I minimize phototoxicity?

A4: Minimizing phototoxicity during light-dependent experiments is crucial. Here are some key strategies:

  • Reduce Light Intensity and Exposure Time: Use the lowest possible light intensity and the shortest exposure time necessary to acquire your data.[8][9]

  • Use Longer Wavelengths: Whenever possible, use fluorophores that are excited by longer wavelengths (red-shifted), as this is generally less damaging to cells.[8][9]

  • Optimize Your Microscope Setup: Ensure your microscope's light path is efficient and use sensitive detectors to minimize the required excitation light.[9]

  • Minimize "Illumination Overhead": Avoid illuminating the sample when you are not actively acquiring an image.[10]

  • Use Light Sheet Microscopy: For sensitive samples, consider techniques like light sheet fluorescence microscopy, which can reduce phototoxicity compared to confocal microscopy.[11][12]

Q5: Can additives in my culture medium worsen phototoxicity?

A5: Yes. The presence of HEPES buffer in culture media has been reported to increase the photosensitivity of the medium, leading to greater phototoxic effects when combined with light exposure.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results, especially in plates at the front of the incubator. Uneven light exposure in the incubator.Store media in the dark and minimize exposure to ambient light.[1] Consider using amber-colored flasks or wrapping media bottles in foil.
Decreased cell viability after fluorescence microscopy. Phototoxicity from the excitation light source interacting with media components and/or fluorescent dyes.Follow the strategies outlined in FAQ Q4. Perform control experiments with unstained cells exposed to the same light dose to assess media-induced phototoxicity.
High background apoptosis or necrosis in control cultures. Chronic, low-level light exposure of the culture medium.Ensure all media and supplements are protected from light during storage and handling. Prepare working solutions in a darkened environment.
Unexpected changes in cell signaling pathways. ROS generated by this compound phototoxicity can activate stress-response pathways.Minimize light exposure. Use antioxidants as a potential mitigation strategy, but validate their impact on your specific experimental model.

Quantitative Data on Phototoxicity

The following table summarizes key quantitative findings related to phototoxicity.

Parameter Observation Reference
Riboflavin Photodegradation Approximately 30% of riboflavin in milk can be destroyed by just 30 minutes of sunlight exposure.[2]
This compound Formation The maximum concentration of this compound from 100 µM riboflavin at pH 8.5 was 30.9 µM after 2 hours of exposure to 1500 lux.[3][4]
Cytotoxic Light Dose Cytotoxic effects in critical media applications may be observed at a total light dose of 10-15 W-H/m².[1]
HEPES-Mediated Phototoxicity RPMI with 25 mM HEPES showed almost total inhibition of cell proliferation after a total light exposure of 60 W-H/m².[1]

Experimental Protocols

Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted for this compound)

This protocol is a modification of the OECD 432 guideline to specifically assess the phototoxicity of this compound or light-exposed media.[5][13]

Objective: To quantify the phototoxic potential of a test substance (e.g., this compound, light-exposed medium) by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of light.

Materials:

  • Balb/c 3T3 fibroblasts

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test substance (this compound solution or pre-illuminated medium)

  • Neutral Red solution

  • UVA/Vis light source with a filter to block UVC and UVB

  • Plate reader (540 nm)

Methodology:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Treatment: After 24 hours, replace the medium with various concentrations of the test substance. One plate will be for the "+Light" condition and the other for the "-Light" (dark) control.

  • Incubation: Incubate the plates for a suitable period (e.g., 1-4 hours).

  • Irradiation: Expose the "+Light" plate to a non-toxic dose of UVA/visible light. The "-Light" plate should be kept in the dark at the same temperature.

  • Post-Incubation: After irradiation, wash the cells and add fresh medium. Incubate for another 18-24 hours.

  • Neutral Red Uptake:

    • Incubate the cells with a medium containing Neutral Red for approximately 3 hours.

    • Wash the cells to remove excess dye.

    • Extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid).

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the cell viability for each concentration in both the "+Light" and "-Light" conditions relative to the untreated controls.

    • Compare the IC50 values (concentration that causes 50% reduction in viability) between the two conditions. A significant decrease in the IC50 value in the "+Light" condition indicates phototoxicity.

Protocol 2: Assessing Cellular ROS Production

Objective: To detect the generation of intracellular ROS following exposure to this compound and light.

Materials:

  • Cells of interest plated in a multi-well format suitable for microscopy or plate-based reading.

  • This compound solution.

  • ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX).

  • Light source.

  • Fluorescence microscope or plate reader.

Methodology:

  • Cell Plating: Plate cells and allow them to adhere overnight.

  • Probe Loading: Load the cells with the ROS-sensitive probe according to the manufacturer's instructions.

  • Treatment: Treat the cells with the desired concentration of this compound.

  • Illumination: Expose the cells to a controlled dose of light. Include dark controls.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microscope or plate reader at the appropriate excitation/emission wavelengths for the chosen probe. An increase in fluorescence in the illuminated, this compound-treated cells indicates ROS production.

Signaling Pathways and Visualizations

This compound-induced phototoxicity primarily exerts its effects through the generation of ROS. These ROS can trigger a variety of cellular signaling pathways, often leading to apoptosis or other forms of cell death.

Lumiflavin_Phototoxicity_Pathway This compound-Induced Phototoxicity Signaling cluster_0 Initiation cluster_1 Cellular Damage cluster_2 Signaling Cascades Light Light This compound This compound Light->this compound Absorption Excited this compound Excited this compound This compound->Excited this compound Oxygen Oxygen Excited LumiflavinOxygen Excited LumiflavinOxygen ROS ROS Excited LumiflavinOxygen->ROS Energy Transfer Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS->Protein Oxidation DNA Damage DNA Damage ROS->DNA Damage Mitochondrial Stress Mitochondrial Stress Lipid Peroxidation->Mitochondrial Stress Stress Kinases (JNK, p38) Stress Kinases (JNK, p38) Protein Oxidation->Stress Kinases (JNK, p38) Apoptosis Pathway Apoptosis Pathway DNA Damage->Apoptosis Pathway p53 activation Mitochondrial Stress->Apoptosis Pathway Cytochrome c release Stress Kinases (JNK, p38)->Apoptosis Pathway Modulation Cell Death Cell Death Apoptosis Pathway->Cell Death

Caption: this compound phototoxicity signaling cascade.

Experimental_Workflow_Phototoxicity_Assessment Workflow for Assessing Phototoxicity cluster_0 Preparation cluster_1 Treatment & Exposure cluster_2 Assay cluster_3 Analysis Plate Cells Plate Cells Treat Cells Treat Cells Plate Cells->Treat Cells Prepare Test Substance Prepare Test Substance Prepare Test Substance->Treat Cells Irradiate (+Light) Irradiate (+Light) Treat Cells->Irradiate (+Light) Dark Control (-Light) Dark Control (-Light) Treat Cells->Dark Control (-Light) Incubate Incubate Irradiate (+Light)->Incubate Dark Control (-Light)->Incubate Assess Viability (e.g., NRU) Assess Viability (e.g., NRU) Incubate->Assess Viability (e.g., NRU) Assess ROS Production Assess ROS Production Incubate->Assess ROS Production Compare +Light vs -Light Compare +Light vs -Light Assess Viability (e.g., NRU)->Compare +Light vs -Light Assess ROS Production->Compare +Light vs -Light Conclusion Conclusion Compare +Light vs -Light->Conclusion Phototoxic?

Caption: Experimental workflow for phototoxicity assessment.

References

Technical Support Center: Lumiflavin Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of lumiflavin in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a photodegradation product of riboflavin (Vitamin B2). Its detection is crucial in various research areas, including studying riboflavin stability in pharmaceutical formulations and food products, as well as in biomedical research where riboflavin and its metabolites are indicative of certain physiological or pathological states.

Q2: What are the main challenges in detecting this compound in complex samples like plasma or tissue homogenates?

A2: The primary challenges include:

  • Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the analytical signal, either suppressing or enhancing it, leading to inaccurate quantification.[1]

  • Low Concentrations: this compound may be present at very low concentrations, requiring highly sensitive analytical methods.

  • Interference from other Flavins: The presence of other structurally similar flavins, such as riboflavin and flavin mononucleotide (FMN), can interfere with the specific detection of this compound.

  • Analyte Stability: this compound itself can be sensitive to light and pH changes, potentially degrading during sample preparation and analysis.

Q3: How can I minimize the degradation of this compound during sample collection and storage?

A3: To minimize degradation, it is critical to protect samples from light by using amber-colored collection tubes and storing them in the dark. Samples should be stored at low temperatures, typically -80°C, to ensure long-term stability. Avoid alkaline conditions, as this compound is a degradation product of riboflavin in basic solutions.

Q4: What are the recommended analytical techniques for this compound detection?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and specific method for quantifying this compound.[2][3] LC-MS/MS is another powerful technique that offers excellent selectivity and sensitivity.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound detection experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Strong interactions between basic functional groups of the analyte and ionised silanol groups on the silica support can cause peak tailing.[5] Use a column with a highly deactivated stationary phase (end-capped) or operate at a lower pH to suppress silanol ionization.[5]
Column Overload Injecting too much sample can lead to peak tailing or fronting.[5][6] Dilute the sample or reduce the injection volume.[7]
Column Contamination or Degradation Accumulation of particulates on the column frit or degradation of the packed bed can distort peak shape.[5][6] Use a guard column and in-line filters.[7] If a void is suspected at the column inlet, reversing and flushing the column with a strong solvent may help.[5]
Inappropriate Mobile Phase pH Operating near the pKa of this compound can result in inconsistent peak shapes.[5] Use a buffer to maintain a stable pH and improve peak symmetry.[5]
Issue 2: Low or No Signal (Poor Recovery)

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction The extraction protocol may not be optimal for this compound in the specific sample matrix. Optimize the extraction solvent, pH, and extraction time. Solid-Phase Extraction (SPE) can improve recovery and sample cleanup.
Analyte Degradation This compound is light-sensitive. Protect samples and extracts from light at all stages of the experiment. Work under yellow or red light and use amber vials.
Fluorescence Quenching Endogenous molecules in the sample matrix, such as tryptophan and tyrosine, can quench this compound's fluorescence.[1][8] Improve sample cleanup to remove these interfering substances. Methods like protein precipitation followed by SPE are effective.
Instrument Settings Not Optimized The excitation and emission wavelengths of the fluorescence detector may not be set correctly for this compound. Optimize the detector settings using a pure this compound standard. The optimal excitation and emission wavelengths for flavins are generally around 450 nm and 525 nm, respectively.[1]
Issue 3: High Background or Interfering Peaks

Possible Causes & Solutions:

CauseSolution
Matrix Effects Co-eluting matrix components can interfere with the this compound peak. Improve chromatographic separation by optimizing the mobile phase gradient, changing the column, or adjusting the flow rate. Enhance sample cleanup using techniques like SPE.
Contamination Contaminants from solvents, reagents, or labware can introduce interfering peaks. Use high-purity solvents and reagents (e.g., HPLC or MS-grade). Thoroughly clean all glassware and equipment.
Presence of Other Flavins Riboflavin, FMN, and other flavins can have similar retention times and spectral properties. Optimize the chromatographic method to achieve baseline separation of all flavin compounds. A method using a C18 column with a gradient elution of ammonium acetate buffer and methanol has shown good separation of flavins.[9]
Hemolysis or Lipemia in Plasma/Serum Samples Hemolysis (rupture of red blood cells) and high lipid content (lipemia) can cause significant interference.[2][10] Inspect samples for discoloration (red for hemolysis) or turbidity (for lipemia). If present, sample recollection is the best approach. Centrifugation at high speed can help to pellet cellular debris and lipids.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound detection using HPLC-FLD. Note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Recovery Rates of Flavins from Different Matrices

AnalyteMatrixExtraction MethodRecovery Rate (%)Reference
Riboflavin & PhotoproductsMilkCentrifugal skimming and ultrafiltration80 - 100[11]
Riboflavin (as Lumichrome)Aqueous SolutionPhotochemical Conversion & Chloroform Extraction99 - 101[6][8]
Pitavastatin (as a fluorescent drug)Human PlasmaProtein Precipitation> 94

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Flavins

AnalyteMatrixAnalytical MethodLODLOQReference
RiboflavinBlood ProductsHPLC-FLD0.0006 µM0.016 µM[3]
LumichromeBlood ProductsHPLC-FLD0.012 µM0.060 µM[3]
Amino Acids (derivatized)PlasmaHPLC-UV/FLD-Calculated as 10α/S
PitavastatinHuman PlasmaHPLC-FLD-3 ng/mL

Experimental Protocols

Protocol 1: Extraction of this compound from Serum/Plasma

This protocol is a general guideline for the extraction of this compound from serum or plasma samples for HPLC-FLD analysis.

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (amber-colored or wrapped in foil)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Thaw frozen serum or plasma samples on ice.

  • Protein Precipitation: To 200 µL of serum/plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new amber-colored microcentrifuge tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step can be used to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample into the HPLC-FLD system.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol provides a general procedure for cleaning up tissue homogenate extracts using SPE prior to analysis.

Materials:

  • Tissue homogenate (e.g., in a suitable buffer)

  • SPE cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., acetonitrile or methanol with a small percentage of acid or base depending on the analyte's properties)

  • SPE vacuum manifold

Procedure:

  • Homogenate Preparation: Homogenize the tissue sample in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (Plasma, Serum, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization If tissue Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction If liquid Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE HPLC HPLC Separation SPE->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Analysis FLD->Data

Caption: Experimental workflow for this compound detection.

Troubleshooting_Tree cluster_no_peak cluster_bad_shape cluster_interference Start Problem with this compound Detection NoPeak No or Low Peak Signal? Start->NoPeak BadShape Poor Peak Shape? Start->BadShape Interference Interfering Peaks? Start->Interference Degradation Check for Light Exposure & pH NoPeak->Degradation Extraction Optimize Extraction Protocol NoPeak->Extraction Quenching Improve Sample Cleanup (e.g., SPE) NoPeak->Quenching Overload Dilute Sample or Reduce Injection Volume BadShape->Overload Column Check Column Condition (frit, packing) BadShape->Column MobilePhase Adjust Mobile Phase pH & Buffer BadShape->MobilePhase Matrix Improve Chromatographic Separation Interference->Matrix Contamination Use High-Purity Reagents & Solvents Interference->Contamination Flavins Optimize Separation of Flavin Analogs Interference->Flavins

Caption: Troubleshooting decision tree for this compound detection.

References

Technical Support Center: Optimization of Light Source for Lumiflavin Excitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the light source for lumiflavin excitation experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Data Presentation: Spectroscopic Properties of this compound

The selection of an appropriate light source for this compound excitation is critically dependent on its absorption (excitation) and emission characteristics. The following tables summarize the key spectroscopic properties of this compound and related flavins for easy comparison.

Table 1: Excitation and Emission Maxima of this compound and Related Flavins

CompoundExcitation Maxima (nm)Emission Maximum (nm)Solvent/Conditions
This compound ~370, ~445~525General
This compound356, 445-Chloroform extract at pH 4.5[1]
Flavin Mononucleotide (FMN) 373, 445~525Aqueous[2][3]
Flavin Adenine Dinucleotide (FAD) 375, 450~525Aqueous[2][3]
Riboflavin 371, 444~515-520Aqueous[1][3]

Table 2: Fluorescence Quantum Yields (Φf) of Flavins

CompoundQuantum Yield (Φf)Solvent/Conditions
Flavin Mononucleotide (FMN) 0.27Aqueous[2]
Flavin Adenine Dinucleotide (FAD) 0.032Aqueous[2]
FMN in L-lactate dehydrogenase< 0.1Protein-bound[2]
FMN in Flavodoxin0.003 - 0.013Protein-bound[2]
FAD in protein0.11Protein-bound[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound excitation experiments.

Q1: I am observing a very weak or no fluorescence signal from my this compound sample. What could be the cause and how can I fix it?

A1: A weak or absent fluorescence signal can be due to several factors:

  • Incorrect Excitation Wavelength: Ensure your light source is set to one of this compound's absorption maxima, typically around 370 nm or 445 nm. Using a wavelength outside of this range will result in inefficient excitation.

  • Low Analyte Concentration: The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations. Prepare a fresh, more concentrated sample if possible.

  • Quenching: The presence of quenching agents in your sample can significantly reduce fluorescence. Common quenchers include dissolved oxygen and certain ions. Consider de-gassing your solvent or using a purified solvent. Tryptophan and tyrosine residues in proteins can also quench flavin fluorescence[2].

  • Instrument Settings: Check the gain settings on your fluorometer. If the gain is too low, the signal may not be detectable. Also, ensure the emission detector is set to scan the expected emission range (approximately 500-600 nm)[2].

  • Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible degradation of this compound, reducing the signal over time.

Q2: My fluorescence signal is decreasing over time during the measurement. What is happening and how can I prevent it?

A2: This phenomenon is known as photobleaching , the light-induced degradation of the fluorophore. Here are some strategies to minimize it:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the power of your light source[4][5].

  • Minimize Exposure Time: Only expose the sample to the excitation light when actively acquiring data. Use shutters to block the light path when not measuring[4][6].

  • Use Antifade Reagents: For fixed samples or in vitro experiments, consider adding an antifade reagent to your mounting medium or buffer. These reagents help to reduce photobleaching[5].

  • Optimize Slit Widths: Wider excitation slits can increase the light intensity and accelerate photobleaching. Use the narrowest slits possible that still provide a good signal[2].

  • Work in an Oxygen-Depleted Environment: The presence of oxygen can accelerate photobleaching. If your experimental setup allows, consider deoxygenating your sample and buffer[7].

Q3: The shape of my emission spectrum looks distorted, or I am seeing unexpected peaks. What could be the issue?

A3: Spectral distortions can arise from several sources:

  • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a distortion of the emission spectrum, particularly at shorter wavelengths. Diluting the sample can mitigate this effect.

  • Scattering: Light scattering from your sample or cuvette can interfere with the fluorescence signal. Ensure your cuvette is clean and free of scratches. Using a lower excitation wavelength can sometimes reduce scattering artifacts in the emission spectrum[2].

  • Contamination: Fluorescent impurities in your solvent or on your glassware can contribute to the signal. Always use high-purity solvents and meticulously clean all equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best type of light source for this compound excitation?

A1: The ideal light source should have high output intensity at this compound's absorption maxima (~370 nm and ~445 nm). Common choices include:

  • Xenon Arc Lamps: These provide a broad, continuous spectrum with high intensity in the UV and visible regions, making them versatile for exciting a wide range of fluorophores, including this compound.

  • LEDs (Light Emitting Diodes): LEDs offer stable, long-lasting, and wavelength-specific illumination. An LED with a peak emission around 450 nm would be an excellent and cost-effective choice for exciting this compound's main visible absorption band. LEDs that emit around 365-375 nm are also suitable[1].

  • Lasers: For applications requiring high-intensity, monochromatic light, such as confocal microscopy, a laser line close to 445 nm would be optimal.

Q2: How does the solvent affect this compound's fluorescence?

A2: The solvent can influence both the position of the excitation and emission maxima (solvatochromism) and the fluorescence quantum yield. The polarity and viscosity of the solvent can affect the energy levels of the fluorophore and the rates of non-radiative decay processes. It is important to be consistent with the solvent used in your experiments for comparable results.

Q3: Can I use the same light source for both this compound and riboflavin?

A3: Yes, since this compound is a photoproduct of riboflavin, their absorption spectra are very similar. A light source suitable for exciting riboflavin (with absorption maxima around 375 nm and 445 nm) will also be effective for exciting this compound[2][3].

Q4: What is the significance of the two main excitation peaks for this compound?

A4: The two main absorption bands correspond to different electronic transitions within the this compound molecule. Exciting at either of these wavelengths will lead to fluorescence emission. The choice of which peak to use may depend on the available light source and the desire to avoid excitation of other components in the sample that might absorb at one of the wavelengths but not the other.

Experimental Protocols

Methodology for Measuring this compound Fluorescence

This protocol outlines the general steps for measuring the fluorescence of a this compound solution using a standard fluorometer.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water, or buffer). Protect the solution from light to prevent photodegradation. b. Dilute the stock solution to the desired concentration for measurement. The final concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength). c. Prepare a "blank" sample containing only the solvent.

2. Instrument Setup: a. Turn on the fluorometer and allow the light source to warm up and stabilize. b. Select the appropriate excitation and emission wavelengths. For this compound, set the excitation wavelength to approximately 445 nm. c. Set the emission scan range from approximately 480 nm to 600 nm to capture the entire fluorescence spectrum[2]. d. Optimize the excitation and emission slit widths. Start with narrower slits (e.g., 2-5 nm) for better spectral resolution. If the signal is weak, you can increase the slit width, but be mindful of potential photobleaching and loss of resolution[2]. e. Set the detector gain to an appropriate level to maximize the signal without saturating the detector.

3. Measurement: a. Place the blank cuvette in the sample holder and record a blank spectrum. This will be subtracted from the sample spectrum to correct for background signal. b. Replace the blank with the this compound sample cuvette. c. Acquire the fluorescence emission spectrum of the this compound sample. d. To determine the optimal excitation wavelength, you can also perform an excitation scan by setting the emission monochromator to the peak emission wavelength (~525 nm) and scanning a range of excitation wavelengths (e.g., 300 nm to 500 nm).

4. Data Analysis: a. Subtract the blank spectrum from the sample spectrum. b. Identify the wavelength of maximum fluorescence emission. c. If a quantitative analysis is required, integrate the area under the emission peak.

Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->T1 Vibrational Relaxation Experimental_Workflow cluster_Prep Preparation cluster_Setup Instrument Setup cluster_Measurement Measurement cluster_Analysis Data Analysis A Prepare this compound Solution & Blank B Select Excitation Wavelength (~445 nm) A->B C Set Emission Scan Range (480-600 nm) B->C D Optimize Slit Widths & Gain C->D E Record Blank Spectrum D->E F Record Sample Spectrum E->F G Subtract Blank from Sample F->G H Determine Emission Maximum G->H

References

Technical Support Center: The Impact of pH on Lumiflavin Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lumiflavin. The following information addresses common issues related to the influence of pH on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the chemical structure of this compound?

The ionization state of this compound is pH-dependent, existing in three primary forms: cationic, neutral, and anionic. The transitions between these forms occur at specific pKa values.[1]

  • Cationic (LFoxH2+) : Predominant at very low pH.

  • Neutral (LFoxH) : Exists in the near-neutral pH range.

  • Anionic (LFox−) : Forms in alkaline conditions.[1]

The equilibrium between these forms is crucial for interpreting experimental data, as each species exhibits unique spectroscopic properties.

Q2: Why is my this compound solution not fluorescing?

The fluorescence of this compound is highly dependent on its ionization state, which is controlled by the pH of the solution.[1]

  • The neutral form (LFoxH) of this compound is the most fluorescent species.[1]

  • The cationic (LFoxH2+) and anionic (LFox−) forms are weakly or nearly non-fluorescent.[1]

  • Therefore, if your solution is at a very low or high pH, you will observe minimal to no fluorescence.

Q3: I am observing unexpected peaks in my absorbance spectrum. What could be the cause?

Unforeseen absorbance peaks can arise from several factors related to pH:

  • Presence of Multiple this compound Species : If the pH of your solution is near one of the pKa values, you will have a mixture of this compound forms (e.g., neutral and anionic), each with its own characteristic absorption spectrum.[1]

  • Degradation Products : At extreme pH values, particularly in highly alkaline solutions, this compound can degrade into various products which will have their own distinct absorbance profiles.[2]

  • Contamination : Ensure that your buffers and reagents are free from contaminants that may absorb in the same spectral region as this compound.

Q4: How does pH affect the stability of this compound?

This compound is susceptible to degradation, especially under alkaline conditions. In strongly basic solutions (pH 14-14.6), this compound can hydrolyze, leading to the cleavage of the isoalloxazine ring and the formation of various degradation products.[2] For experiments requiring stable this compound solutions, it is advisable to work within a neutral to slightly acidic pH range and to prepare solutions fresh.

Q5: Can this compound be formed from riboflavin during my experiment?

Yes, this compound can be a photodegradation product of riboflavin, and its formation is influenced by pH.

  • Under neutral or acidic conditions , the primary photodegradation product of riboflavin is lumichrome.[3]

  • In basic solutions , this compound is also formed from riboflavin upon exposure to light.[3]

If your experimental system contains riboflavin and is exposed to light, be aware of the potential for in-situ this compound formation, which can interfere with your measurements.

Troubleshooting Guides

Issue 1: Inconsistent or Low Fluorescence Intensity
Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your this compound solution using a calibrated pH meter. Adjust the pH to the neutral range (around pH 7) to maximize the fluorescence of the neutral form.
Buffer Effects Ensure the buffer system used does not quench the fluorescence of this compound. Test different buffer systems if quenching is suspected.
Degradation If working at high pH, prepare this compound solutions fresh and protect them from light to minimize degradation. Consider performing experiments at a lower pH if stability is a major concern.
Photobleaching Reduce the excitation light intensity or the exposure time to minimize photobleaching, especially during prolonged measurements.
Issue 2: Shifts in Absorption or Emission Maxima
Possible Cause Troubleshooting Step
Change in this compound Species Correlate the observed spectral shifts with the expected absorption and emission maxima of the cationic, neutral, or anionic forms based on the solution's pH.
Solvent Effects Be aware that the polarity of the solvent can also influence the spectral properties of this compound. Ensure consistent solvent composition across all experiments.
Formation of Aggregates At high concentrations, this compound may form aggregates, leading to changes in the absorption and emission spectra. Dilute the sample to see if the spectral shifts are concentration-dependent.

Data Presentation

Table 1: pH-Dependent Spectroscopic Properties of this compound

This compound Form pH Range pKa Absorption Maxima (λ_abs) Fluorescence Emission Maxima (λ_em) Fluorescence Quantum Yield (Φ_F)
Cationic (LFoxH2+)< 0.38pKc ≈ 0.38~394 nm-Nearly non-fluorescent (~3.6 x 10^-5)
Neutral (LFoxH)~1 - 10~370 nm, ~445-450 nm~530 nmReasonably fluorescent (~0.29)
Anionic (LFox−)> 10.8pKa ≈ 10.8~350 nm, ~450 nm-Weakly fluorescent (~0.0042)

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Determining the Effect of pH on this compound Fluorescence

Objective: To measure the fluorescence emission spectra of this compound at different pH values.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)

  • Spectrofluorometer

  • Calibrated pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in deionized water to a final concentration of approximately 10 µM.

  • Prepare a series of buffered this compound solutions: For each desired pH value, mix the this compound working solution with the corresponding buffer in a fixed ratio (e.g., 1:9 this compound to buffer).

  • Measure and record the pH of each final solution.

  • Acquire fluorescence emission spectra:

    • Set the excitation wavelength to the absorbance maximum of the neutral form (around 445 nm).

    • Scan the emission from 460 nm to 700 nm.

    • Record the spectrum for each buffered this compound solution.

  • Analyze the data: Plot the fluorescence intensity at the emission maximum as a function of pH.

Visualizations

Lumiflavin_pH_Equilibrium cluster_acidic Acidic (pH < 0.38) cluster_neutral Neutral (pH ~1-10) cluster_alkaline Alkaline (pH > 10.8) Cationic Cationic (LFoxH2+) Neutral Neutral (LFoxH) (Fluorescent) Cationic->Neutral pKa ≈ 0.38 + OH- Neutral->Cationic - OH- Anionic Anionic (LFox−) Neutral->Anionic pKa ≈ 10.8 + OH- Anionic->Neutral - OH-

Caption: pH-dependent equilibrium of this compound species.

Troubleshooting_Workflow Start Inconsistent Results Check_pH Verify Solution pH Start->Check_pH pH_Correct pH Correct? Check_pH->pH_Correct Adjust_pH Adjust pH to Target pH_Correct->Adjust_pH No Check_Degradation Check for Degradation (e.g., by UV-Vis) pH_Correct->Check_Degradation Yes Remeasure Remeasure Sample Adjust_pH->Remeasure End Consistent Results Remeasure->End Degradation_Present Degradation? Check_Degradation->Degradation_Present Prepare_Fresh Prepare Fresh Solution Degradation_Present->Prepare_Fresh Yes Investigate_Other Investigate Other Factors (e.g., buffer, concentration) Degradation_Present->Investigate_Other No Prepare_Fresh->Remeasure Investigate_Other->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Lumiflavin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of lumiflavin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

This compound (LF) degradation is highly dependent on environmental conditions such as pH, light exposure, and temperature.[1][2] Under alkaline conditions (pH 14-14.6), this compound can degrade into anionic 7,8-dimethyl-isoalloxazine (DMIA-), anionic methyl-isoalloxazine (MIA-), and several quinoxaline derivatives.[1] In the presence of light, this compound can be formed from the photodegradation of riboflavin, particularly in basic solutions.[3][4] The main degradation products often identified are summarized in the table below.

Q2: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Visible detection is a common and effective method for separating and quantifying this compound and its degradation products like lumichrome (LC).[5][6] For structural elucidation and confirmation of product identity, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the preferred technique.[1][6][7] Spectrofluorimetric and absorption spectroscopy methods can also be used for simultaneous assay of multiple flavin compounds.[1]

Q3: What factors can influence the rate and pathway of this compound degradation?

Several factors can significantly impact the stability of this compound:

  • pH: The pH of the solution is a critical factor. This compound is known to be a degradation product of riboflavin in alkaline solutions.[3][8] Further degradation of this compound itself also occurs under strongly alkaline conditions.[1]

  • Light Exposure: this compound is sensitive to light. Photodegradation can occur, especially upon exposure to blue light.[9] The quantum yield of photodegradation for this compound at pH 8 is relatively low (≤ 1.1 x 10⁻⁵), but degradation is still a factor to consider.

  • Temperature: Elevated temperatures can accelerate the degradation of flavins.[2]

  • Solvent Polarity: The polarity of the solvent can affect the rate of photolysis. Riboflavin, a precursor to this compound, shows higher photostability in less polar solvents.[2]

  • Presence of Oxygen and Reactive Oxygen Species (ROS): Oxygen can participate in photodegradation pathways. Flavins can act as photosensitizers, generating ROS which can, in turn, promote the decomposition of other molecules.[7][8]

Q4: How can I ensure the stability of my samples during storage and analysis?

To maintain sample integrity, it is crucial to control storage and handling conditions.[10]

  • Storage: Store samples, especially in solution, protected from light (e.g., in amber vials) and at low temperatures (refrigerated or frozen).[2]

  • Handling: During analysis, minimize the exposure of samples to ambient light and temperature. Use an autosampler with temperature control if available.

  • Reference Standards: Store reference standards under recommended conditions to ensure their stability and the accuracy of quantification.

  • Stability Testing: Conduct formal stability tests by analyzing samples at different time points and under various conditions (e.g., bench-top, freeze-thaw cycles) to understand the degradation profile of your specific matrix.[10][11][12]

Data Presentation

Table 1: Major Degradation Products of this compound
Degradation Product NameChemical NameFormation ConditionsAnalytical Method(s)
Anionic 7,8-dimethyl-isoalloxazine (DMIA⁻)7,8-dimethyl-isoalloxazineStrongly alkaline (pH 14-14.6), room temp, darkLC-MS, Spectroscopy[1]
Anionic methyl-isoalloxazine (MIA⁻)methyl-isoalloxazineStrongly alkaline (pH 14-14.6), room temp, darkLC-MS, Spectroscopy[1]
Quinoxaline Derivatives (QO1, QO2, etc.)e.g., 1,2-dihydro-2-keto-1,6,7-trimethyl-quinoxaline-3-carboxylic acidIsoalloxazine ring cleavage in strongly alkaline solutionLC-MS[1]
Lumichrome (LC)7,8-dimethylalloxazinePhotodegradation product of Riboflavin (often co-analyzed)HPLC, LC-MS[5][7]
Table 2: Typical HPLC Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Retention Time Shifts Inconsistent mobile phase composition; Fluctuating column temperature; Poor column equilibration; Pump flow rate variation.[13][14]Prepare fresh mobile phase; Use a column oven for temperature control; Increase equilibration time between runs; Check pump for leaks and verify flow rate.[13]
Poor Peak Shape (Tailing/Broadening) Column contamination or degradation; Sample overload; Incompatibility between sample solvent and mobile phase; Dead volume in tubing.[15]Use a guard column and/or clean the analytical column; Reduce injection volume; Dissolve sample in mobile phase; Use shorter, narrower ID tubing.[13][14]
Baseline Noise or Drift Air bubbles in the pump or detector; Contaminated mobile phase or detector cell; Detector lamp aging.[13][15]Degas mobile phase and purge the system; Flush the system and detector cell with a strong solvent; Replace the detector lamp.[13]
High System Pressure Blockage in tubing, injector, or column frit; Salt precipitation from buffer.[15]Systematically disconnect components to locate the blockage; Filter samples and mobile phases; Flush the system with water to dissolve salts.[15]
Low Signal Intensity Low sample concentration; Incorrect injection volume; Detector settings incorrect.[13]Concentrate the sample if possible; Verify injection volume and check for needle blockage; Optimize detector wavelength and other settings.[13]

Experimental Protocols

Protocol 1: this compound Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and protect it from light.

  • Sample Preparation: Dilute the stock solution to the desired final concentration in the test matrix (e.g., buffer at a specific pH, formulation buffer). Prepare multiple identical aliquots in amber vials.[16]

  • Initial Analysis (T=0): Immediately analyze a set of aliquots (n=3 or 5) to establish the initial concentration. This serves as the baseline reference.[10][12]

  • Storage Conditions: Store the remaining aliquots under the desired test conditions:

    • Photostability: Expose to a controlled light source (as per ICH guidelines) alongside dark controls.

    • Thermal Stability: Store at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., -20°C to room temperature).[10]

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours; 7, 14, 30 days), retrieve a set of aliquots from each storage condition and analyze them using a validated analytical method (e.g., HPLC).[16]

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A common acceptance criterion is 85-115% of the initial value.[12]

Protocol 2: HPLC Analysis of this compound and Degradation Products

This protocol provides a starting point for developing an HPLC method. Optimization will be required based on the specific compounds of interest and the matrix.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV-Vis: Monitor at 445 nm (for flavins) and other wavelengths as needed for degradation products.

    • Fluorescence: Excitation at ~445 nm, Emission at ~525 nm.

  • Sample Preparation:

    • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[14]

    • If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.[17]

  • Injection Volume: 10-20 µL.

Visualizations

Lumiflavin_Degradation_Pathways cluster_conditions cluster_pathway light Light Exposure Photo_DPs Photodegradation Products light->Photo_DPs alkaline Strongly Alkaline (pH > 14) DPs Quinoxaline Derivatives (QO1, QO2...) alkaline->DPs Ring Cleavage DMIA DMIA⁻ alkaline->DMIA Ring Cleavage MIA MIA⁻ alkaline->MIA Ring Cleavage dark Dark dark->DPs dark->DMIA dark->MIA LF This compound (LF) LF->DPs LF->DMIA LF->MIA LF->Photo_DPs

Caption: this compound degradation pathways under different conditions.

Experimental_Workflow cluster_prep Sample Handling cluster_analysis Analysis Sample Prepare this compound Solution (e.g., in buffer) Stress Apply Stress Condition (Light, Heat, pH) Sample->Stress Aliquots Collect Aliquots at Time Points (T=0, T=x) Stress->Aliquots Prep Filter Sample (0.22 µm) Aliquots->Prep Inject Inject into HPLC-UV/MS Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detect & Record Data Separate->Detect Quantify Quantify Peaks & Identify Degradants Detect->Quantify

Caption: Experimental workflow for this compound degradation analysis.

HPLC_Troubleshooting_Logic start Problem Observed pressure Pressure Issue? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_p High Pressure: Check for blockages (frit, column, tubing) pressure->high_p Yes (High) low_p Low/Fluctuating Pressure: Check for leaks Degas mobile phase pressure->low_p Yes (Low/Unstable) retention Retention Time Shift? peak_shape->retention No tailing Tailing/Broadening: Check for column contamination Reduce sample load Match sample solvent to mobile phase peak_shape->tailing Yes (Tailing) split Split Peaks: Check for column void Clean injector peak_shape->split Yes (Splitting) rt_drift Drifting RT: Check mobile phase prep Use column oven Equilibrate column longer retention->rt_drift Yes

References

minimizing side reactions in lumiflavin photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions in lumiflavin photocatalysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound photocatalysis experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my desired product low?

Low product yield can be attributed to several factors, including inefficient photocatalysis, degradation of the photocatalyst, or competing side reactions.

Potential Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize parameters such as solvent, pH, catalyst loading, and concentration of reactants. A systematic optimization should be performed for each new substrate.[1][2][3]
Photocatalyst Degradation Minimize exposure of the reaction mixture to ambient light before and after the experiment. Use degassed solvents to remove oxygen, which can contribute to photodegradation.[4] Consider using a more photostable flavin derivative if this compound degradation is significant.
Inadequate Light Source Ensure the emission spectrum of your light source overlaps with the absorption spectrum of this compound (major peaks around 370 nm and 445 nm).[5] Verify the light intensity is sufficient and consistent across the reaction vessel.
Quenching of Excited State Identify and eliminate potential quenchers in the reaction mixture. This can include impurities in the solvent or starting materials.[6]
Poor Choice of Sacrificial Electron Donor (SED) The oxidation potential of the SED should be suitable for regenerating the photocatalyst without leading to unwanted side reactions. Tertiary amines like triethanolamine (TEOA) or diisopropylethylamine (DIPEA) are common choices, but their optimal concentration should be determined experimentally.

Question 2: I am observing significant formation of side products. How can I minimize them?

The formation of side products is often due to photodegradation of this compound, reactions involving reactive oxygen species (ROS), or undesired reactions of the substrate or product.

Potential Causes and Solutions:

CauseRecommended Solution
This compound Photodegradation The primary photodegradation products of this compound are lumichrome and formylmethylflavin.[4] Operating at a pH between 5 and 6 can enhance this compound's photostability.[4] HPLC with fluorescence or UV-Vis detection can be used to quantify these byproducts.[7][8][9][10][11]
Reactive Oxygen Species (ROS) The excited state of this compound can react with molecular oxygen to generate singlet oxygen and superoxide radicals, which can lead to undesired side reactions.[12] Purging the reaction mixture with an inert gas (e.g., argon or nitrogen) before and during irradiation is crucial. Specific ROS quenchers can be added, but their compatibility with the reaction system must be verified.[12]
Substrate/Product Instability Assess the stability of your starting materials and products under the photochemical reaction conditions in the absence of the photocatalyst. If they are unstable, consider adjusting the light intensity, temperature, or reaction time.
Incorrect Sacrificial Electron Donor (SED) The SED or its oxidized form might be reacting with your substrate or product. Screen different SEDs to find one that is inert to your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound photocatalysis?

The most prevalent side reactions include the photodegradation of this compound itself into products like lumichrome and formylmethylflavin, and reactions mediated by reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[4][12] These ROS can lead to non-specific oxidation of the substrate, product, or solvent.

Q2: How does pH affect the stability of this compound and the efficiency of the photocatalysis?

The pH of the reaction medium significantly influences the photostability of this compound. It exhibits maximum stability in the pH range of 5-6.[4] Both acidic and alkaline conditions can accelerate its degradation. The protonation state of this compound and the reactants can also affect the reaction kinetics and product distribution.

Q3: What is the role of a sacrificial electron donor (SED) and how do I choose the right one?

A sacrificial electron donor is used to regenerate the photocatalyst after it has undergone a reductive or oxidative quenching cycle. The ideal SED should have an appropriate redox potential to efficiently react with the excited or reacted photocatalyst and should not participate in unwanted side reactions. Common SEDs for reductive quenching cycles include tertiary amines like TEOA and DIPEA. The choice of SED should be optimized for each specific reaction.

Q4: How can I monitor the progress of my reaction and the formation of side products?

High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is a powerful technique for monitoring the consumption of starting materials, the formation of the desired product, and the emergence of photodegradation products like lumichrome.[7][8][9][10][11] Other techniques like Thin Layer Chromatography (TLC) combined with image analysis or in situ NMR and mass spectrometry can also be employed for real-time reaction monitoring.[13][14][15]

Q5: What are the key experimental parameters to optimize for a new reaction?

For any new this compound-photocatalyzed reaction, it is crucial to systematically optimize the following parameters:

  • Solvent: The polarity of the solvent can affect the stability of the excited state of this compound and the reaction kinetics.[16][17][18]

  • Catalyst Loading: Typically, a low catalyst loading (e.g., 1-5 mol%) is sufficient. Higher loadings can lead to inner filter effects and increased side reactions.[1]

  • Concentration of Reactants: The concentration of the substrate and the sacrificial electron donor should be optimized to maximize the reaction rate while minimizing side reactions.

  • Light Source and Intensity: The wavelength of the light source should match the absorption spectrum of this compound. The light intensity may need to be adjusted to control the reaction rate and minimize photodegradation.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Photocatalyzed Reaction

This protocol provides a general workflow for setting up and running a this compound-photocatalyzed reaction. Specific parameters will need to be optimized for each unique transformation.

Materials:

  • This compound

  • Substrate

  • Sacrificial Electron Donor (e.g., TEOA)

  • Degassed Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Reaction vessel (e.g., a quartz or borosilicate glass vial with a stir bar)

  • Light source (e.g., a 445 nm LED array)

  • Inert gas supply (Argon or Nitrogen)

  • HPLC for analysis

Procedure:

  • Preparation: In a clean and dry reaction vessel, combine this compound (e.g., 1-5 mol%), the substrate, and the sacrificial electron donor.

  • Degassing: Add the degassed solvent to the reaction vessel. Seal the vessel and purge the headspace with an inert gas for 15-30 minutes while stirring. Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in front of the light source at a fixed distance. Ensure consistent and uniform irradiation of the reaction mixture. Stir the mixture throughout the irradiation period. The reaction temperature should be controlled, if necessary, using a cooling fan or a water bath.[2]

  • Monitoring: At regular intervals, take aliquots of the reaction mixture using a syringe, and analyze them by HPLC to monitor the conversion of the substrate and the formation of the product and any side products.

  • Work-up: Once the reaction is complete (as determined by monitoring), stop the irradiation. The reaction mixture can then be worked up according to standard procedures to isolate and purify the desired product.

Protocol 2: Quantification of this compound and its Photodegradation Products by HPLC

This protocol outlines a method for the simultaneous analysis of this compound, lumichrome, and other flavin compounds.

Instrumentation:

  • HPLC system with a fluorescence detector (Excitation: ~445 nm, Emission: ~525 nm for this compound) and/or a UV-Vis detector.

  • Reversed-phase C18 column.

Mobile Phase (example):

  • A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact gradient program should be optimized for the specific separation.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and lumichrome of known concentrations in a suitable solvent. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to this compound and lumichrome based on their retention times compared to the standards. Quantify their concentrations using the calibration curves generated from the standard solutions.[7][8][9]

Visualizations

Lumiflavin_Photocatalytic_Cycle LF This compound (LF) LF_excited Excited this compound (LF*) LF->LF_excited Light (hν) LF_reduced Reduced this compound (LF-H•) LF_excited->LF_reduced e- transfer from SED LF_reduced->LF e- transfer to Substrate Substrate Substrate (S) Product Product (P) Substrate->Product Reduction SED Sacrificial Electron Donor (SED) SED_oxidized Oxidized SED (SED+) SED->SED_oxidized Oxidation

Caption: A simplified signaling pathway for a reductive this compound photocatalytic cycle.

Troubleshooting_Workflow Start Low Product Yield or High Side Products Check_Conditions Verify Reaction Conditions (Solvent, pH, Concentration) Start->Check_Conditions Check_Light Check Light Source (Wavelength, Intensity) Start->Check_Light Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Identify Side Products (HPLC, MS) Check_Conditions->Analyze_Byproducts Check_Light->Analyze_Byproducts Check_Purity->Analyze_Byproducts Degassed Ensure Proper Degassing (Inert Gas Purge) Analyze_Byproducts->Degassed Optimize Systematically Optimize Reaction Parameters Degassed->Optimize

Caption: A logical workflow for troubleshooting common issues in this compound photocatalysis.

Side_Reaction_Pathways cluster_photodegradation Photodegradation cluster_ros ROS Formation cluster_side_reactions Unwanted Reactions LF_excited_deg Excited this compound (LF*) Lumichrome Lumichrome LF_excited_deg->Lumichrome pH dependent Other_products Other Degradation Products LF_excited_deg->Other_products LF_excited_ros Excited this compound (LF*) Singlet_O2 Singlet Oxygen (¹O₂) LF_excited_ros->Singlet_O2 Energy Transfer Superoxide Superoxide (O₂⁻) LF_excited_ros->Superoxide Electron Transfer O2 Oxygen (O2) O2->Singlet_O2 O2->Superoxide ROS ROS Unwanted_Oxidation Unwanted Oxidation Products ROS->Unwanted_Oxidation Substrate_Product Substrate or Product Substrate_Product->Unwanted_Oxidation LF This compound (LF) Light Light (hν) Light->LF

Caption: Major pathways leading to side reactions in this compound photocatalysis.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Lumiflavin and Lumichrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lumiflavin and lumichrome are two key photodegradation products of riboflavin (Vitamin B2). Despite their structural similarities, their distinct electronic configurations give rise to significantly different photophysical behaviors. Understanding these differences is crucial for applications in photochemistry, drug development, and cellular imaging. This guide provides a comprehensive comparison of their key photophysical properties, supported by experimental data and detailed methodologies.

At a Glance: Key Photophysical Differences

This compound, an isoalloxazine, and lumichrome, an alloxazine, exhibit notable distinctions in their interaction with light. Generally, this compound is characterized by a significantly higher fluorescence quantum yield, making it a much brighter fluorophore than lumichrome.[1][2] Conversely, lumichrome is a more efficient photosensitizer for singlet oxygen.[1][3] These differences are rooted in their lowest energy excited states; for this compound, it is a π,π* state, whereas for lumichrome, it is an n,π* state.[1][2][3]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and lumichrome, providing a quantitative basis for their comparison.

Photophysical PropertyThis compoundLumichromeSolvent/Conditions
Absorption Maxima (λabs) ~367 nm, ~445 nm~353 nm, ~385 nm (shoulder)Aqueous/Organic
Emission Maximum (λem) ~530 nm~471-479 nmAqueous/Organic
Fluorescence Quantum Yield (Φf) ~0.25~0.02 - 0.05Aqueous (neutral pH)
Fluorescence Lifetime (τf) ~5 ns~1-2 nsAqueous (neutral pH)
Intersystem Crossing Yield (ΦISC) ~0.7 (in neutral aqueous solution)~0.7 (in acidic aqueous solution)Specified
Triplet Lifetime (τT) ~18 µs~17 µsDeoxygenated aqueous
Singlet Oxygen Yield (ΦΔ) 0.480.85Methanol

Experimental Protocols

The data presented in this guide are derived from standard photophysical measurement techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λabs) for this compound and lumichrome.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound and lumichrome in a suitable solvent (e.g., methanol, water) in quartz cuvettes. A typical concentration is in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0). A blank cuvette containing only the solvent is used as a reference.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement:

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Perform a baseline correction with the solvent-filled cuvettes.

    • Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

    • The wavelengths at which the highest absorbance values are recorded are the λabs.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

  • Emission Spectrum Measurement:

    • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

    • Procedure:

      • Excite the sample at one of its absorption maxima (λabs).

      • Scan the emission monochromator over a range of longer wavelengths to collect the emitted light.

      • The wavelength at the peak of the emission spectrum is the λem.

  • Relative Fluorescence Quantum Yield (Φf) Measurement:

    • Principle: The Φf of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, measured under identical conditions.

    • Procedure:

      • Select a suitable fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.5 M H2SO4, Φf = 0.54).

      • Prepare a series of dilute solutions of both the sample and the standard, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

      • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

      • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

      • Integrate the area under the emission spectra for both the sample and the standard.

      • Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Correlated Single-Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τf) of the excited state.

Methodology:

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (Time-to-Amplitude Converter - TAC).

  • Procedure:

    • The sample is excited by a high-repetition-rate pulsed light source.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • This process is repeated for millions of excitation events, building a histogram of photon arrival times.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τf).

Laser Flash Photolysis

Objective: To determine the triplet state lifetime (τT) and the intersystem crossing quantum yield (ΦISC).

Methodology:

  • Instrumentation: A laser flash photolysis setup consisting of a pulsed laser for excitation (e.g., Nd:YAG laser), a monitoring light source, a monochromator, and a fast detector.

  • Procedure for τT:

    • The sample is excited by a short laser pulse, populating the triplet state.

    • The decay of the triplet state is monitored by measuring the change in absorbance of a probing light beam at a wavelength where the triplet state absorbs.

    • The decay of this transient absorption signal is kinetically analyzed to determine the triplet lifetime.

  • Procedure for ΦISC (Relative Method):

    • The transient absorption of the sample's triplet state is compared to that of a standard with a known ΦISC (e.g., benzophenone).

    • Both sample and standard are measured under identical conditions (excitation energy, solvent, concentration).

    • The ΦISC of the sample is calculated from the ratio of the maximum transient absorbances, corrected for differences in absorbed laser energy and triplet-triplet extinction coefficients.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology:

  • Direct Method (Phosphorescence Detection):

    • Instrumentation: A sensitive near-infrared (NIR) detector.

    • Procedure: The characteristic phosphorescence of singlet oxygen at ~1270 nm is directly detected following pulsed laser excitation of the photosensitizer. The intensity of this emission is proportional to the amount of singlet oxygen generated. The ΦΔ is determined by comparing the signal intensity to that of a reference photosensitizer with a known ΦΔ.

  • Indirect Method (Chemical Trapping):

    • Procedure: A chemical trap that reacts specifically with singlet oxygen (e.g., 1,3-diphenylisobenzofuran, DPBF) is added to the sample solution.

    • The consumption of the trap upon irradiation is monitored, typically by the decrease in its absorbance or fluorescence.

    • The rate of trap consumption is proportional to the rate of singlet oxygen production, from which the ΦΔ can be calculated relative to a standard.

Photochemical Relationship

This compound and lumichrome are both derived from the photodegradation of riboflavin. The specific product formed is dependent on the pH of the solution. In alkaline conditions, the photodegradation of riboflavin primarily yields this compound, while in neutral or acidic conditions, lumichrome is the major product.[4][5]

Riboflavin_Photodegradation riboflavin Riboflavin excited_riboflavin Excited Riboflavin (Triplet State) riboflavin->excited_riboflavin Light (hν) This compound This compound excited_riboflavin->this compound Alkaline pH lumichrome Lumichrome excited_riboflavin->lumichrome Neutral/Acidic pH

Caption: Photodegradation pathway of Riboflavin to this compound and Lumichrome.

References

A Comparative Guide to Lumiflavin, FMN, and FAD in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles and experimental performance of flavin compounds is crucial for designing and interpreting a wide range of biological assays. This guide provides an objective comparison of lumiflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), supported by experimental data and detailed methodologies.

Introduction to Flavins

Flavins are a class of organic compounds based on the isoalloxazine ring system. Riboflavin (Vitamin B2) is the common precursor for the biologically active coenzymes FMN and FAD. These coenzymes are essential for a multitude of redox reactions central to cellular metabolism, including oxidative phosphorylation, fatty acid oxidation, and the citric acid cycle.[1] this compound, a photodecomposition product of riboflavin, serves as a structural analog and is often used in research as a competitive inhibitor of riboflavin-dependent pathways.[2][3]

Physicochemical Properties

The structural differences between this compound, FMN, and FAD give rise to distinct physicochemical properties that influence their behavior in biological assays.

PropertyThis compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Structure 7,8,10-trimethylisoalloxazineRiboflavin-5'-phosphateRiboflavin-5'-adenosine diphosphate
Molecular Weight ~256.26 g/mol ~456.34 g/mol ~785.55 g/mol
Fluorescence Quantum Yield (Φf) ~0.14-0.19[4]~0.27[5]~0.032[5]
Fluorescence Lifetime (τ) Moderate[4]~4.7 ns[6]~2.7 ns[6]
Redox Potential (E'₀) Similar to other flavins[7]-219 mV-219 mV

Performance in Biological Assays: A Comparative Analysis

Direct quantitative comparisons of this compound, FMN, and FAD in the same biological assays are limited in the scientific literature. This compound is typically studied as an inhibitor, while FMN and FAD are investigated as essential cofactors. The following sections provide available data and contextual comparisons.

Enzyme Inhibition Assays

Expected Performance:

  • This compound: In assays involving riboflavin kinase, this compound would demonstrate competitive inhibition, reducing the rate of FMN and subsequent FAD synthesis.

  • FMN and FAD: As products of the pathway, FMN and FAD can exert feedback inhibition on riboflavin kinase.[1]

Cell Viability and Proliferation Assays

This compound has been shown to inhibit the proliferation of cancer cells and sensitize them to chemotherapeutic agents like cisplatin.[2][9][10] This effect is attributed to its ability to block riboflavin uptake, leading to a depletion of intracellular FMN and FAD, which are critical for cellular energy metabolism and redox balance.[11]

Quantitative Data (this compound):

Cell LineAssayEndpointConcentrationEffectReference
Ovarian Cancer Stem-like CellsCell ViabilitySynergistic effect with cisplatin10-40 µMIncreased apoptosis and decreased clonal function[2]
OVCAR-3 (Ovarian Cancer)Cell ProliferationInhibition0-80 µM (72h)Reduced proportion of cancer stem-like cells[2]

Expected Performance of FMN and FAD:

FMN and FAD are essential for cell viability and proliferation. Their depletion, as induced by this compound, leads to cell growth arrest and death. Therefore, in contrast to this compound, FMN and FAD are not typically evaluated for cytotoxicity but are rather essential components of cell culture media that support growth. Their presence is crucial for the metabolic activity measured in assays like the MTT assay.

Experimental Protocols

Quantification of Intracellular Flavins by HPLC

This method allows for the separation and quantification of riboflavin, FMN, and FAD in cell extracts.

Materials:

  • Extraction Buffer (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector (Excitation: ~450 nm, Emission: ~530 nm)

  • Flavin standards (Riboflavin, FMN, FAD)

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold extraction buffer.

  • Protein Precipitation: Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation: Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered supernatant into the HPLC system.

  • Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of flavin standards.

Flavoenzyme Activity Assay (Stopped-Flow Spectrophotometry)

Stopped-flow spectrophotometry is a rapid kinetics technique used to study fast enzymatic reactions, such as the reductive and oxidative half-reactions of flavoenzymes.[12]

Materials:

  • Stopped-flow spectrophotometer

  • Anaerobic chamber (for redox-sensitive enzymes)

  • Purified flavoenzyme

  • Substrates (e.g., NADPH, O₂)

  • Buffers

Procedure (Reductive Half-Reaction):

  • Preparation: Prepare anaerobic solutions of the flavoenzyme and the reducing substrate (e.g., NADPH) in separate syringes within an anaerobic chamber.

  • Mixing: Rapidly mix the enzyme and substrate solutions in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance or fluorescence of the flavin cofactor over time as it gets reduced. The oxidized flavin has a characteristic absorbance spectrum that changes upon reduction.

  • Kinetic Analysis: Fit the kinetic traces to appropriate equations to determine rate constants.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.[12][13]

Materials:

  • Bromodeoxyuridine (BrdU) labeling solution

  • Fixation/denaturation solution (e.g., 70% ethanol, HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Propidium iodide (PI) for DNA content analysis (optional, for flow cytometry)

  • Microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and treat with the compounds of interest (e.g., this compound).

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate to allow incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Detection: Measure the fluorescence signal using a microplate reader or analyze individual cells by flow cytometry.

Signaling Pathways and Experimental Workflows

FMN and FAD Biosynthesis Pathway

FMN and FAD are synthesized from riboflavin in a two-step enzymatic process. This pathway is fundamental for providing the necessary cofactors for a vast array of metabolic enzymes.

FMN_FAD_Biosynthesis cluster_enzymes Enzymatic Conversions Riboflavin Riboflavin (Vitamin B2) Riboflavin_Kinase Riboflavin Kinase (ATP -> ADP) Riboflavin->Riboflavin_Kinase FMN Flavin Mononucleotide (FMN) FAD_Synthetase FAD Synthetase (ATP -> PPi) FMN->FAD_Synthetase FAD Flavin Adenine Dinucleotide (FAD) Riboflavin_Kinase->FMN FAD_Synthetase->FAD

Biosynthesis of FMN and FAD from Riboflavin.
This compound's Mechanism of Action

This compound acts as a competitive antagonist of riboflavin, primarily by inhibiting its transport into the cell. This leads to a depletion of the intracellular pool of riboflavin, thereby hindering the synthesis of FMN and FAD and impacting cellular metabolism.

Lumiflavin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Riboflavin_out Riboflavin Riboflavin_Transporter Riboflavin Transporter Riboflavin_out->Riboflavin_Transporter Uptake This compound This compound This compound->Riboflavin_Transporter Competitive Inhibition Riboflavin_in Riboflavin Riboflavin_Transporter->Riboflavin_in Inhibition Inhibition FMN_FAD FMN & FAD Synthesis Riboflavin_in->FMN_FAD Biosynthesis Metabolism Cellular Metabolism & Proliferation FMN_FAD->Metabolism Cofactors for Inhibition->FMN_FAD Reduced Synthesis

This compound's inhibition of riboflavin uptake.
Experimental Workflow for Comparative Cytotoxicity Assay

A typical workflow for comparing the cytotoxic effects of this compound, FMN, and FAD on a cancer cell line using an MTT assay.

Cytotoxicity_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with serial dilutions of: - this compound - FMN - FAD - Vehicle Control incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent (Incubate 4h) incubation2->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analysis Data Analysis: - Calculate % Viability - Determine IC50 values read_absorbance->analysis end End: Comparative Cytotoxicity Profile analysis->end

Workflow for a comparative cytotoxicity assay.

References

A Comparative Analysis of Lumiflavin and Other Flavin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of lumiflavin and other prominent flavin derivatives, including riboflavin, flavin mononucleotide (FMN), flavin adenine dinucleotide (FAD), lumichrome, and roseoflavin. The content is designed to offer an objective comparison of their physicochemical properties, biological activities, and underlying mechanisms, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The core of flavin activity lies in the isoalloxazine ring, which governs the distinct photophysical and redox properties of each derivative. Variations in the substituent at the N10 position, as well as other ring modifications, lead to significant differences in their absorption, fluorescence, and electrochemical behavior.

Photophysical Properties

Flavin derivatives are known for their strong absorption in the blue-green region of the visible spectrum and their characteristic fluorescence. These properties are crucial for their roles as photosensitizers and in various bioimaging applications.

Table 1: Comparative Photophysical Properties of Flavin Derivatives

Flavin DerivativeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Solvent/Conditions
This compound ~445, ~355, ~269~5300.23Water
445, 355, 2695300.250.1 N NaOH
Riboflavin ~446, ~375, ~265, ~220~5250.27Water
Lumichrome ~390, ~350, ~275~4700.02Water
5-Deazariboflavin ~407-0.52Aqueous Solution
1-Deazariboflavin --No fluorescenceAqueous Solution

Data compiled from multiple sources.[1][2][3]

Redox Potentials

The biological function of flavins is intrinsically linked to their ability to participate in one- and two-electron transfer reactions. The redox potential of a flavin is highly sensitive to its molecular environment and any substitutions on the isoalloxazine ring.

Table 2: Comparative Redox Potentials of Flavin Derivatives

Flavin DerivativeFirst Redox Potential (E'¹ V vs. NHE)Second Redox Potential (E'² V vs. NHE)pH/Solvent
Free FAD (in solution) -0.219-pH 7
FAD in SdhA -0.055-pH 7
Flavin Derivative F1 -0.58-CH₃CN
Flavin Derivative F3 -0.63-CH₃CN

Biological Activity and Therapeutic Potential

While riboflavin is an essential vitamin (B2), its derivatives, both natural and synthetic, exhibit a wide spectrum of biological activities, ranging from antimicrobial to anticancer effects.

This compound as a Riboflavin Antagonist

This compound acts as a competitive inhibitor of riboflavin.[6] This antagonism is the basis for many of its observed biological effects. By interfering with riboflavin uptake and metabolism, this compound can induce a state of localized riboflavin deficiency, impacting cellular processes that rely on the flavin cofactors FMN and FAD.

Anticancer Activity and Chemosensitization

A significant area of research interest is the role of this compound in cancer therapy. Studies have shown that this compound can enhance the sensitivity of cancer cells, particularly ovarian cancer stem-like cells, to conventional chemotherapeutic agents like cisplatin.[6][7] This synergistic effect is attributed to this compound's ability to interfere with riboflavin metabolism, leading to mitochondrial dysfunction and increased apoptosis in cancer cells.[6]

Impact on Cell Signaling Pathways

This compound-induced riboflavin depletion has been shown to have profound effects on cellular signaling, leading to:

  • Cell Cycle Arrest: this compound can cause an arrest of cells in the S phase, followed by a block in the G2/M phase of the cell cycle.[8]

  • Induction of Apoptosis: In combination with chemotherapeutic agents, this compound promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[6]

  • Suppression of Cell Signaling: this compound appears to suppress overall cell signaling, with observed changes in global tyrosine phosphorylation.[8]

Genotoxic Potential

Both riboflavin and this compound are generally considered non-mutagenic on their own. However, upon exposure to visible light, they can produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which can induce a mutagenic response.[9][10] Interestingly, this compound, when treated with rat liver microsomal enzymes (S9) or caecal cell-free extract, can acquire mutagenicity, a property not observed for riboflavin under the same conditions.[11]

Other Flavin Derivatives of Interest
  • Lumichrome: A photodegradation product of riboflavin, lumichrome is an efficient singlet oxygen sensitizer.[1] It is the major product of riboflavin degradation under neutral or acidic conditions.[9][12]

  • Roseoflavin: This natural riboflavin analog exhibits antimicrobial activity by targeting FMN riboswitches, thereby regulating gene expression related to riboflavin biosynthesis and transport.[13] It also shows antiplasmodial activity against the malaria parasite.[14]

  • 8-demethyl-8-amino-riboflavin (AF): Another riboflavin analog with antibiotic properties.[15] Human flavokinase can convert it to its mononucleotide form (AFMN), but unlike roseoflavin, AFMN is not a substrate for human FAD synthetase, potentially making it less toxic.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of flavin derivatives.

Determination of Photophysical Properties

This protocol outlines the steps for measuring the absorption and fluorescence spectra, as well as the fluorescence quantum yield of flavin derivatives.

Materials:

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Flavin derivative solutions of known concentrations

  • Reference standard with a known fluorescence quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvents (e.g., water, ethanol, acetonitrile)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the flavin derivative in the desired solvent to determine the optimal concentration for absorption and fluorescence measurements (typically in the micromolar range).

  • Absorption Spectroscopy:

    • Record the absorption spectrum of the flavin solution using the spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λ_abs using the fluorometer.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Determination of Redox Potential (Xanthine/Xanthine Oxidase Method)

This enzymatic equilibration method provides a straightforward way to determine the redox potential of a flavin without the need for complex electrochemical setups.[4]

Materials:

  • Anaerobic cuvettes or a glove box to maintain strict anaerobic conditions

  • UV-Vis spectrophotometer

  • Xanthine

  • Xanthine oxidase

  • Redox indicator dye with a known redox potential (e.g., indigo-tetrasulfonate)[4]

  • Flavoprotein solution

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Anaerobic Setup: Prepare all solutions and perform the experiment under strictly anaerobic conditions to prevent reoxidation of the reduced species.

  • Reaction Mixture: In an anaerobic cuvette, combine the flavoprotein solution, the reference redox dye, and xanthine in the buffer.

  • Initiation of Reaction: Initiate the reaction by adding a catalytic amount of xanthine oxidase. The xanthine/xanthine oxidase system will slowly generate a reducing agent, leading to the reduction of both the flavin and the reference dye.

  • Spectrophotometric Monitoring: Record the absorption spectra of the reaction mixture at regular intervals until equilibrium is reached (i.e., no further spectral changes are observed).

  • Data Analysis:

    • From the spectra, determine the concentrations of the oxidized and reduced forms of both the flavin and the reference dye at equilibrium.

    • Plot the ratio of oxidized to reduced dye against the ratio of oxidized to reduced flavin.

    • The difference in the midpoint potentials (ΔE_m) can be determined from the Nernst equation, and since the E_m of the reference dye is known, the E_m of the flavin can be calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

This compound's Effect on Apoptosis Signaling

Lumiflavin_Apoptosis_Pathway This compound This compound Riboflavin_Metabolism Riboflavin Metabolism This compound->Riboflavin_Metabolism Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Riboflavin_Metabolism->Mitochondrial_Dysfunction Leads to Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrial_Dysfunction->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrial_Dysfunction->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

This compound's Impact on Cell Cycle Progression

Lumiflavin_Cell_Cycle_Pathway cluster_cycle This compound This compound Riboflavin_Depletion Riboflavin Depletion This compound->Riboflavin_Depletion S_Arrest S Phase Arrest Riboflavin_Depletion->S_Arrest Induces G2M_Block G2/M Block Riboflavin_Depletion->G2M_Block Induces G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M

Caption: this compound's effect on the cell cycle.

Experimental Workflow for Redox Potential Determination

Redox_Potential_Workflow Start Start Prepare_Solutions Prepare Anaerobic Solutions (Flavoprotein, Dye, Buffer, Xanthine) Start->Prepare_Solutions Mix_Reagents Mix Reagents in Anaerobic Cuvette Prepare_Solutions->Mix_Reagents Add_Enzyme Add Xanthine Oxidase Mix_Reagents->Add_Enzyme Monitor_Spectra Monitor Spectral Changes until Equilibrium Add_Enzyme->Monitor_Spectra Analyze_Data Analyze Spectra to Determine [Ox]/[Red] Ratios Monitor_Spectra->Analyze_Data Calculate_Potential Calculate Redox Potential using Nernst Equation Analyze_Data->Calculate_Potential End End Calculate_Potential->End

Caption: Redox potential determination workflow.

Conclusion

This compound, while structurally similar to riboflavin, exhibits distinct physicochemical and biological properties primarily due to its role as a riboflavin antagonist. Its ability to induce localized riboflavin deficiency makes it a valuable tool for studying flavin-dependent processes and a promising candidate for further investigation as a chemosensitizing agent in cancer therapy. The comparative analysis with other flavin derivatives like lumichrome and roseoflavin highlights the diverse functionalities that can be achieved through modifications of the core flavin structure, opening avenues for the design of novel therapeutic agents and research tools. This guide provides a foundational understanding for researchers and professionals working with these versatile molecules.

References

Comparative Guide to Validated HPLC Methods for Lumiflavin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of lumiflavin, a photodegradation product of riboflavin (Vitamin B2). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including pharmaceutical formulations and food products. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: High-Sensitivity Fluorescence Detection for Flavins in Milk Products

This method is designed for the simultaneous quantification of riboflavin and its related compounds, including this compound, in complex matrices like milk and dairy products. It employs a high-strength silica (HSS) T3 column and fluorescence detection for enhanced sensitivity and selectivity.

Method 2: A General-Purpose HPLC-UV/Fluorescence Method for Riboflavin and Photodegradation Products

This method provides a more general approach for the analysis of riboflavin and its derivatives. While specific details on the column and complete validation parameters were not fully available in the reviewed literature, it serves as a foundational method that can be adapted and validated for specific applications. It has been reported with both UV and fluorescence detection capabilities.

Experimental Protocols

Method 1: High-Sensitivity Fluorescence Detection

Sample Preparation:

  • Samples undergo centrifugal skimming to remove fats.

  • The skimmed sample is then subjected to ultrafiltration to remove proteins and other high-molecular-weight interferences.[1][2]

Chromatographic Conditions:

  • Column: Waters HSS T3 (150 x 2.1 mm, 1.8 µm particle size) maintained at 50 °C.[1]

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient: 10% B for 4 min, then ramp to 15% B in 0.1 min, and hold at 15% B for 10 min.[1]

  • Flow Rate: 0.45 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for flavins (specific wavelengths for this compound should be determined, typically around 440 nm excitation and 520 nm emission).

Method 2: General-Purpose HPLC-UV/Fluorescence

Sample Preparation:

  • Detailed sample preparation protocols were not specified in the available literature but would typically involve protein precipitation and filtration for samples like milk.

Chromatographic Conditions:

  • Column: A C18 column is commonly used for reversed-phase separation of flavins.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min for standard HPLC columns.

  • Injection Volume: Standard injection volumes range from 10 to 50 µL.

  • Detection: Can be performed using either a UV detector (around 445 nm) or a fluorescence detector for higher sensitivity.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the key validation parameters for the two HPLC methods. This allows for a direct comparison of their performance characteristics.

Validation ParameterMethod 1: High-Sensitivity Fluorescence DetectionMethod 2: General-Purpose HPLC-UV/Fluorescence
Linearity (r²) > 0.99 for all flavins.[1]Data not available.
Accuracy (Recovery) 80-100%.[1][2]98% for riboflavin in milk, 93% in yogurt.[3]
Precision (RSD) < 5% for most flavins (except FAD at 11%).[1][2]Data not available, but the method is described as reproducible.[3]
Limit of Detection (LOD) Comparable to other sensitive methods for flavins (specific value for this compound not provided).[1]Data not available.
Limit of Quantification (LOQ) Comparable to other sensitive methods for flavins (specific value for this compound not provided).[1]Data not available.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Milk, Pharmaceutical) Centrifugation Centrifugal Skimming Sample->Centrifugation Ultrafiltration Ultrafiltration Centrifugation->Ultrafiltration Injection Sample Injection Ultrafiltration->Injection Column HPLC Column (e.g., HSS T3) Injection->Column Mobile Phase Gradient Detection Detection (Fluorescence/UV) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Comparison of Alternatives

Column Selection: HSS T3 vs. Standard C18
  • HSS T3 Columns: The High-Strength Silica T3 columns are designed with a lower ligand density C18 bonding, which makes them suitable for retaining and separating both polar and non-polar compounds.[4][5] This is advantageous when analyzing a mixture of flavins with varying polarities. The HSS particle technology also offers high mechanical stability.

  • Standard C18 Columns: Traditional C18 columns are widely used and effective for reversed-phase chromatography. However, they may exhibit lower retention for more polar compounds compared to the HSS T3 columns. The choice between these columns will depend on the specific separation requirements and the polarity of the target analytes.

Detection Method: Fluorescence vs. UV
  • Fluorescence Detection: This method offers higher sensitivity and selectivity compared to UV detection.[6][7][8] Since not all compounds fluoresce, this technique can significantly reduce background noise from co-eluting impurities, which is particularly beneficial for complex matrices.[7][9]

  • UV Detection: UV detectors are more universal as more compounds absorb UV light.[7] However, this can also lead to more interferences from matrix components. For this compound, which has a distinct chromophore, UV detection at its maximum absorbance wavelength (around 445 nm) can be a viable and more accessible option if high sensitivity is not the primary concern.

References

A Comparative Guide to Lumiflavin and Other Organic Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lumiflavin with other prominent organic photosensitizers, namely Rose Bengal and Methylene Blue. The information presented herein is intended to assist researchers in selecting the most suitable photosensitizer for their specific applications in areas such as photodynamic therapy (PDT), photocatalysis, and drug development.

Performance Comparison of Organic Photosensitizers

The efficacy of a photosensitizer is determined by several key photophysical and photochemical parameters. A summary of these parameters for this compound, Rose Bengal, and Methylene Blue is presented in the table below.

ParameterThis compoundRose BengalMethylene Blue
Singlet Oxygen Quantum Yield (ΦΔ) ~0.54 (estimated from Riboflavin)[1]0.75 - 0.86[2][3]~0.5[4][5]
Photodegradation Quantum Yield (Φd) ≤ 1.1 x 10⁻⁵ (at pH 8)[6]Data not readily availableData not readily available
Maximum Absorption Wavelength (λmax) ~445 nm~549 nm[7]~664 nm[8]
Molar Extinction Coefficient (ε) at λmax ~12,500 M⁻¹cm⁻¹~98,000 M⁻¹cm⁻¹~80,698 M⁻¹cm⁻¹[8]
Primary Mechanism Type I & Type II[9]Primarily Type IIPrimarily Type II

Note on this compound's Singlet Oxygen Quantum Yield: The singlet oxygen quantum yield for this compound is estimated based on the value for riboflavin (0.54), a closely related flavin derivative[1]. One study indicated that UVA-sensitized this compound produced a nearly 15% higher yield of singlet oxygen in comparison to riboflavin[10].

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures involved in photosensitizer evaluation, the following diagrams are provided.

Photosensitization_Mechanism PS_G Photosensitizer (S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S Singlet Oxygen (¹O₂) PS_T1->O2_S Energy Transfer (Type II) Radicals Radicals/Radical Ions PS_T1->Radicals Electron/H⁺ Transfer (Type I) O2_G Ground State Oxygen (³O₂) Oxidized_Substrate Oxidized Substrate O2_S->Oxidized_Substrate Oxidation Substrate Substrate Radicals->Oxidized_Substrate Oxidation

General mechanism of Type I and Type II photosensitization.

Exp_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis PS_sol Prepare Photosensitizer Solution Mix Mix Photosensitizer and Trap PS_sol->Mix Standard_sol Prepare Standard Solution (e.g., Rose Bengal) Trap_sol Prepare Singlet Oxygen Trap Solution (e.g., DPBF) Trap_sol->Mix Irradiate Irradiate with Light Source Mix->Irradiate Monitor Monitor Trap Absorbance Decay Irradiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate_Rate Calculate Decay Rate Plot->Calculate_Rate Calculate_QY Calculate Singlet Oxygen Quantum Yield Calculate_Rate->Calculate_QY

Experimental workflow for determining singlet oxygen quantum yield.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is typically determined using a relative method, comparing the photosensitizer of interest to a well-characterized standard with a known ΦΔ value (e.g., Rose Bengal, ΦΔ = 0.75 in water). 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap for singlet oxygen, as its reaction with ¹O₂ leads to a decrease in its absorbance, which can be monitored spectrophotometrically.

Materials:

  • Photosensitizer of interest (e.g., this compound)

  • Standard photosensitizer (e.g., Rose Bengal)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., LED or laser)

  • Quartz cuvettes

  • Solvent (e.g., ethanol, methanol, or water, ensuring all components are soluble)

Procedure:

  • Solution Preparation: Prepare stock solutions of the photosensitizer, the standard, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer and the standard at the excitation wavelength are similar (typically between 0.05 and 0.1). The initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm) should be approximately 1.0.

  • Measurement:

    • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.

    • Place the cuvette in the spectrophotometer and irradiate it with the light source at a wavelength where the photosensitizer absorbs.

    • At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength.

    • Continue the measurement until the absorbance of DPBF has significantly decreased.

    • Repeat the experiment using the standard photosensitizer instead of the sample.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time for both the sample and the standard.

    • The slope of this plot gives the observed first-order rate constant (k_obs) for the photobleaching of DPBF.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

      ΦΔ_sample = ΦΔ_std * (k_obs_sample / k_obs_std) * (I_abs_std / I_abs_sample)

      where:

      • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

      • k_obs_sample and k_obs_std are the observed rate constants for the sample and the standard, respectively.

      • I_abs_sample and I_abs_std are the rates of light absorption by the sample and the standard, respectively. If the absorbances at the excitation wavelength are identical, this ratio is 1.

Assessment of Photostability

The photostability of a photosensitizer is its ability to resist degradation upon exposure to light. It is a critical parameter, as a highly photolabile compound will have a limited therapeutic or catalytic lifetime. The photodegradation quantum yield (Φd) is a measure of this stability.

Materials:

  • Photosensitizer of interest

  • Spectrophotometer

  • Calibrated light source with a known photon flux

  • Quartz cuvettes

  • Solvent

Procedure:

  • Solution Preparation: Prepare a solution of the photosensitizer in the chosen solvent with an initial absorbance at its λmax between 0.5 and 1.0.

  • Irradiation:

    • Place the solution in a quartz cuvette and expose it to the calibrated light source.

    • At regular time intervals, record the full absorption spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at the λmax versus the irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known, using the following formula:

      Φd = (dC/dt) / I_abs

      where:

      • dC/dt is the initial rate of change of the photosensitizer concentration.

      • I_abs is the rate of light absorption by the solution.

This guide provides a foundational comparison of this compound with other common organic photosensitizers. For more specific applications, it is recommended to consult the primary literature and conduct further targeted experiments.

References

A Comparative Guide to Lumiflavin and Ruthenium-Based Photocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photoredox catalysis has revolutionized modern organic synthesis and drug development, offering green, efficient, and novel reaction pathways. At the forefront of this revolution are ruthenium-based complexes, long considered the benchmark for visible-light photocatalysis. However, the high cost, toxicity, and environmental concerns associated with heavy metals have spurred the search for sustainable alternatives. This guide provides an objective comparison of lumiflavin, a metal-free organic photocatalyst derived from vitamin B2, and traditional ruthenium-based photocatalysts, supported by experimental data and detailed methodologies.

Mechanism of Photocatalysis

Both this compound and ruthenium complexes operate via single-electron transfer (SET) pathways upon visible light irradiation, but their electronic structures and excited state properties differ significantly.

Ruthenium-Based Photocatalysts: The photocatalytic cycle of a typical ruthenium complex, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), is initiated by the absorption of a photon, promoting the complex to a metal-to-ligand charge transfer (MLCT) excited state.[1] This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then participate in either an oxidative or reductive quenching cycle to facilitate a chemical reaction.[2]

  • Oxidative Quenching: The excited catalyst is oxidized by an electron acceptor, generating a potent Ru(III) species.

  • Reductive Quenching: The excited catalyst is reduced by an electron donor, forming a highly reducing Ru(I) species.

Ruthenium_Photocatalytic_Cycle cluster_cycle Photocatalytic Cycle Ru_II [Ru(bpy)₃]²⁺ (Ground State) Ru_II_star *[Ru(bpy)₃]²⁺ (Excited State) Ru_II->Ru_II_star hν (Light) Ru_III [Ru(bpy)₃]³⁺ Ru_II_star->Ru_III Oxidative Quenching Ru_I [Ru(bpy)₃]¹⁺ Ru_II_star->Ru_I Reductive Quenching Ru_III->Ru_II Substrate Oxidation Ru_III->A_red A⁻ Ru_I->Ru_II Substrate Reduction Ru_I->D_ox D⁺ A->Ru_II_star Acceptor (A)   D->Ru_II_star Donor (D)  

Caption: General photocatalytic cycle for a ruthenium-based catalyst.

This compound: As a flavin-based organocatalyst, this compound's photocatalytic cycle begins with excitation by blue light to a singlet excited state (¹Fl), which rapidly undergoes intersystem crossing (ISC) to an active triplet state (³Fl).[3] This triplet state is the key intermediate that can be reduced by a suitable substrate to a radical anion or oxidized to a radical cation, initiating the catalytic cycle.[3] Flavins are highly versatile, capable of mediating a wide range of transformations under mild, often aqueous, conditions.[4][5]

Lumiflavin_Photocatalytic_Cycle cluster_cycle Photocatalytic Cycle Fl_ox Flₒₓ (Ground State) Fl_ox_star1 ¹Flₒₓ (Singlet Excited) Fl_ox->Fl_ox_star1 hν (Light) Fl_ox->Prod Product Fl_ox_star3 ³Flₒₓ (Triplet Excited) Fl_ox_star1->Fl_ox_star3 ISC Fl_sem Fl•⁻sem (Radical Anion) Fl_ox_star3->Fl_sem SET (from Donor D) Fl_red Flred⁻ (Reduced) Fl_sem->Fl_red H⁺, e⁻ Fl_sem->D_ox D⁺ Fl_red->Fl_ox Substrate Conversion D->Fl_ox_star3 Donor (D)   Sub->Fl_red Substrate  

Caption: General photocatalytic cycle for a this compound-based catalyst.

Performance Comparison

Quantitative comparison of photocatalysts is challenging due to variations in experimental conditions across studies. However, key photophysical properties and reported performance in model reactions provide a basis for evaluation.

Table 1: Photophysical and Redox Properties
PropertyThis compound[Ru(bpy)₃]²⁺Reference
Absorption Max (λₘₐₓ) ~443 nm~452 nm[3]
Emission Max (λₑₘ) ~533 nm~610 nm[3]
Fluorescence Quantum Yield (Φf) 0.160.042 (in H₂O)[3]
Excited State Lifetime (τ) ~7.7 ns~600 ns (in CH₃CN)[3][6]
Redox Potential E(Cat/Cat⁻) (V vs SCE)+1.46 V (³RF/RF•⁻)+0.77 V[3]
Redox Potential E(Cat⁺/Cat) (V vs SCE)*--0.81 V[7]

Note: Values can vary significantly with solvent, pH, and temperature.

Table 2: Catalytic Performance in Selected Reactions
Reaction TypeCatalystSubstrateProduct YieldQuantum Yield (Φ)Reference
Aerobic Oxidation 10-Arylflavin4-Methoxybenzyl alcoholHigh~10x higher than riboflavin[8]
α-Oxyamination Flavin-Amine HybridAldehydes with TEMPOHigh0.80[3]
[4+2] Cycloaddition --INVALID-LINK--₂N-benzyl-alpha-phenylnitrone>99%Not Reported[9]
Water Oxidation [Ru(bpy)₃]Cl₂ (photosensitizer)Water-~2.3% (internal)[9][10]
Hydrodehalogenation MOF-Ru14-bromobenzonitrile92%Not Reported[11]

Experimental Protocols

To ensure a fair comparison between photocatalysts, a standardized experimental protocol is crucial. Below is a general methodology for evaluating photocatalytic efficiency.

Protocol: Measuring Apparent Quantum Yield (AQY)
  • Actinometry (Photon Flux Determination):

    • Prepare a chemical actinometer solution (e.g., ferrioxalate for UV, Ru(bpy)₃²⁺ for visible).

    • Irradiate the actinometer solution in the photoreactor under the exact same conditions as the planned experiment (light source, distance, geometry).

    • Measure the change in absorbance of the actinometer using a UV-Vis spectrophotometer to determine the rate of photon absorption.

    • Calculate the photon flux (moles of photons per unit time) of the light source.[12]

  • Photocatalytic Reaction:

    • Set up the reaction in a sealed photoreactor containing the substrate, solvent, sacrificial agent (if required), and the photocatalyst (this compound or ruthenium complex) at a specific concentration.

    • Ensure the solution is homogenous and, if necessary, degassed by purging with an inert gas (e.g., Argon) for a set period.

    • Irradiate the reaction mixture using the calibrated light source for a specific duration. Maintain constant temperature and stirring.

    • Take aliquots at regular time intervals.

  • Analysis:

    • Quench the reaction in the aliquots immediately.

    • Analyze the concentration of the product and remaining substrate using appropriate techniques (e.g., GC-MS, HPLC, or NMR with an internal standard).

    • Plot the product concentration versus time to determine the initial reaction rate.

  • Calculation of Apparent Quantum Yield (AQY):

    • Use the following formula: AQY (%) = (moles of product formed / moles of photons incident on the reactor) x 100 [13]

    • The number of electrons transferred per product molecule must be considered in the calculation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_actinometer Prepare Actinometer Solution actinometry 1. Actinometry: Irradiate Actinometer prep_actinometer->actinometry prep_reaction Prepare Reaction Mixture photoreaction 2. Photocatalysis: Irradiate Reaction Mixture prep_reaction->photoreaction measure_abs Measure Absorbance (UV-Vis) actinometry->measure_abs measure_yield Measure Product Yield (HPLC/GC/NMR) photoreaction->measure_yield calc_flux Calculate Photon Flux measure_abs->calc_flux calc_aqy Calculate Apparent Quantum Yield (AQY) calc_flux->calc_aqy measure_yield->calc_aqy

Caption: Workflow for comparing photocatalyst efficiency.

Summary and Outlook

The choice between this compound and ruthenium-based photocatalysts depends heavily on the specific application, cost considerations, and desired reaction environment.

Table 3: Advantages and Disadvantages
FeatureThis compoundRuthenium-Based Catalysts
Cost & Availability Low-cost, derived from Vitamin B2.[3]Expensive due to precious metal.
Toxicity Generally low toxicity, biocompatible.[4]Ruthenium can be toxic and requires careful handling and removal.[14]
Environmental Impact Sustainable, metal-free.[3]Heavy metal waste concerns.
Photostability Can be prone to photodegradation.[15]Generally high photostability, though decomposition can occur.[16]
Solubility Good solubility in aqueous media.[4]Often requires organic solvents, though water-soluble variants exist.[17]
Catalytic Power High for certain reactions, but a narrower range of redox potentials.Highly tunable redox potentials and broad applicability.[7][18]
Maturity of Field Emerging field with growing applications.[5]Well-established, extensive literature.[1]

Ruthenium-based complexes remain the catalysts of choice for a broad array of transformations due to their exceptional photostability, high efficiency, and extensively documented reactivity.[7][19] Their tunable properties allow for rational design to meet the demands of complex synthetic challenges.[18]

However, this compound represents a paradigm shift towards sustainable and biocompatible photochemistry.[20] Its low cost, negligible toxicity, and ability to operate in aqueous environments make it an exceptionally attractive alternative, particularly for applications in drug development, peptide modification, and biocompatible synthesis where metal contamination is a critical concern.[4] As research progresses, the scope of flavin-mediated photocatalysis is expected to expand, positioning it as a powerful and green tool in the synthetic chemist's arsenal.

References

A Comparative Guide to Lumiflavin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of lumiflavin, a fluorescent yellow compound derived from the photochemical degradation of riboflavin (vitamin B2). The selection of an appropriate quantification method is critical for accurate and reliable results in various research, clinical, and industrial applications. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflow and cross-validation process.

Experimental Protocols

Detailed methodologies for the three primary this compound quantification techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and specific method for separating and quantifying this compound from complex mixtures.

a. Sample Preparation:

  • Extraction: Solid samples are typically homogenized and extracted with a suitable solvent mixture, such as methanol/water or acetonitrile/water. Liquid samples may be directly injected or may require a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation or filtration.

  • Purification (Optional): Solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the analyte.

  • Final Preparation: The extracted and purified sample is dissolved in the mobile phase for injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is generally applied.

  • Injection Volume: Typically 10-50 µL.

  • Temperature: The column is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.

c. Fluorescence Detection:

  • Excitation Wavelength: Approximately 440-450 nm.

  • Emission Wavelength: Approximately 520-530 nm.

d. Quantification:

  • A calibration curve is constructed by injecting standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.

Spectrofluorometry

This method leverages the native fluorescence of this compound for direct quantification and is known for its simplicity and high sensitivity.

a. Sample Preparation:

  • Extraction: Similar to HPLC, this compound is extracted from the sample matrix using an appropriate solvent.

  • Clarification: The extract is clarified by centrifugation or filtration to remove any particulate matter that could interfere with the fluorescence measurement.

  • Dilution: The clarified extract is diluted with a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0) to bring the this compound concentration within the linear range of the instrument.

b. Instrumental Analysis:

  • Instrument: A spectrofluorometer.

  • Excitation Wavelength: Set to the maximum absorption wavelength of this compound, typically around 440 nm.

  • Emission Wavelength: The emission spectrum is scanned, and the fluorescence intensity at the maximum emission wavelength (around 530 nm) is recorded.

c. Quantification:

  • A calibration curve is generated by measuring the fluorescence intensity of a series of this compound standard solutions. The concentration of this compound in the sample is then calculated from its fluorescence intensity using the calibration curve.

Microbiological Assay

This bioassay is based on the principle that certain microorganisms require riboflavin (from which this compound can be derived or which can be measured as a proxy) for growth. The growth of the microorganism is proportional to the amount of riboflavin present in the sample.

a. Test Organism:

  • Lactobacillus casei (ATCC 7469) is a commonly used microorganism for riboflavin assays.

b. Sample and Standard Preparation:

  • Extraction: The sample is extracted to liberate riboflavin. This often involves acid hydrolysis followed by enzymatic treatment to release bound forms of the vitamin.

  • Dilution: The extract is neutralized and diluted to an appropriate concentration.

  • Standard Solutions: A series of standard solutions of riboflavin are prepared.

c. Assay Procedure:

  • Medium Preparation: A basal medium, complete in all essential nutrients except for riboflavin, is prepared.

  • Inoculation: A standardized inoculum of the test organism is prepared.

  • Incubation: Aliquots of the sample extracts and standard solutions are added to tubes containing the basal medium. Each tube is then inoculated with the test organism and incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours).

d. Measurement of Growth:

  • The growth of the microorganism can be measured by two primary methods:

    • Turbidimetric Method: The turbidity of the culture in each tube is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

    • Titrimetric Method: The acid produced by the microorganism during its growth is titrated with a standard solution of sodium hydroxide.

e. Quantification:

  • A standard curve is prepared by plotting the growth response (turbidity or acid production) against the concentration of the riboflavin standards. The riboflavin content of the sample is then determined by comparing its growth response to the standard curve.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the described this compound quantification methods. The values presented are typical ranges and may vary depending on the specific experimental conditions, sample matrix, and instrumentation.

Performance CharacteristicHPLC-FLDSpectrofluorometryMicrobiological Assay
Principle Chromatographic separation followed by fluorescence detectionMeasurement of native fluorescenceMeasurement of microbial growth in response to the analyte
Specificity HighModerate to HighModerate
Limit of Detection (LOD) 0.01 - 1 ng/mL[1]0.1 - 10 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 3 ng/mL[1]0.3 - 30 ng/mL3 - 30 ng/mL
Linearity Range 0.1 - 1000 ng/mL1 - 500 ng/mL10 - 100 ng/mL
Precision (RSD%) < 5%[2]< 10%10 - 20%
Recovery (%) 90 - 110%85 - 115%80 - 120%
Analysis Time per Sample 10 - 30 minutes5 - 15 minutes24 - 72 hours
Throughput HighHighLow
Cost (Instrument/Reagents) High / ModerateModerate / LowLow / Low
Advantages High sensitivity and specificity, suitable for complex matricesSimple, rapid, and sensitiveMeasures biologically active form, low cost
Disadvantages High initial instrument cost, requires skilled operatorSusceptible to interference from other fluorescent compoundsLong incubation time, lower precision, susceptible to microbial contamination

Mandatory Visualization

The following diagrams illustrate the general workflow of this compound quantification and the process of cross-validation between different analytical methods.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Sample (e.g., Food, Biological Fluid) Extraction Extraction of this compound Sample->Extraction Purification Purification / Cleanup (e.g., SPE) Extraction->Purification FinalSample Final Sample Solution Purification->FinalSample HPLC HPLC-FLD FinalSample->HPLC Spectro Spectrofluorometry FinalSample->Spectro Microbio Microbiological Assay FinalSample->Microbio Quantification Quantification of this compound HPLC->Quantification Spectro->Quantification Microbio->Quantification Calibration Calibration Curve Generation Calibration->Quantification Result Result Reporting Quantification->Result

Caption: General workflow for this compound quantification.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Conclusion MethodA Method A (e.g., HPLC-FLD) ValidationA Validation of Method A MethodA->ValidationA MethodB Method B (e.g., Spectrofluorometry) ValidationB Validation of Method B MethodB->ValidationB SampleSet Identical Sample Set AnalysisA Analysis with Method A SampleSet->AnalysisA AnalysisB Analysis with Method B SampleSet->AnalysisB ResultsA Results from Method A AnalysisA->ResultsA ResultsB Results from Method B AnalysisB->ResultsB Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Cross-validation of analytical methods.

References

comparative analysis of lumiflavin's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lumiflavin, a photolytic degradation product of riboflavin (vitamin B2), has emerged as a molecule of interest in oncology research. Its structural similarity to riboflavin allows it to act as a competitive inhibitor, interfering with cellular processes that are often dysregulated in cancer. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, based on available experimental data.

Quantitative Analysis of this compound's Effects

The cytotoxic and pro-apoptotic effects of this compound and its related compound, lumichrome, have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Cell LineCancer TypeTreatmentIC50 ValueKey Findings
OVCAR-3 Ovarian CancerThis compound + Cisplatin (DDP)Not explicitly stated, but this compound (10-80 µM) dose-dependently reduced the resistance of OVCAR-3/DDP cells to DDP. The IC50 of the resistant OVCAR-3/DDP cells was over 18 times that of the parental OVCAR-3 cells.[1]This compound sensitizes cisplatin-resistant ovarian cancer cells to cisplatin.[1]
HCT116 Colon CancerThis compoundGrowth inhibition observed in a concentration-dependent manner.This compound treatment leads to S phase arrest and a subsequent G2/M phase block.[2]
Caco-2 Colon CancerThis compoundGrowth inhibition observed in a concentration-dependent manner.This compound treatment leads to S phase arrest and a subsequent G2/M phase block.[2]
HT29 Colon CancerThis compoundGrowth inhibition observed in a concentration-dependent manner.This compound treatment leads to S phase arrest and a subsequent G2/M phase block.[2]

Note: Data on the standalone IC50 of this compound is limited in the reviewed literature, with most studies focusing on its synergistic effects with other anti-cancer agents.

Apoptotic Effects of this compound and Lumichrome

Cell LineCancer TypeTreatmentApoptosis InductionKey Findings
HO8910 CSCs Ovarian CancerThis compound + Cisplatin (DDP)Increased apoptosis rate compared to DDP alone.[3]This compound enhances cisplatin-induced apoptosis in cancer stem-like cells.[3]
OVCAR-3 CSCs/DDP Ovarian CancerThis compound + Cisplatin (DDP)Increased apoptosis in a dose-dependent manner.[1]This compound overcomes cisplatin resistance by inducing apoptosis.[1]
HO8910 CSCs Ovarian CancerThis compound + Ionizing RadiationSynergistically increased apoptosis compared to irradiation alone.[4]This compound acts as a radiosensitizer by inhibiting autophagy, thereby promoting apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effect of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[5]

  • Treatment: Cells are treated with various concentrations of this compound, often in combination with another therapeutic agent, for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a specialized detergent reagent.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment, both adherent and floating cells are collected.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).[8]

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.[8]

  • Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[9] PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[10][11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[9]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis.

  • Protein Extraction: After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.[12]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are primarily attributed to its role as a riboflavin antagonist. This antagonism disrupts cellular redox balance and mitochondrial function, ultimately leading to apoptosis.

Experimental Workflow for Assessing this compound's Effects

G cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cancer_Cell_Lines Cancer Cell Lines (e.g., Ovarian, Lung, Colon) Treatment Treatment with this compound (alone or in combination) Cancer_Cell_Lines->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Analyze Signaling Pathways Protein_Expression->Pathway_Analysis

Caption: Experimental workflow for evaluating this compound's anti-cancer activity.
Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound's antagonism of riboflavin is a key initiating event. By inhibiting the synthesis of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), essential cofactors for mitochondrial respiratory chain enzymes, this compound disrupts mitochondrial function. This leads to an increase in reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.

G This compound This compound Riboflavin Riboflavin Metabolism This compound->Riboflavin Inhibits Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Riboflavin->Mitochondria Supports ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Caspase9 ↑ Cleaved Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Validating Lumiflavin's Role in Riboflavin Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of riboflavin metabolism is critical. This guide provides an objective comparison of lumiflavin as a tool in these studies, supported by experimental data and detailed protocols. We will explore its performance against other methods and compounds used to probe the vital functions of riboflavin.

This compound, a photodegradation product of riboflavin, serves as a valuable competitive inhibitor in the study of riboflavin metabolism. Its structural similarity to riboflavin allows it to interfere with riboflavin uptake and its conversion to the essential coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This inhibitory action makes this compound a useful tool to induce a state of riboflavin deficiency in cellular models, thereby enabling the investigation of the downstream consequences on various cellular processes.

Comparative Analysis of Riboflavin Metabolism Inhibitors

The efficacy of this compound as a research tool can be benchmarked against other methods of inducing riboflavin deficiency and against other known riboflavin analogs. The primary alternative to chemical inhibition is the use of riboflavin-deficient cell culture media. While this method directly limits the availability of riboflavin, the induction of a deficient state can be slower compared to the acute effects of a competitive inhibitor.

Among chemical inhibitors, roseoflavin is another well-characterized riboflavin analog with antibiotic properties. To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in combination with the chemotherapeutic agent cisplatin, as direct IC50 values for this compound alone are not extensively published. Data for roseoflavin on a comparable cancer cell line is included to offer a point of reference.

Compound/ConditionCell LineParameterValueReference
This compound (20 µM) + Cisplatin Ovarian Cancer Stem-Like Cells (CSCs)Synergistic InhibitionSignificantly better on CSCs than non-CSCs[1]
This compound (10, 20, 40, 80 µM) + Cisplatin (160 µM) OVCAR-3/DDP (Cisplatin-resistant)Cell Viability66%, 60%, 26%, 17%[2]
Roseoflavin Not specified---

Experimental Protocols

Accurate quantification of intracellular flavin levels is paramount in studies utilizing this compound. Below are detailed methodologies for flavin extraction and analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Flavin Extraction from Cultured Cells

This protocol is adapted from methodologies for extracting flavins from bacterial and mammalian cells for HPLC analysis.[3][4]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction buffer (e.g., 10% trichloroacetic acid (TCA) or methanol)

  • Cell scraper

  • Microcentrifuge tubes, light-protected (e.g., amber tubes or wrapped in aluminum foil)

  • Centrifuge capable of 20,000 x g and 4°C

  • 0.22 µm syringe filter

Procedure:

  • Cell Harvesting: Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and gently scrape the cells.

  • Transfer the cell suspension to a light-protected microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant.

  • Flavin Extraction: Resuspend the cell pellet in 200 µL of ice-cold extraction buffer (e.g., 10% TCA).

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 15 minutes in the dark.

  • Protein Precipitation: Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the flavins, to a new light-protected microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Proceed immediately with HPLC analysis or store at -80°C in the dark.

Protocol 2: HPLC Analysis of Flavins

This protocol provides a general framework for the separation and quantification of riboflavin, FMN, FAD, and this compound. Specific parameters may need to be optimized for your HPLC system and column.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.05 M sodium acetate buffer, pH 5.0.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B (linear gradient)

    • 15-20 min: 50% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Riboflavin, FMN, FAD: Excitation at ~450 nm, Emission at ~530 nm.

    • This compound: Can also be detected under similar conditions, though optimal wavelengths may vary.

  • Quantification: Use external standards of riboflavin, FMN, FAD, and this compound to generate calibration curves for concentration determination.

Visualizing the Impact of this compound

To better understand the mechanisms through which this compound and subsequent riboflavin deficiency affect cellular processes, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

Riboflavin_Deficiency_Pathway This compound This compound Riboflavin_Transport Decreased Riboflavin Uptake This compound->Riboflavin_Transport Inhibits Riboflavin Riboflavin Riboflavin_Transport->Riboflavin RFK Riboflavin Kinase (RFK) Riboflavin->RFK FMN FMN RFK->FMN FADS FAD Synthase (FADS) FMN->FADS ETC Electron Transport Chain (Complex I & II) FMN->ETC FAD FAD FADS->FAD FAD->ETC GR Glutathione Reductase (GR) FAD->GR ATP_Production Decreased Energy ETC->ATP_Production Drives GSH Decreased Antioxidant Capacity GR->GSH Reduces GSSG GSSG GSSG->GR ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ER_Stress ER Stress Oxidative_Stress->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathways affected by this compound-induced riboflavin deficiency.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound (or Riboflavin-deficient media) Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Flavin_Extraction Flavin Extraction Cell_Harvesting->Flavin_Extraction Cell_Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Cell_Harvesting->Cell_Viability Western_Blot Western Blot Analysis (e.g., ER Stress, Apoptosis markers) Cell_Harvesting->Western_Blot HPLC_Analysis HPLC-FLD Analysis (Quantify Riboflavin, FMN, FAD, this compound) Flavin_Extraction->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Experimental workflow for studying the effects of this compound.

References

Lumiflavin vs. Rose Bengal in Photodynamic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to therapeutic success. This guide provides a detailed comparison of two such agents: Lumiflavin, a flavin derivative, and Rose Bengal, a xanthene dye. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their performance based on available experimental data.

Introduction to the Photosensitizers

This compound is a yellow, fluorescent compound formed from the photodegradation of riboflavin (Vitamin B2). As a member of the flavin family, it possesses inherent photosensitizing properties. Its potential in PDT is an area of growing interest, though research is less extensive compared to more established photosensitizers.

Rose Bengal is a well-characterized synthetic xanthene dye, historically used as a biological stain. It is a potent photosensitizer known for its high efficiency in generating singlet oxygen, a key cytotoxic agent in PDT. Rose Bengal has been extensively studied for various PDT applications, including anticancer and antimicrobial therapies.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and Rose Bengal in photodynamic therapy, based on available scientific literature.

Table 1: Photophysical and Photochemical Properties
PropertyThis compoundRose Bengal
Maximum Absorption (λmax) ~445 nm~549 nm (in water)
Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹ at 445 nm~95,000 M⁻¹cm⁻¹ at 549 nm
Fluorescence Emission (λem) ~530 nm~568 nm (in water)
Singlet Oxygen Quantum Yield (ΦΔ) Data not consistently reported for PDT applications. As a flavin, it is expected to generate singlet oxygen.0.53 - 0.86 (solvent dependent)[1]
Table 2: In Vitro Photodynamic Efficacy
Cell LinePhotosensitizerConcentrationLight DoseViability ReductionReference
Caco-2 (colorectal carcinoma)Rose Bengal5 µMNot specified>80%[2]
HepG2 (hepatocellular carcinoma)Rose Bengal75 µM0.3 J/cm²~90%[3]
MDA-MB-231 (triple-negative breast cancer)Rose Bengal (in solution)5 µg/mL10 mW for 10 min~62%[4][5]
MDA-MB-231 (triple-negative breast cancer)Rose Bengal (encapsulated)5 µg/mL10 mW for 10 min~92%[4][5]
MCF-7 (breast cancer)Rose Bengal (encapsulated)25 µg/mL50 mW for 10 min~95-97%[6]
PC3 (prostate cancer)Rose Bengal (encapsulated)25 µg/mL50 mW for 10 min~96-97%[6]
Murine Melanoma (B16)Aluminum Phthalocyanine (for comparison)2.5 mg/kg (in vitro incubation)50, 100, 200 J/cm²84.5%, 88.5%, 98.5%[7]
Ovarian Cancer Stem-like CellsThis compound (as a chemosensitizer with cisplatin)Not specified for PDTNot applicableSynergistic cytotoxicity[8]

Note: Direct in vitro PDT efficacy data for this compound is limited. The available study focuses on its role as a chemosensitizer.

Table 3: In Vivo Photodynamic Efficacy
Tumor ModelPhotosensitizerAdministrationLight DoseOutcomeReference
4T1 Murine Breast CancerRose Bengal (in nanoparticles)Intravenous0.4 W/cm² for 10 min (980 nm)Significant tumor growth inhibition[9]
Lewis Lung CarcinomaRose Bengal (in nanoparticles)Intratumoral1.6 W/cm² for 10 min (808 nm)Significant tumor growth inhibition[9]
TT-tumor XenograftRose Bengal (in nanoparticles with chemotherapy)Not specified0.5 W/cm² for 15 min (980 nm)Greater decrease in tumor volume compared to individual therapies[9]
Murine Melanoma (B16)Aluminum Phthalocyanine (for comparison)Intraperitoneal40 J/cm²Prolonged survival (41 vs 15.8 days) and reduced tumor size[7]
Ovarian Cancer Nude Mice ModelThis compound (with cisplatin)Intraperitoneal (8 mg/kg)Not applicableSynergistic cytotoxic effect, enhanced DNA damage and apoptosis[8]

Note: In vivo studies on this compound have primarily investigated its synergistic effects with chemotherapy rather than its standalone PDT efficacy.

Experimental Protocols

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common method for determining the singlet oxygen quantum yield is the relative method, using a standard photosensitizer with a known ΦΔ.

  • Sample Preparation: Solutions of the test photosensitizer and a reference standard (e.g., Rose Bengal) are prepared in a suitable solvent (e.g., acetonitrile, ethanol) with matched absorbance at the excitation wavelength. A singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) is added to each solution.

  • Irradiation: The solutions are irradiated with a monochromatic light source at the chosen excitation wavelength.

  • Monitoring: The decrease in absorbance of the scavenger is monitored over time using a UV-Vis spectrophotometer.

  • Calculation: The ΦΔ of the test compound is calculated using the following equation: ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample) where 'k' is the rate of scavenger degradation and 'I' is the rate of light absorption.

In Vitro Cellular Uptake and Localization

Confocal fluorescence microscopy is a standard technique to visualize the intracellular localization of photosensitizers.

  • Cell Culture: Cancer cells are cultured on glass-bottom dishes or coverslips.

  • Incubation: The cells are incubated with a solution of the photosensitizer (e.g., this compound or Rose Bengal) for a specific duration.

  • Staining (Optional): To identify specific organelles, co-staining with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be performed.

  • Imaging: The cells are washed to remove excess photosensitizer and imaged using a confocal microscope with appropriate excitation and emission wavelengths for the photosensitizer and any co-stains.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Photosensitizer Incubation: The cells are incubated with various concentrations of the photosensitizer for a defined period.

  • Irradiation: The cells are washed and irradiated with a light source of a specific wavelength and dose. A set of control cells is kept in the dark.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Mechanism of Photodynamic Therapy

Photodynamic therapy primarily induces cell death through the generation of reactive oxygen species (ROS), with singlet oxygen being a major cytotoxic agent. The process initiates with the excitation of the photosensitizer by light, leading to a cascade of events that culminate in cellular damage and apoptosis or necrosis.

Caption: General mechanism of Type II photodynamic therapy.

In Vitro PDT Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a photosensitizer in a cancer cell line.

PDT_Workflow cluster_setup Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Seed Cancer Cells in 96-well plate Incubation 2. Incubate with Photosensitizer CellCulture->Incubation Irradiation 3. Irradiate with specific wavelength and dose Incubation->Irradiation DarkControl Control: No Irradiation Incubation->DarkControl PostIncubation 4. Post-treatment incubation (e.g., 24h) Irradiation->PostIncubation DarkControl->PostIncubation MTT 5. MTT Assay PostIncubation->MTT Measurement 6. Measure Absorbance MTT->Measurement Viability 7. Calculate Cell Viability Measurement->Viability

Caption: Standard workflow for in vitro PDT cytotoxicity assessment.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Rose Bengal for photodynamic therapy. Rose Bengal is a well-established and highly efficient photosensitizer with a substantial body of evidence supporting its potent in vitro and in vivo anticancer effects. Its high singlet oxygen quantum yield and demonstrated efficacy in various cancer models make it a strong candidate for clinical applications.[2][3][4][5][6][9][10]

In contrast, while this compound, as a flavin, is known to have photosensitizing properties, there is a significant gap in the literature regarding its specific efficacy in PDT. The available research primarily focuses on its role as a photodegradation product of riboflavin or its synergistic effects with chemotherapy.[8] To establish this compound as a viable standalone PDT agent, further research is critically needed to quantify its singlet oxygen quantum yield, elucidate its cellular uptake and localization mechanisms, and systematically evaluate its phototoxicity in a range of cancer cell lines and in vivo tumor models.

Future studies should aim for direct, head-to-head comparisons of this compound and Rose Bengal under standardized conditions to provide a definitive assessment of their relative merits in photodynamic therapy. Such investigations will be crucial in determining the potential of this compound as a novel photosensitizer and its place in the expanding arsenal of PDT agents.

References

A Comparative Guide to Quantum Chemical Studies of Flavins

Author: BenchChem Technical Support Team. Date: November 2025

Flavins, encompassing molecules like riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), are a class of versatile organic cofactors crucial for a myriad of biological processes.[1][2][3] Their involvement in redox reactions, light-sensing, and DNA repair is fundamentally governed by their electronic structure.[2][4][5] Understanding and predicting the behavior of flavins at a quantum level is paramount for researchers in biochemistry, drug development, and materials science. This guide provides a comparative overview of quantum chemical methods employed to study flavins, supported by data from recent literature.

Data Presentation: Performance of Quantum Chemical Methods

The choice of computational method significantly impacts the accuracy of predicted properties for flavins, particularly their excited states which are crucial for their photophysical behavior.[1][6] The following table summarizes the performance of various quantum chemical methods in calculating the vertical excitation energy of the first bright singlet excited state (S1, a π,π* transition) of lumiflavin, a common model for flavins.

MethodBasis SetS1 Excitation Energy (eV)Reference Method/Experimental Value (eV)
TD-DFT (B3LYP)6-31G*~3.0 - 3.1Overestimates by ~0.1-0.5 eV
TD-DFT (B3LYP)aug-cc-pVTZ~3.0 - 3.1Overestimates by ~0.1-0.5 eV
CC2triple-ζ3.06In good agreement with experiment
ADC(2)triple-ζ2.94In good agreement with experiment
EOM-EE-CCSDvariousGenerally reliableConsidered a high-accuracy benchmark
MC-PDFTvariousPromising resultsBalances cost and accuracy
MR-PT2variousPromising resultsActive space selection is critical

Values are compiled from multiple sources and represent typical findings.[4][6][7]

Note: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating flavin spectra due to its computational efficiency. However, it can overestimate excitation energies, with the amount of Hartree-Fock exchange in the functional being a key factor.[7] For more accurate results, especially for characterizing electronic transitions, higher-level wavefunction-based methods like Coupled Cluster at second order (CC2) and Algebraic Diagrammatic Construction at second order [ADC(2)] are recommended as methods of choice.[4][5][8] Multireference methods such as MC-PDFT and MR-PT2 are promising for complex photophysics but require careful selection of the active space to avoid artifacts.[1][6]

Experimental and Computational Protocols

A diverse array of computational strategies has been developed to model the complex behavior of flavins. The choice of method depends on the specific property of interest, be it ground-state geometries, spectroscopic properties, redox potentials, or reaction mechanisms.

1. Ground and Excited State Calculations:

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT is commonly used for optimizing the ground state geometries of flavins in their different redox and protonation states.[4] TD-DFT is the workhorse for calculating vertical excitation energies to simulate UV-visible absorption spectra.[6][7][9] While computationally efficient, the accuracy of TD-DFT is highly dependent on the chosen exchange-correlation functional.[7]

  • Wavefunction-Based Methods: For higher accuracy, methods like Equation-of-Motion Coupled Cluster (EOM-EE-CCSD), CC2, and ADC(2) are employed.[1][4] These methods provide a better description of electron correlation and are often used to benchmark DFT results.[4]

  • Multireference Methods: For studying complex photophysical events like intersystem crossings or conical intersections, multireference methods such as multiconfiguration pair-density functional theory (MC-PDFT) and multireference perturbation theory (MR-PT2) are necessary.[1][6] The main challenge with these methods is the selection of an appropriate active space, which requires a balance between accuracy and computational cost.[1][6]

2. Environmental Effects: Hybrid QM/MM Models: The electronic properties of flavins are highly sensitive to their local environment, whether in a solvent or a protein binding pocket.[2][10] To capture these effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are widely used.[2][10]

  • Protocol: In a QM/MM setup, the flavin cofactor is treated with a high-level quantum mechanical method, while the surrounding protein and solvent are described by a classical molecular mechanics force field.[2] This approach allows for the inclusion of environmental effects like electrostatics and hydrogen bonding on the flavin's electronic structure and reactivity.[2][5] QM/MM has been successfully applied to study electronic transitions, vibrational properties, and reaction mechanisms in flavoproteins.[2]

3. Redox Potential Calculations: Flavins are central to biological redox chemistry, and accurately calculating their redox potentials is a key goal of computational studies.[10][11]

  • Protocol: Calculating redox potentials often involves computing the Gibbs free energy change for the reduction reaction. This requires accurate energy calculations for the different redox states (oxidized, semiquinone, hydroquinone) in their respective environments.[10] Hybrid QM/MM molecular dynamics simulations are employed to sample the conformational space and calculate the electrostatic potential, which is crucial for determining the redox potential in a protein environment.[10] However, accurate calculations can be hampered by challenges in sampling counterion configurations and potential artifacts at the QM/MM boundary.[10]

Mandatory Visualization

The following diagram illustrates a typical workflow for the quantum chemical investigation of a flavin cofactor within a protein environment.

G PDB Start with PDB Structure Setup Prepare System: Add Hydrogens, Solvate PDB->Setup Partition Partition into QM and MM Regions Setup->Partition GeomOpt Ground State Geometry Optimization Partition->GeomOpt MD_Sim QM/MM Molecular Dynamics Partition->MD_Sim Freq Frequency Calculation (Confirm Minimum) GeomOpt->Freq Mechanism Investigate Reaction Mechanism GeomOpt->Mechanism ExcitedState Excited State Calculation (e.g., TD-DFT, CC2) Freq->ExcitedState Spectra Simulate Spectra (UV-Vis, VCD) ExcitedState->Spectra Redox Calculate Redox Potentials MD_Sim->Redox MD_Sim->Mechanism

Caption: A typical workflow for QM/MM studies of flavoproteins.

Flavins can exist in three primary redox states, forming the basis of their function as electron carriers. The diagram below illustrates this fundamental cycle.

Flavin_Redox_Cycle Fl_ox Fl(ox) Oxidized Quinone Fl_sq FlH• Neutral Semiquinone Fl_ox->Fl_sq + e-, + H+ Fl_sq->Fl_ox - e-, - H+ Fl_hq FlH2 Reduced Hydroquinone Fl_sq->Fl_hq + e-, + H+ Fl_hq->Fl_ox - 2e-, - 2H+ (e.g., O2 oxidation) Fl_hq->Fl_sq - e-, - H+

Caption: The three key redox states of the flavin cofactor.

References

Assessing the Specificity of Lumiflavin in Cellular Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging, the choice of a fluorescent probe is paramount to generating accurate and reproducible data. Lumiflavin, a photoproduct of riboflavin, has garnered attention for its intrinsic fluorescence. This guide provides an objective comparison of this compound's performance against other common fluorescent probes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific cellular studies.

Performance Comparison: this compound vs. Alternative Probes

This compound's utility as a fluorescent probe in cellular studies is nuanced. While it offers the convenience of being a naturally occurring fluorophore, its specificity and potential for off-target effects, primarily through its action as a riboflavin antagonist, must be carefully considered. The following tables summarize the key performance indicators of this compound in comparison to standard fluorescent probes for nuclear and mitochondrial staining.

Table 1: General Performance Characteristics

FeatureThis compoundHoechst 33342 (Nuclear Stain)MitoTracker Red CMXRos (Mitochondrial Stain)
Target Specificity Low; primarily acts as a riboflavin antagonist, affecting cellular flavin levels. Localization is not specific to a single organelle.High; binds specifically to the minor groove of AT-rich DNA.High; selectively accumulates in mitochondria based on membrane potential.
Photostability Moderate; subject to photobleaching, which can also induce phototoxicity through the generation of reactive oxygen species (ROS).High; relatively resistant to photobleaching under standard imaging conditions.Moderate to High; photostability can vary with illumination intensity.
Cytotoxicity Can be cytotoxic, primarily due to riboflavin depletion and ROS production upon illumination.Low at typical working concentrations, but can interfere with DNA replication at higher concentrations.Low at nanomolar concentrations, but can be toxic at higher concentrations or with prolonged exposure.
Cell Permeability Permeable.Highly permeable to live cells.Permeable to live cells.
Quantum Yield Variable; dependent on the local environment (e.g., solvent, binding to proteins).High in the bound state.High in the mitochondrial environment.

Table 2: Quantitative Data Comparison

ParameterThis compoundHoechst 33342MitoTracker Red CMXRos
Excitation Max (nm) ~445~350~579
Emission Max (nm) ~530~461~599
Typical Working Conc. Micromolar (µM) range for cellular effectsNanomolar (nM) to low micromolar (µM) rangeNanomolar (nM) range
Known Off-Target Effects Riboflavin antagonism, leading to decreased ATP, increased ROS, and cell cycle arrest.Can inhibit DNA topoisomerase I at high concentrations.Can dissipate mitochondrial membrane potential at high concentrations.

Experimental Protocols

To empirically assess the specificity and potential artifacts of this compound in your cellular model, the following experimental protocols are provided.

Protocol 1: Assessment of Cellular Localization and Specificity

Objective: To determine the subcellular localization of this compound and compare it with organelle-specific dyes.

Materials:

  • This compound

  • Hoechst 33342

  • MitoTracker Red CMXRos

  • Live-cell imaging medium

  • Confocal microscope

Methodology:

  • Culture cells to 60-70% confluency on glass-bottom imaging dishes.

  • Prepare working solutions of this compound (e.g., 10 µM), Hoechst 33342 (e.g., 1 µg/mL), and MitoTracker Red CMXRos (e.g., 100 nM) in pre-warmed imaging medium.

  • Incubate cells with the individual dyes or in combination for 30 minutes at 37°C.

  • Wash the cells three times with pre-warmed imaging medium.

  • Acquire images using a confocal microscope with appropriate excitation and emission settings for each dye.

  • Analysis: Co-localize the this compound signal with the signals from the Hoechst (nucleus) and MitoTracker (mitochondria) channels to determine its primary localization and any off-target staining.

Protocol 2: Evaluation of Phototoxicity

Objective: To quantify the phototoxic effects of this compound upon illumination.

Materials:

  • This compound

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Methodology:

  • Seed cells in a 96-well plate and culture overnight.

  • Incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

  • Expose the cells to a defined light dose using the imaging system's illumination source (e.g., 10 seconds of 488 nm laser at 50% power every 5 minutes for 1 hour). Include no-light control wells.

  • After the illumination period, incubate the cells for a further 24 hours.

  • Assess cell viability using a standard viability assay according to the manufacturer's instructions.

  • Analysis: Compare the viability of illuminated cells to non-illuminated controls for each this compound concentration.

Visualizing Cellular Effects and Workflows

To better understand the mechanisms underlying this compound's cellular impact and the experimental approaches to assess it, the following diagrams are provided.

cluster_0 This compound's Primary Cellular Interaction This compound This compound Riboflavin_Transporter Riboflavin Transporter This compound->Riboflavin_Transporter Inhibits Intracellular_Riboflavin Intracellular Riboflavin Riboflavin_Transporter->Intracellular_Riboflavin Mediates Uptake FMN_FAD FMN/FAD Synthesis Intracellular_Riboflavin->FMN_FAD Mitochondrial_Respiration Mitochondrial Respiration FMN_FAD->Mitochondrial_Respiration Required for ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production

Figure 1. Signaling pathway of this compound-induced riboflavin depletion.

cluster_1 Workflow for Assessing Probe Specificity Cell_Culture Culture Cells on Imaging Dish Probe_Incubation Incubate with this compound & Organelle-Specific Dyes Cell_Culture->Probe_Incubation Washing Wash to Remove Unbound Probe Probe_Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Analysis Co-localization Analysis Imaging->Analysis

Figure 2. Experimental workflow for specificity assessment.

Conclusion

This compound presents a complex profile as a fluorescent probe for cellular studies. Its intrinsic fluorescence is a convenient attribute, but its primary biological activity as a riboflavin antagonist introduces significant potential for off-target effects that can confound experimental results. Researchers should be aware that observed cellular changes when using this compound may be a consequence of metabolic disruption rather than a direct reporter of a specific molecular event.

For applications requiring high specificity in localizing to particular organelles or biomolecules, well-characterized probes such as Hoechst for the nucleus or MitoTracker for mitochondria are superior alternatives. However, this compound's unique properties as a photosensitizer and its ability to modulate cellular metabolism may be advantageous in specific contexts, such as cancer therapy research.

Ultimately, the suitability of this compound as a fluorescent probe is highly dependent on the research question. Careful validation of its localization and assessment of its phototoxic and metabolic effects within the specific cellular model, as outlined in the provided protocols, are critical steps to ensure the integrity of the experimental findings.

A Comparative Analysis of Lumiflavin and Synthetic Photosensitizers for Photodynamic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the expanding field of photodynamic therapy (PDT), the choice of a photosensitizer (PS) is paramount to achieving therapeutic success. This guide provides a detailed comparison between the naturally derived lumiflavin and several classes of synthetic photosensitizers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics based on experimental data.

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which selectively destroy malignant cells and pathogenic microbes.[1][2][3][4][5][6] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the chosen photosensitizer.[2]

Mechanisms of Photodynamic Action

Upon activation by light, a photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state through intersystem crossing.[7] This triplet state PS can then initiate one of two primary photochemical reaction pathways, as illustrated below.

PDT_Mechanisms PS_ground PS (Ground State) Light Light (hν) PS_ground->Light PS_singlet ¹PS* (Singlet State) Light->PS_singlet Absorption PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing (ISC) Substrate Substrate (e.g., Lipids, Proteins) PS_triplet->Substrate Electron/H⁺ Transfer Oxygen ³O₂ (Ground State Oxygen) PS_triplet->Oxygen Energy Transfer Radicals Radical Ions (O₂⁻, HO•) Substrate->Radicals Cell_Death Cell Death (Apoptosis, Necrosis) Radicals->Cell_Death Singlet_O2 ¹O₂ (Singlet Oxygen) Oxygen->Singlet_O2 Singlet_O2->Cell_Death

Caption: General mechanisms of photodynamic therapy (PDT).
  • Type I Mechanism: The triplet PS reacts directly with a substrate (e.g., lipids, proteins) via electron or hydrogen transfer to produce radical ions, such as superoxide anions (O₂⁻) and hydroxyl radicals (HO•).[8]

  • Type II Mechanism: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂) to form the highly reactive singlet oxygen (¹O₂).[8] This pathway is considered the major mechanism for most PDT agents.

Comparative Data: this compound vs. Synthetic Photosensitizers

An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm for deeper tissue penetration), a high singlet oxygen quantum yield (ΦΔ), good photostability, and selective accumulation in target tissues.[1][3]

Table 1: Photophysical Properties of Selected Photosensitizers

Photosensitizer ClassExampleAbsorption Max (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Notes
Natural (Flavin) This compound ~445~0.51 - 0.54 (for Riboflavin)High ΦΔ but absorbs in the blue region, limiting tissue penetration.[9] Subject to photodegradation.[2]
Synthetic (Porphyrin) Photofrin®~630~0.89First-generation PS, clinically approved. Mixture of oligomers. Causes prolonged skin photosensitivity.[10]
Synthetic (Chlorin) Foscan® (Temoporfin)~652~0.4-0.6Second-generation PS. Strong absorbance at longer wavelengths.[1]
Synthetic (Phthalocyanine) Zinc Phthalocyanine (ZnPc)~670~0.56High photostability and strong absorption in the red spectral region.[1]
Synthetic (BODIPY) Halogenated BODIPY500 - 700+0.79 - 0.82Tunable photophysical properties through chemical modification.[11]

Note: ΦΔ values can vary depending on the solvent and measurement method.

Table 2: General Advantages and Disadvantages

PhotosensitizerAdvantagesDisadvantages
This compound - Natural, endogenous compound with good biocompatibility.- High singlet oxygen quantum yield.[9]- Can be activated by blue light sources.[2]- Low absorption wavelength limits light penetration into tissue.[7]- Susceptible to photodegradation (photobleaching).[2][12]
Synthetic PS - Tunable absorption to the therapeutic window (600-800 nm).[1][7]- Generally higher photostability.- Well-established synthesis and modification protocols.- Can induce prolonged skin photosensitivity.- May require complex delivery systems (e.g., nanoparticles) to improve solubility and targeting.[7]

Experimental Workflow and Protocols

The evaluation of a novel photosensitizer follows a structured workflow to characterize its efficacy and safety.

Workflow cluster_chem Chemical & Photophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation synthesis Synthesis / Isolation uv_vis UV-Vis & Fluorescence Spectroscopy synthesis->uv_vis quantum_yield Singlet Oxygen Quantum Yield (ΦΔ) Determination uv_vis->quantum_yield photostability Photostability Assay quantum_yield->photostability cellular_uptake Cellular Uptake & Subcellular Localization photostability->cellular_uptake phototoxicity Phototoxicity Assay (e.g., MTT, LDH) cellular_uptake->phototoxicity ros_detection Intracellular ROS Detection phototoxicity->ros_detection animal_model Animal Tumor Model ros_detection->animal_model biodistribution Biodistribution & Pharmacokinetics animal_model->biodistribution efficacy In Vivo Efficacy & Toxicity Studies biodistribution->efficacy

Caption: Standard workflow for photosensitizer evaluation.
Key Experimental Protocols

1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer.[13] It is typically determined using an indirect chemical trapping method relative to a standard photosensitizer with a known ΦΔ.

  • Objective: To quantify the ¹O₂ production efficiency of a test photosensitizer (PS_test).

  • Principle: A chemical probe, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG), is used to trap ¹O₂.[14] The rate of probe degradation or fluorescence enhancement, which is proportional to the rate of ¹O₂ generation, is monitored spectrophotometrically or fluorometrically upon irradiation.

  • Materials:

    • Test Photosensitizer (PS_test)

    • Reference Photosensitizer (PS_ref, e.g., Rose Bengal, ΦΔ = 0.76 in water)[14]

    • Singlet Oxygen Probe (e.g., SOSG)

    • Appropriate solvent (e.g., PBS, DMSO)

    • Spectrofluorometer with a light source for irradiation

  • Procedure:

    • Prepare solutions of the test PS and reference PS with concentrations adjusted to have the same absorbance at the irradiation wavelength.

    • To separate cuvettes containing the test PS and reference PS, add a stock solution of the SOSG probe (e.g., final concentration of 6 μM).[14]

    • Irradiate each sample at a specific wavelength using the spectrofluorometer's lamp. The excitation slit should be fully opened to maximize light exposure.[14]

    • Continuously record the fluorescence emission spectra of the SOSG probe (e.g., 480-620 nm) over time.[14]

    • Determine the initial rate of the increase in fluorescence intensity for both the test and reference samples by plotting fluorescence vs. time.

    • Calculate the ΦΔ of the test compound using the following equation: ΦΔ_test = ΦΔ_ref * (r_test / r_ref) * (ε_ref / ε_test) where r is the rate of fluorescence increase and ε is the molar absorption coefficient at the irradiation wavelength.[14]

2. Photostability Assay

Photostability, or the resistance to photodegradation, is crucial for ensuring a photosensitizer remains active throughout the light treatment duration.[8]

  • Objective: To evaluate the degradation of a photosensitizer upon exposure to light.

  • Principle: The photosensitizer solution is irradiated with a light source, and its absorbance is measured over time. A decrease in the main absorption peak indicates photodegradation.[8]

  • Materials:

    • Photosensitizer solution of known concentration

    • Spectrophotometer (UV-Vis)

    • Controlled light source (e.g., xenon lamp or LED array corresponding to the PS absorption)

    • Quartz cuvette

  • Procedure:

    • Record the initial UV-Vis absorption spectrum of the photosensitizer solution.

    • Place the cuvette in a holder and expose it to the light source for a defined period.

    • At set time intervals, temporarily stop the irradiation and record the absorption spectrum.

    • Monitor the decrease in absorbance at the maximum absorption wavelength (λmax).

    • Plot the relative absorbance (A/A₀) versus time or light dose to determine the photobleaching rate. A stable compound will show minimal change in its absorption spectrum.[15]

Conclusion

This compound, as a representative of natural flavin photosensitizers, demonstrates high efficiency in generating singlet oxygen but is constrained by its absorption in the lower visible spectrum and its propensity for photodegradation.[2][9] This limits its application to superficial treatments. Synthetic photosensitizers, particularly second and third-generation compounds like chlorins, phthalocyanines, and functionalized BODIPYs, offer significant advantages in terms of their tunable light absorption into the tissue-penetrating red and near-infrared regions and improved photostability.[1][3] However, these benefits can be accompanied by challenges such as prolonged photosensitivity and the need for sophisticated delivery vehicles. The choice between a natural and a synthetic photosensitizer will ultimately depend on the specific therapeutic application, target depth, and desired treatment parameters.

References

validating the synergistic effect of lumiflavin with chemotherapeutic drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies is a cornerstone of oncological research. Combination therapies, which utilize multiple drugs to target different aspects of cancer cell biology, represent a promising strategy to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of lumiflavin, a metabolite of riboflavin (vitamin B2), with various chemotherapeutic drugs. The primary focus is on the well-documented synergy with cisplatin, with a discussion on the potential for synergy with other widely used chemotherapeutic agents based on their mechanisms of action.

This compound and Cisplatin: A Validated Synergistic Partnership

Extensive research has demonstrated a significant synergistic effect between this compound and the platinum-based chemotherapy drug, cisplatin, particularly in the context of ovarian cancer stem-like cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

The primary mechanism underlying this synergy is the interference of this compound with riboflavin metabolism.[1] Ovarian CSCs exhibit an enrichment of riboflavin, which contributes to their resistance to cisplatin.[1] this compound, by acting as a riboflavin antagonist, depletes intracellular riboflavin levels, thereby sensitizing the CSCs to cisplatin's cytotoxic effects.[1] This combined action leads to enhanced mitochondrial damage, increased apoptosis (programmed cell death), and a more robust DNA damage response in cancer cells.[1]

Quantitative Evidence of Synergy

The synergistic interaction between this compound and cisplatin is not merely qualitative. Studies have provided compelling quantitative data to support this enhanced anti-cancer activity. The following table summarizes the dose-dependent increase in apoptosis and reduction in colony formation in cisplatin-resistant ovarian cancer stem-like cells (CSCs/DDP) when treated with a combination of cisplatin (DDP) and this compound.

Treatment GroupApoptosis Rate (%)Number of Clones per Well
Cisplatin (80 µM)3.6113.7
Cisplatin (80 µM) + this compound (20 µM)20.063.0
Cisplatin (80 µM) + this compound (40 µM)30.454.3
Cisplatin (80 µM) + this compound (80 µM)43.035.0

Data sourced from a study on OVCAR-3/DDP cells, a cisplatin-resistant ovarian cancer cell line.[2]

As the data clearly indicates, the addition of this compound to cisplatin treatment results in a dramatic, dose-dependent increase in the percentage of apoptotic cells and a significant reduction in their ability to form new colonies, a key characteristic of cancer stem cells.

Potential for Synergy with Other Chemotherapeutic Drugs: A Hypothesis-Driven Exploration

While the synergistic effect of this compound with cisplatin is well-established, its potential to enhance the efficacy of other chemotherapeutic agents remains a promising but less explored area of research. The following sections discuss the theoretical basis for potential synergistic interactions with other commonly used chemotherapy drugs, based on their known mechanisms and interactions with cellular metabolism.

It is crucial to note that the following discussions are hypothetical and require direct experimental validation.

Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Interestingly, doxorubicin's cardiotoxicity, a major dose-limiting side effect, has been linked to its interference with riboflavin metabolism.[3] Doxorubicin can form a complex with riboflavin and inhibit the synthesis of flavin adenine dinucleotide (FAD), a crucial coenzyme in cellular respiration.[3]

Hypothetical Synergistic Mechanism: By acting as a riboflavin antagonist, this compound could potentially exacerbate the disruption of flavin-dependent metabolic pathways in cancer cells already stressed by doxorubicin. This dual assault on cellular energy production could lead to enhanced cancer cell death.

Paclitaxel

Paclitaxel, a taxane, is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The efficacy of paclitaxel can be influenced by the metabolic state of the cell. Some studies suggest that nutritional deficiencies, including those of B vitamins, may impact the severity of paclitaxel-induced peripheral neuropathy, a common side effect.[4]

Hypothetical Synergistic Mechanism: While a direct link is yet to be established, this compound's ability to modulate cellular metabolism could potentially create a more favorable environment for paclitaxel's cytotoxic effects. Further research is needed to explore whether altering riboflavin metabolism with this compound could influence microtubule dynamics or the apoptotic response to paclitaxel.

5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA synthesis. Its activity is dependent on the cellular pools of folates.

Hypothetical Synergistic Mechanism: While the direct interaction between this compound and 5-FU has not been studied, the intricate network of metabolic pathways suggests potential for interplay. Riboflavin is a precursor for FAD and FMN, which are cofactors for enzymes involved in nucleotide metabolism. By perturbing this aspect of cellular metabolism, this compound might indirectly affect the sensitivity of cancer cells to 5-FU.

Methotrexate

Methotrexate is a folate analog that inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines. Interestingly, studies have shown that riboflavin can competitively inhibit the transport of methotrexate into cells.[5]

Hypothetical Synergistic Mechanism: This known interaction provides a strong rationale for investigating the combination of this compound and methotrexate. By reducing intracellular riboflavin levels, this compound could potentially enhance the uptake and efficacy of methotrexate in cancer cells. This represents a compelling area for future research to validate a potentially powerful synergistic combination.

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments used to validate synergistic drug interactions.

Cell Viability and Synergy Analysis (Combination Index Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to calculate the Combination Index (CI) to assess synergy.

1. Cell Seeding:

  • Plate cancer cells in 96-well plates at a predetermined optimal density.

  • Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

2. Drug Treatment:

  • Prepare a series of dilutions for each drug (this compound and the chemotherapeutic agent) and for their combination at a fixed ratio.

  • Treat the cells with the single agents and the combination at various concentrations. Include a vehicle-treated control group.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Assessment (MTT Assay):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value for each drug alone and for the combination using dose-response curve fitting software.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

1. Cell Treatment and Harvesting:

  • Treat cells with the drugs of interest (single agents and combination) for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS.

2. Staining:

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive/PI-negative cells are considered early apoptotic.

  • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Annexin V-negative/PI-negative cells are live cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key indicator of apoptosis.

1. Cell Treatment:

  • Treat cells with the desired drug concentrations in a suitable culture plate.

2. JC-1 Staining:

  • Remove the culture medium and wash the cells with PBS.

  • Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove excess dye.

3. Fluorescence Microscopy or Flow Cytometry:

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

  • In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway for this compound's synergistic action with cisplatin and a typical experimental workflow for synergy analysis.

Synergy_Signaling_Pathway This compound This compound RiboflavinMetabolism Riboflavin Metabolism This compound->RiboflavinMetabolism Inhibits Riboflavin Riboflavin Riboflavin->RiboflavinMetabolism MitochondrialFunction Mitochondrial Function RiboflavinMetabolism->MitochondrialFunction Supports Cisplatin Cisplatin RiboflavinMetabolism->Cisplatin Reduces Efficacy Apoptosis Apoptosis MitochondrialFunction->Apoptosis Regulates DNADamage DNA Damage Cisplatin->DNADamage DNADamage->Apoptosis Induces

Caption: Proposed signaling pathway of this compound's synergistic effect with cisplatin.

Experimental_Workflow Start Start: Cell Culture Treatment Drug Treatment (Single Agents & Combination) Start->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay MitoPotential Mitochondrial Potential Assay (e.g., JC-1) Treatment->MitoPotential IC50 IC50 Determination ViabilityAssay->IC50 CIAssay Combination Index (CI) Analysis IC50->CIAssay Synergy Synergy/Additive/Antagonism CIAssay->Synergy End End: Data Interpretation Synergy->End ApoptosisAssay->End MitoPotential->End

Caption: Experimental workflow for validating synergistic drug effects.

Conclusion and Future Directions

The evidence strongly supports the use of this compound as a chemosensitizer in combination with cisplatin, particularly for targeting resistant cancer stem-like cells. The well-defined mechanism involving the antagonism of riboflavin metabolism provides a solid foundation for its clinical translation.

The potential for this compound to synergize with other chemotherapeutic agents like doxorubicin, paclitaxel, 5-fluorouracil, and methotrexate is an exciting and underexplored area of research. The preliminary mechanistic links discussed in this guide offer compelling hypotheses that warrant rigorous experimental investigation. Future studies should focus on:

  • Quantitative synergy analysis: Conducting combination index assays with a broader range of chemotherapeutic drugs and cancer cell lines.

  • In vivo validation: Testing promising combinations in preclinical animal models to assess efficacy and potential toxicities.

  • Mechanistic studies: Elucidating the precise molecular pathways through which this compound may modulate the activity of other chemotherapeutic agents.

By systematically exploring these avenues, the full potential of this compound as a versatile and potent synergistic agent in cancer therapy can be unlocked, ultimately leading to more effective and personalized treatment strategies for patients.

References

Safety Operating Guide

Proper Disposal Procedures for Lumiflavin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Lumiflavin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. This compound is harmful if swallowed and is suspected of causing genetic defects.[1][2] Upon exposure to visible light, it can generate reactive oxygen species and exhibit mutagenic properties.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[4]

Handling Procedures:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1][4]

  • Avoid contact with skin and eyes.[4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1][4]

**Step-by-Step Disposal Protocol for this compound Waste

Disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as hazardous waste and requires special handling.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, and containers).

  • Segregate this compound waste from other chemical waste streams at the point of generation to prevent incompatible reactions.[5]

  • Keep solid and liquid this compound waste in separate, designated containers.[6]

Step 2: Container Selection and Labeling

  • Use only sturdy, leak-proof containers that are chemically compatible with this compound.[5][6]

  • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[5][7]

  • Attach a completed Hazardous Waste Label to the container. The label must clearly identify the contents as "Hazardous Waste: this compound" and list all constituents and their approximate concentrations.[8]

Step 3: Waste Accumulation and Storage

  • Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA must be under the control of laboratory personnel and should include secondary containment (such as a spill tray) for liquid waste.[5][7]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab.[7] Adhere to institutional and regulatory time limits for waste storage, which for academic labs can be between six to twelve months.[5][10]

Step 4: Final Disposal

  • Primary Method: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Prohibited Actions:

    • Do NOT dispose of this compound down the drain or into sewer systems.[2][4] Discharge into the environment must be avoided.[4]

    • Do NOT dispose of this compound by evaporation in a fume hood.[7]

    • Do NOT mix this compound waste with regular trash.[5]

  • Arrange for a pickup of the full, sealed, and properly labeled waste container with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Step 5: Decontamination and Disposal of Empty Containers

  • To be considered non-hazardous, containers must be thoroughly emptied.[7]

  • The empty container must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[7]

  • After thorough rinsing and air-drying, deface or remove all labels from the container.[7]

  • The cleaned container can then be offered for recycling or disposed of as regular solid waste.[4][7]

Quantitative Data for General Laboratory Waste Streams

While the Safety Data Sheet for this compound explicitly prohibits sewer disposal, some institutions permit drain disposal for certain aqueous solutions after pH neutralization.[2][4] This is a general guideline and should only be applied when explicitly permitted by your institution's EHS policy for waste streams that do not contain prohibited chemicals like this compound.

ParameterAllowable Range for Drain DisposalSource
pH of Aqueous Solution>5.0 and <12.5[9]

Note: This data is for general informational purposes and does not override the specific prohibition against drain disposal for this compound.

Experimental Protocols and Workflows

The proper disposal of this compound follows a clear logistical workflow designed to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process from waste generation to final disposal.

G Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Items) B Select Chemically Compatible Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Container Full or Storage Time Limit Reached? H->F No I Arrange for EHS Waste Pickup H->I Yes K Prohibited Disposal Routes (Sewer, Trash, Evaporation) H->K J Licensed Disposal Facility (e.g., Incineration) I->J

Diagram 1: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistics for Handling Lumiflavin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, procedural information for the safe management of Lumiflavin in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves.[1] Gloves must be inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1] A lab coat should be worn.
Respiratory Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in the laboratory.

  • Preparation :

    • Ensure you are in a well-ventilated area or using a fume hood.[1]

    • Confirm that an eyewash station and safety shower are accessible.[2]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Prevent contact with skin and eyes.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of pure water for at least 15 minutes and consult a doctor.[1]

    • Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Containment :

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container for disposal.[1]

  • Disposal Method :

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

  • Contaminated Labware :

    • For disposable labware, place it in the designated chemical waste container.

    • For reusable glassware, decontaminate by thoroughly rinsing with an appropriate solvent, collecting the rinsate as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

Lumiflavin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal A Assess Hazards & Review SDS B Ensure Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Weighing & Preparation of Solutions C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Segregate Waste (Solid/Liquid) F->G K Follow First Aid Procedures F->K Accidental Exposure H Label Waste Container G->H I Store in Designated Area H->I J Arrange for Licensed Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lumiflavin
Reactant of Route 2
Reactant of Route 2
Lumiflavin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。